Product packaging for Dimethyl malonate(Cat. No.:CAS No. 108-59-8)

Dimethyl malonate

Cat. No.: B130434
CAS No.: 108-59-8
M. Wt: 132.11 g/mol
InChI Key: BEPAFCGSDWSTEL-UHFFFAOYSA-N
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Description

Dimethyl malonate has been reported in Astragalus mongholicus, Astragalus membranaceus, and Myrtus communis with data available.
do not confuse with methylmalonate, i.e., malonic acid substituted with a methyl group on C2;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O4 B130434 Dimethyl malonate CAS No. 108-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl propanedioate
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InChI

InChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3H2,1-2H3
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InChI Key

BEPAFCGSDWSTEL-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8O4
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DSSTOX Substance ID

DTXSID4029145
Record name Dimethyl malonate
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Molecular Weight

132.11 g/mol
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Physical Description

Liquid, Liquid; [Merck Index] Colorless liquid with an ester-like odor; [Reference #1]
Record name Propanedioic acid, 1,3-dimethyl ester
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Record name Dimethyl malonate
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Vapor Pressure

14.7 [mmHg]
Record name Dimethyl malonate
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CAS No.

108-59-8
Record name Dimethyl malonate
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Record name Methyl malonate
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Record name Propanedioic acid, 1,3-dimethyl ester
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Record name DIMETHYL MALONATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl Malonate from Malonic Acid and Methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl malonate from malonic acid and methanol. It delves into the core chemical principles, detailed experimental protocols, and comparative data of different synthetic routes. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a pivotal reagent in organic synthesis, widely utilized as a precursor for various pharmaceuticals, including barbiturates, as well as in the production of fragrances and other specialty chemicals. Its value lies in the reactivity of the methylene group flanked by two carbonyl groups, making it a versatile building block in malonic ester synthesis. While several methods for its preparation exist, the direct acid-catalyzed esterification of malonic acid with methanol, a classic example of Fischer esterification, remains a fundamental and widely practiced laboratory-scale synthesis. For industrial-scale production, the cyanide esterification process starting from chloroacetic acid is often favored.[1][2] This guide will focus on the Fischer esterification method while also providing a comparative overview of the cyanide route.

Reaction Mechanism: Fischer Esterification of Malonic Acid

The synthesis of this compound from malonic acid and methanol proceeds via a Fischer esterification mechanism. This reaction is an acid-catalyzed equilibrium process.[3][4] The mechanism involves the protonation of one of the carboxylic acid groups, followed by nucleophilic attack by methanol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. This process then repeats for the second carboxylic acid group to yield the final product, this compound.

The reaction is reversible, and to drive the equilibrium towards the formation of the diester, it is crucial to either use a large excess of the alcohol (methanol) or to remove the water formed during the reaction.[4][5]

Fischer_Esterification cluster_step1 Step 1: Protonation of Carbonyl Oxygen cluster_step2 Step 2: Nucleophilic Attack by Methanol cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation cluster_step6 Step 6: Repeat for Second Carboxyl Group MA Malonic Acid (HOOC-CH₂-COOH) H_plus H⁺ PMA Protonated Malonic Acid MA->PMA H_plus->PMA TI1 Tetrahedral Intermediate PMA->TI1 PMA2 Protonated Malonic Acid MeOH Methanol (CH₃OH) MeOH->TI1 PT1 Protonated Intermediate TI1->PT1 TI1_2 Tetrahedral Intermediate TI1_2->PT1 Cation1 Resonance-Stabilized Cation PT1->Cation1 PT1_2 Protonated Intermediate Water H₂O Water->Cation1 - H₂O MME Monomethyl Malonate Cation1->MME Cation1_2 Resonance-Stabilized Cation Cation1_2->MME - H⁺ DMM This compound (CH₃OOC-CH₂-COOCH₃) MME->DMM MME2 Monomethyl Malonate MME2->DMM + CH₃OH - H₂O Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification Reactants 1. Combine Malonic Acid and excess Methanol Catalyst 2. Add H₂SO₄ Catalyst Reactants->Catalyst Reflux 3. Reflux for 4-6 hours Catalyst->Reflux Cool 4. Cool to Room Temperature Reflux->Cool Extract 5. Toluene Extraction Cool->Extract Wash_H2O 6. Wash with Water Extract->Wash_H2O Wash_NaHCO3 7. Wash with NaHCO₃ soln. Wash_H2O->Wash_NaHCO3 Wash_Brine 8. Wash with Brine Wash_NaHCO3->Wash_Brine Dry 9. Dry Organic Layer Wash_Brine->Dry Solvent_Removal 10. Remove Toluene Dry->Solvent_Removal Distillation 11. Fractional Distillation Solvent_Removal->Distillation Product Pure this compound Distillation->Product

References

Spectroscopic Profile of Dimethyl Malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethyl malonate (CAS No. 108-59-8) is a diester of malonic acid with the chemical formula C₅H₈O₄. It serves as a versatile reagent in organic synthesis, most notably in the malonic ester synthesis for the preparation of a variety of carboxylic acids. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural elucidation. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and data presented in a clear, tabular format.

Spectroscopic Data

The following sections detail the characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methoxy (-OCH₃) and methylene (-CH₂-) protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.75Singlet6H-OCH₃
3.40Singlet2H-CH₂-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
167.3C=O
52.5-OCH₃
41.3-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for the C=O and C-O bonds of the ester functional groups, as well as C-H stretching and bending vibrations.

Frequency (cm⁻¹)IntensityAssignment
2950-3000MediumC-H stretch (alkane)
1740-1750StrongC=O stretch (ester)
1440MediumC-H bend (methylene)
1200-1250StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

m/zRelative Intensity (%)Assignment
1325[M]⁺ (Molecular Ion)
10195[M - OCH₃]⁺
7445[CH₃OC(O)CH₂]⁺
59100[COOCH₃]⁺

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 0.04 mL of the compound in 0.5 mL of deuterated chloroform (CDCl₃).

Instrumentation:

  • Instrument: 300 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 10 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 128

  • Relaxation Delay: 2.0 s

  • Spectral Width: 200 ppm

Infrared (IR) Spectroscopy

Sample Preparation: A thin liquid film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation:

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

  • Technique: Transmission

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean salt plates is recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced via Gas Chromatography (GC) for separation prior to mass analysis.

Instrumentation:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). An example instrument is a HITACHI RMU-6M.

  • Ionization Mode: Electron Ionization (EI) in positive mode.

GC Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium

MS Parameters:

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Output Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR Prep_MS Dilute for GC Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS NMR_Data NMR Spectrum NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for spectroscopic analysis of this compound.

Spectroscopic_Relationship Molecule This compound Structure NMR NMR (¹H, ¹³C) Molecule->NMR probes IR IR Molecule->IR probes MS MS Molecule->MS probes Structure_Info Structural Connectivity (C-H Framework) NMR->Structure_Info Functional_Groups Functional Groups (C=O, C-O) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Relationship between spectroscopic techniques and structural information.

The Dual Reactivity of Dimethyl Malonate: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Reactivity of Dimethyl Malonate with Nucleophiles and Electrophiles for Researchers, Scientists, and Drug Development Professionals.

This compound, a simple diester of malonic acid, is a cornerstone reagent in organic synthesis, prized for its versatility and predictable reactivity. Its unique structural feature—a methylene group flanked by two electron-withdrawing ester functionalities—confers a remarkable dual reactivity. This guide provides a detailed exploration of the reactions of this compound with both nucleophiles and electrophiles, offering insights into its synthetic applications, supported by quantitative data and detailed experimental protocols.

Core Reactivity: The Acidic Methylene Protons

The synthetic utility of this compound primarily stems from the pronounced acidity of the α-hydrogens (pKa ≈ 13 in DMSO).[1][2] The two adjacent carbonyl groups effectively stabilize the resulting carbanion, known as the malonate enolate, through resonance. This enolate is a potent carbon nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions.

Reactions with Electrophiles: Building Molecular Complexity

The generation of the malonate enolate is the gateway to a vast array of reactions with electrophiles. A strong base is typically employed for the deprotonation, with sodium ethoxide in ethanol being a common choice to prevent transesterification.[1][2][3]

Alkylation: The Malonic Ester Synthesis

One of the most fundamental applications of this compound is the malonic ester synthesis, a powerful method for the preparation of carboxylic acids.[2][4][5] This process involves the alkylation of the malonate enolate with an alkyl halide, followed by hydrolysis and decarboxylation.

The initial step is the SN2 reaction of the enolate with a primary or secondary alkyl halide.[1][6] Tertiary alkyl halides are generally unsuitable due to the high propensity for elimination reactions.[2] The mono-alkylated product still possesses one acidic proton and can undergo a second alkylation, allowing for the synthesis of α,α-disubstituted carboxylic acids.[4][5]

Subsequent acidic hydrolysis of the dialkyl malonate yields a malonic acid derivative, which upon heating, readily undergoes decarboxylation to afford the final carboxylic acid product.[1][7][8][9]

G DMM This compound Enolate Malonate Enolate DMM->Enolate Base (e.g., NaOEt) Alkylated_DMM Alkylated this compound Enolate->Alkylated_DMM Alkyl Halide (R-X) Sₙ2 Reaction Dicarboxylic_Acid Dicarboxylic Acid Alkylated_DMM->Dicarboxylic_Acid Acid Hydrolysis (H₃O⁺, Δ) Carboxylic_Acid Carboxylic Acid Dicarboxylic_Acid->Carboxylic_Acid Decarboxylation (-CO₂)

Acylation

The malonate enolate can also be acylated using acid chlorides or anhydrides. This reaction provides access to β-keto esters, which are valuable synthetic intermediates. To drive the reaction to completion, it is often necessary to use at least two equivalents of base, as the resulting β-keto ester is more acidic than the starting this compound and would otherwise quench the enolate.[10] A procedure utilizing magnesium chloride and a tertiary amine base has been developed for the efficient C-acylation of diethyl malonate with acid chlorides.[10][11]

Michael Addition

As a soft nucleophile, the malonate enolate readily undergoes Michael addition (conjugate addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors.[12][13] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds. Classic examples include the reaction with methyl vinyl ketone, acrylates, and fumarates.[12] The reaction is typically catalyzed by a base.

G DMM_Enolate This compound Enolate Michael_Adduct Michael Adduct (1,5-Dicarbonyl Compound) DMM_Enolate->Michael_Adduct Michael_Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Michael_Acceptor->Michael_Adduct

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as this compound, to an aldehyde or ketone, followed by dehydration.[14] This reaction is typically catalyzed by a weak base, such as an amine or its salt.[14][15][16] The product is an α,β-unsaturated dicarbonyl compound. Aldehydes are generally more reactive than ketones in this condensation.[16]

Reactions with Nucleophiles: The Ester Functionalities

The electrophilic nature of the carbonyl carbons in the ester groups of this compound allows for reactions with a variety of nucleophiles. These reactions typically involve nucleophilic acyl substitution.

Condensation with Urea: Synthesis of Barbiturates

A classic and medicinally significant reaction of malonic esters is their condensation with urea in the presence of a strong base, such as sodium ethoxide, to form barbituric acid and its derivatives.[17][18][19][20] This reaction proceeds through a twofold nucleophilic acyl substitution, where the nitrogen atoms of urea act as nucleophiles attacking the carbonyl carbons of the malonate.[18] Barbiturates are a class of drugs that act as central nervous system depressants.[20][21]

G DMM This compound Barbituric_Acid Barbituric Acid DMM->Barbituric_Acid Urea Urea Urea->Barbituric_Acid Base (e.g., NaOEt)

Reactions with Grignard Reagents

The reaction of this compound with Grignard reagents can be complex. While the Grignard reagent can act as a base to deprotonate the α-carbon, it can also act as a nucleophile and attack the ester carbonyl groups. With a sufficient excess of the Grignard reagent, both ester groups can be converted to tertiary alcohols.

Quantitative Data Summary

Reaction TypeElectrophile/NucleophileProduct TypeTypical Yields (%)Reference(s)
AlkylationAlkyl HalideAlkylated Carboxylic Acid72-78[20]
Michael Additionα,β-Unsaturated Carbonyl1,5-Dicarbonyl CompoundHigh[22]
Knoevenagel CondensationAldehydesα,β-Unsaturated Dicarbonyl85-90[23]
Condensation with UreaUreaBarbituric Acid72-78[20]

Experimental Protocols

General Procedure for the Alkylation of this compound (Malonic Ester Synthesis)

Materials:

  • This compound

  • Sodium ethoxide

  • Absolute ethanol

  • Alkyl halide (e.g., 1-bromobutane)

  • Hydrochloric acid (aqueous)

  • Sodium hydroxide (aqueous)

Procedure:

  • Enolate Formation: Dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide. To this solution, add this compound dropwise at room temperature.[20]

  • Alkylation: Add the alkyl halide to the solution of the malonate enolate and reflux the mixture until the reaction is complete (monitored by TLC).[24]

  • Work-up: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Hydrolysis and Decarboxylation: The crude alkylated malonate is refluxed with aqueous sodium hydroxide to hydrolyze the ester groups. The resulting solution is then acidified with hydrochloric acid and heated to effect decarboxylation, yielding the final carboxylic acid.[1][9]

Synthesis of Barbituric Acid from Diethyl Malonate and Urea

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Urea (dry)

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium (11.5 g) in absolute ethanol (250 mL).[17][19][20]

  • To this solution, add diethyl malonate (80 g), followed by a solution of dry urea (30 g) in hot (70 °C) absolute ethanol (250 mL).[17][19][20]

  • Shake the mixture well and reflux for seven hours on an oil bath heated to 110 °C. A white solid will precipitate.[17][19][20]

  • After the reaction is complete, add hot water (500 mL, 50 °C) and then acidify the solution with concentrated hydrochloric acid (approx. 45 mL) with stirring.[17][19]

  • Filter the resulting clear solution and cool it in an ice bath overnight to crystallize the barbituric acid.[19][20]

  • Collect the white product by filtration, wash with cold water, and dry. The yield of barbituric acid is typically 46–50 g (72–78%).[20]

Conclusion

This compound's reactivity profile is a testament to the power of functional group interplay in organic molecules. The ability to act as a potent nucleophile through its enolate form allows for a myriad of carbon-carbon bond-forming reactions, making it an indispensable tool for the construction of complex molecular architectures. Simultaneously, the electrophilicity of its ester carbonyls opens avenues for condensation reactions, most notably in the synthesis of pharmacologically relevant compounds like barbiturates. A thorough understanding of these dual reactivities is essential for any researcher or professional engaged in the art and science of organic synthesis and drug development.

References

Synthesis of Barbituric Acid from Dimethyl Malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of barbituric acid utilizing dimethyl malonate as a primary precursor. Barbituric acid and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, most notably as central nervous system depressants.[1] This document outlines the core chemical principles, detailed experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Pathway: Claisen Condensation

The synthesis of barbituric acid from this compound and urea is a classic example of a Claisen condensation reaction.[2] The reaction proceeds by the nucleophilic attack of the enolate of this compound on the carbonyl carbon of urea, followed by cyclization and elimination of methanol to form the heterocyclic pyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as barbituric acid. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, which facilitates the deprotonation of the α-carbon of this compound to form the reactive enolate.[3][4]

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the condensation reaction between this compound and urea.

reaction_mechanism Reaction Mechanism for Barbituric Acid Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Malonate Enolate Malonate Enolate This compound->Malonate Enolate Forms Urea Urea Tetrahedral Intermediate Tetrahedral Intermediate Urea->Tetrahedral Intermediate Forms Base (RO-) Base (RO-) Base (RO-)->this compound Deprotonation Malonate Enolate->Urea Nucleophilic Attack Cyclized Intermediate Cyclized Intermediate Tetrahedral Intermediate->Cyclized Intermediate Intramolecular Cyclization Barbituric Acid Barbituric Acid Cyclized Intermediate->Barbituric Acid Elimination of Methanol

Caption: Reaction mechanism for the synthesis of barbituric acid.

Experimental Protocols

While many published procedures utilize diethyl malonate, the following protocol is adapted for this compound based on established chemical principles and available data. The molar equivalents and reaction conditions are critical for successful synthesis.

Materials:

  • This compound

  • Urea

  • Sodium metal

  • Absolute Ethanol or Methanol

  • Concentrated Hydrochloric Acid

  • n-Butanol (optional solvent)

  • Toluene (optional solvent)

Procedure:

  • Preparation of Sodium Alkoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol (to form sodium ethoxide) or methanol (to form sodium methoxide) under an inert atmosphere. The reaction is exothermic and should be cooled if necessary.[3]

  • Reaction Mixture: To the freshly prepared sodium alkoxide solution, add this compound, followed by a solution of dry urea dissolved in hot absolute alcohol.[3][5]

  • Reflux: Heat the reaction mixture to reflux. The reaction time and temperature can vary depending on the specific procedure, but typically ranges from 7 to 10 hours at 90-120°C.[5][6][7] A white solid of the sodium salt of barbituric acid should precipitate during this time.[5]

  • Work-up: After cooling the reaction mixture, the solid is typically dissolved in water. The solution is then acidified with concentrated hydrochloric acid to a pH of 1-2.[6][7]

  • Isolation and Purification: The precipitated crude barbituric acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from hot water or an ethanol/water mixture.[5][8]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of barbituric acid.

experimental_workflow Experimental Workflow for Barbituric Acid Synthesis A Prepare Sodium Alkoxide Solution (Sodium in Absolute Alcohol) B Add this compound and Urea Solution A->B C Reflux Reaction Mixture (e.g., 7-10 hours at 90-120°C) B->C D Cool and Dissolve Solid in Water C->D E Acidify with Concentrated HCl to pH 1-2 D->E F Filter Crude Barbituric Acid E->F G Wash with Cold Water F->G H Dry the Product G->H I Recrystallize for Purification (Optional) H->I

Caption: General experimental workflow for barbituric acid synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of barbituric acid and its derivatives. Note that while the core reaction is similar, the specific reagents and conditions can influence the outcome.

Table 1: Synthesis of Barbituric Acid using Diethyl Malonate

ParameterValueReference
Reactants
Diethyl Malonate0.5 mol[5]
Urea0.5 mol[5]
Sodium0.5 gram atom[5]
Absolute Ethanol500 cc[5]
Reaction Conditions
Temperature110°C[5]
Time7 hours[5]
Yield
Theoretical YieldNot specified
Actual Yield46-50 g[5]
Percentage Yield72-78%[5]
Product Characteristics
Melting Point245°C (with decomposition)[3]

Table 2: Synthesis of 1,3-Dimethylbarbituric Acid using this compound

ParameterExample 1Example 2Reference
Reactants
This compound1.1 mol1.3 mol[6][7]
1,3-Dimethylurea1.0 mol1.2 mol[6][7]
Sodium Ethoxide58 g70 g[6][7]
Solventn-Butanol and Toluene (900g)n-Butanol and Toluene (1100g)[6][7]
Reaction Conditions
Temperature90-110°C100-120°C[6][7]
Time10 hours10 hours[6][7]
Yield
Crude Yield132 g157 g[6][7]
Pure Yield119 g141 g[6][7]
Percentage Yield76%75%[6][7]
Product Characteristics
Melting Point121.4-123.2°C121.3-123.1°C[6][7]
Purity99.7%99.6%[6][7]

Conclusion

The synthesis of barbituric acid from this compound is a robust and well-established chemical transformation. This guide provides the fundamental knowledge, procedural details, and quantitative data necessary for researchers to successfully replicate and adapt this synthesis for their specific applications in drug discovery and development. Careful control of reaction conditions, particularly the exclusion of moisture and the use of dry reagents, is paramount to achieving high yields of the desired product.

References

The Central Role of Dimethyl Malonate in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl malonate (DMM) is a cornerstone reagent in organic synthesis, prized for its versatility as a nucleophilic building block. Its activated methylene group, flanked by two electron-withdrawing ester functionalities, facilitates a wide range of carbon-carbon bond-forming reactions that are fundamental to the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of a diverse array of pharmaceuticals, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and pyrimidine-based therapeutics. Detailed experimental protocols, quantitative data, and visual representations of key synthetic transformations and biological pathways are presented to offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Chemical Versatility of this compound

This compound (CAS No. 108-59-8) is the dimethyl ester of malonic acid.[1] Its synthetic utility is primarily derived from the acidity of the α-protons of the methylene group (pKa ≈ 13), which allows for easy deprotonation by a variety of bases to form a stabilized carbanion. This carbanion, a potent nucleophile, can then participate in a range of chemical transformations, making this compound an invaluable C3 synthon in organic synthesis.

The key reactions leveraging the reactivity of this compound in pharmaceutical synthesis include:

  • Malonic Ester Synthesis: A classic method for the preparation of substituted acetic acids. The enolate of this compound undergoes alkylation, followed by hydrolysis and decarboxylation.

  • Knoevenagel Condensation: The reaction of this compound with aldehydes or ketones, catalyzed by a weak base, to form α,β-unsaturated esters.[2][3][4][5][6] This reaction is instrumental in building molecular complexity.

  • Michael Addition: The conjugate addition of the this compound enolate to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds.[7][8][9][10]

  • Cyclization Reactions: this compound and its derivatives are key precursors in the synthesis of various heterocyclic systems, which form the core of many pharmaceutical agents.

This guide will delve into specific applications of these reactions in the synthesis of prominent drug classes.

Synthesis of Barbiturates: Central Nervous System Depressants

Barbiturates are a class of drugs that act as central nervous system (CNS) depressants, exhibiting sedative, hypnotic, and anticonvulsant properties.[11] The core barbiturate structure is formed through the condensation of a disubstituted malonic ester with urea. This compound serves as a key starting material for the synthesis of the requisite disubstituted malonate.

General Synthetic Workflow for Barbiturates

The synthesis of a barbiturate like phenobarbital involves a two-step process starting from a monosubstituted malonate, which itself can be derived from this compound.

G DMM This compound SubstitutedMalonate Monosubstituted This compound DMM->SubstitutedMalonate 1. NaOCH3 2. R-X NaOCH3 NaOCH3 RX R-X DisubstitutedMalonate Disubstituted This compound SubstitutedMalonate->DisubstitutedMalonate 1. NaOCH3 2. R'-X NaOCH3_2 NaOCH3 R_prime_X R'-X Barbiturate Barbiturate (e.g., Phenobarbital) DisubstitutedMalonate->Barbiturate Urea, NaOCH3 Urea Urea

Caption: General workflow for barbiturate synthesis from this compound.

Experimental Protocol: Synthesis of Phenobarbital

The following protocol is adapted from the synthesis using diethyl ethylphenylmalonate and can be applied with the corresponding dimethyl ester.[11][12][13]

Step 1: Synthesis of Dimethyl Ethylphenylmalonate

This intermediate is prepared by the sequential alkylation of this compound, first with an ethyl halide and then with a benzyl halide (or vice versa), or by starting with dimethyl phenylmalonate and alkylating with an ethyl halide.

Step 2: Condensation with Urea to form Phenobarbital

Parameter Value Reference
Reactants Dimethyl ethylphenylmalonate, Urea, Sodium methoxide[11][12]
Solvent Methanol[11]
Reaction Condition Reflux[11]
Yield Up to 17.45% (reported for diethyl ester)[11][12]

Procedure:

  • Prepare a solution of sodium methoxide in absolute methanol.

  • Add dry urea to the sodium methoxide solution.

  • To this mixture, add dimethyl ethylphenylmalonate.

  • Reflux the reaction mixture.

  • After completion, the reaction mixture is worked up by acidification to precipitate the phenobarbital.

  • The crude product is purified by recrystallization.

Mechanism of Action of Barbiturates

Barbiturates exert their effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.

G cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABAA Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel is part of GABA_A_Receptor->Chloride_Channel Prolongs opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Increased Cl- influx Barbiturates Barbiturates Barbiturates->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site CNS_Depression CNS Depression Hyperpolarization->CNS_Depression

Caption: Mechanism of action of barbiturates at the GABAA receptor.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is a precursor in the synthesis of certain NSAIDs, such as phenylbutazone. The synthesis typically involves the alkylation of this compound followed by condensation with a suitable reagent.

Experimental Protocol: Synthesis of a Phenylbutazone Intermediate

The synthesis of n-butyl diethylmalonate, an intermediate for phenylbutazone, can be adapted using this compound.[14][15]

Parameter Value Reference
Reactants Diethyl malonate, n-Butylamine, Cuprous chloride, Dichloroethylamine[14][15]
Solvent Dichloroethylamine[14][15]
Temperature 70-75 °C[14][15]
Reaction Time 3-4 hours (initial), 5-6 hours (after amine addition)[14][15]
Yield 84-92% (reported for diethyl ester)[14][15]

Procedure (adapted for this compound):

  • In a reaction vessel, dichloroethylamine is charged, followed by the addition of cuprous chloride.

  • The mixture is heated to 70-75 °C.

  • This compound is added dropwise.

  • After stirring, n-butylamine is added, and the reaction continues.

  • The reaction mixture is then worked up to isolate the n-butyldimethylmalonate intermediate.

Mechanism of Action of NSAIDs

NSAIDs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate NSAIDs NSAIDs (e.g., Phenylbutazone) NSAIDs->COX_Enzymes Inhibit

Caption: Mechanism of action of NSAIDs via inhibition of COX enzymes.

Synthesis of Pyrimidine Derivatives: Building Blocks for Diverse Pharmaceuticals

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including antiviral nucleoside analogs and anticancer agents. This compound is a crucial starting material for the construction of the pyrimidine ring through condensation with urea, thiourea, or guanidine.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This compound is a key intermediate in the synthesis of various pharmaceuticals.[16][17][18][19]

Parameter Value Reference
Reactants This compound, Guanidine hydrochloride, Sodium methoxide[16][17]
Solvent Methanol[16]
Temperature 35-50 °C[17]
Reaction Time 0.5 - 6 hours[17]
Yield 75% (overall for a multi-step synthesis starting with this reaction)[17]
Purity 99.0%[17]

Procedure:

  • Guanidine hydrochloride is added to a solution of sodium methoxide in methanol and heated.

  • This compound is added dropwise while maintaining the temperature.

  • The reaction is allowed to proceed for the specified time.

  • The solvent is removed under reduced pressure.

  • The resulting solid is dissolved in water, and the pH is adjusted to precipitate the product.

  • The product is collected by filtration and dried.

Role in Nucleoside Analog Synthesis

The pyrimidine derivatives synthesized from this compound can be further modified and coupled with sugar moieties to create nucleoside analogs. These analogs can interfere with viral replication or cancer cell proliferation by acting as chain terminators or inhibitors of essential enzymes.

G DMM This compound Pyrimidine_Intermediate Pyrimidine Intermediate (e.g., 2-Amino-4,6-dihydroxypyrimidine) DMM->Pyrimidine_Intermediate Condensation Guanidine Guanidine Guanidine->Pyrimidine_Intermediate Functionalization Functionalization Pyrimidine_Intermediate->Functionalization Nucleoside_Analog Nucleoside Analog Functionalization->Nucleoside_Analog Coupling Sugar_Moiety Sugar Moiety Sugar_Moiety->Nucleoside_Analog

Caption: General workflow for the synthesis of nucleoside analogs from this compound.

Mechanism of Action of Antiviral Nucleoside Analogs

Antiviral nucleoside analogs, once activated by phosphorylation within the host cell, can inhibit viral polymerases and/or be incorporated into the growing viral DNA or RNA chain, leading to chain termination.

G cluster_cell Infected Host Cell Nucleoside_Analog Nucleoside Analog (Prodrug) Active_Metabolite Active Triphosphate Metabolite Nucleoside_Analog->Active_Metabolite Phosphorylation Viral_Polymerase Viral RNA/DNA Polymerase Active_Metabolite->Viral_Polymerase Inhibits Viral_Genome Growing Viral RNA/DNA Chain Active_Metabolite->Viral_Genome Incorporation Chain_Termination Chain Termination Viral_Genome->Chain_Termination

Caption: Mechanism of action of antiviral nucleoside analogs.

Conclusion

This compound is an exceptionally valuable and versatile building block in the synthesis of a wide range of pharmaceuticals. Its ability to readily form a stable carbanion enables its participation in a multitude of C-C bond-forming reactions, which are critical for the construction of the carbon skeletons of many drug molecules. From the sedative barbiturates to the anti-inflammatory NSAIDs and the life-saving antiviral and anticancer nucleoside analogs, the fingerprints of this compound chemistry are evident throughout the pharmaceutical landscape. A thorough understanding of its reactivity and synthetic applications is therefore essential for chemists engaged in the design and development of new therapeutic agents. The protocols and data presented in this guide aim to serve as a valuable resource for harnessing the full potential of this indispensable reagent.

References

The Cornerstone of Modern Fragrance: A Technical Guide to Dimethyl Malonate's Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl malonate, a seemingly simple diester, serves as a pivotal building block in the fragrance industry, underpinning the synthesis of some of the most iconic and widely used aroma chemicals. Its unique chemical reactivity, primarily centered around the active methylene group, allows for the construction of complex molecular architectures that define the scent profiles of numerous consumer products. This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of high-value fragrance compounds, with a particular focus on the jasmonate family. The following sections will delve into the core chemical principles, detailed experimental methodologies, quantitative data, and the biological context of olfaction, offering a comprehensive resource for professionals in the field.

The Malonic Ester Synthesis: A Gateway to Fragrance Molecules

The primary synthetic route leveraging this compound in the fragrance industry is the venerable malonic ester synthesis. This reaction takes advantage of the acidity of the α-hydrogens located on the methylene carbon flanked by two carbonyl groups. Deprotonation with a suitable base generates a stabilized enolate, a potent nucleophile that can undergo a variety of chemical transformations, most notably alkylation and Michael additions.

The general mechanism of the malonic ester synthesis can be visualized as follows:

malonic_ester_synthesis DMM This compound Enolate Enolate Intermediate DMM->Enolate + Base Base Base (e.g., NaOMe) Base->Enolate Alkylated_DMM Alkylated this compound Enolate->Alkylated_DMM + Electrophile Electrophile Electrophile (e.g., Alkyl Halide, α,β-Unsaturated Ketone) Electrophile->Alkylated_DMM Product Fragrance Molecule Alkylated_DMM->Product Hydrolysis & Decarboxylation Hydrolysis Hydrolysis & Decarboxylation Hydrolysis->Product hedione_synthesis cluster_michael Michael Addition cluster_decarboxylation Decarboxylation & Purification DMM This compound Reaction1 Reaction at -5°C DMM->Reaction1 Cyclopentenone 2-Pentyl-2-cyclopentenone Cyclopentenone->Reaction1 Base Sodium Methoxide in Methanol Base->Reaction1 Quench Quench with Acetic Acid Reaction1->Quench Intermediate Addition Intermediate Quench->Intermediate Heating Heating (e.g., 180°C) Intermediate->Heating Distillation Vacuum Distillation Heating->Distillation Hedione Methyl Dihydrojasmonate (Hedione®) Distillation->Hedione olfactory_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant Fragrance Molecule (e.g., Hedione) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP CNG_channel CNG Ion Channel Cations Na+, Ca2+ ATP ATP ATP->cAMP Converted by AC cAMP->CNG_channel Opens Depolarization Depolarization Cations->Depolarization Influx through CNG channel Action_Potential Action Potential to Brain Depolarization->Action_Potential

safety and handling precautions for dimethyl malonate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of Dimethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, tailored for laboratory and research environments. The following sections detail the physical and chemical properties, hazard identification, handling and storage protocols, emergency procedures, and disposal considerations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReferences
Molecular Formula C₅H₈O₄[1][2]
Molecular Weight 132.11 g/mol [3][4][5]
Appearance Clear, colorless liquid[3][4][6][7]
Boiling Point 180-181 °C[2][7][8]
Melting Point -62 °C[2][7][8]
Flash Point 85 - 90 °C (185 - 194 °F) (closed cup)[4][6][9]
Density 1.156 g/mL at 25 °C[2][7][8]
Solubility Soluble in alcohol and ether; slightly soluble in water.[7][8][10]
Vapor Pressure 14.7 mmHg[5]
Ignition Temperature 440 °C[8]
Explosion Limits 1.3 - 17.4 %(V)[7][8]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its potential hazards is critical for safe handling.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.[1][3]
FlammabilityCombustible LiquidCombustible liquid.[4][11]

Signal Word: Warning[1][3]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[1][3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel.

Engineering Controls
  • Ventilation: Work in a well-ventilated area.[1][3] Use a chemical fume hood or local exhaust ventilation to keep airborne concentrations below exposure limits.[4][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection start Handling this compound ventilation Adequate Ventilation? start->ventilation splash_risk Risk of Splashing? ventilation->splash_risk Yes resp_protection Wear NIOSH-approved respirator for organic vapors. ventilation->resp_protection No eye_protection Wear chemical safety goggles and/or a face shield. splash_risk->eye_protection Yes gloves Wear chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). splash_risk->gloves No resp_protection->splash_risk eye_protection->gloves lab_coat Wear a lab coat or other protective clothing. gloves->lab_coat

Caption: PPE selection workflow for handling this compound.

Hygiene Measures
  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][6]

  • Remove contaminated clothing and wash it before reuse.[6]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[1][6]

  • Keep containers tightly closed when not in use.[3][6]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[4][11]

  • Incompatible Materials: Strong oxidizing agents, acids, bases, and reducing agents.[6][11]

Emergency Procedures

In the event of an emergency, follow these detailed protocols.

First-Aid Measures
Exposure RouteProtocolReferences
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6][12]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek medical attention.[3][6][12]
Accidental Release Measures

The following workflow details the steps to be taken in case of a this compound spill.

Spill_Response spill This compound Spill evacuate Evacuate unnecessary personnel and ensure adequate ventilation. spill->evacuate ppe Wear appropriate PPE. evacuate->ppe contain Contain the spill with inert material (e.g., vermiculite, sand, or earth). ppe->contain collect Collect the absorbed material into a suitable, labeled container for disposal. contain->collect clean Clean the spill area with soap and water. collect->clean dispose Dispose of waste according to local, state, and federal regulations. clean->dispose

Caption: Spill response workflow for this compound.

  • Environmental Precautions: Prevent the spill from entering drains, surface water, or groundwater.[1][13]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1][3][4]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[3]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated.[1][6] Vapors are heavier than air and may spread along floors.[13]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.[6]

  • Conditions to Avoid: Heat, flames, sparks, and direct sunlight.[3][6] Incompatible materials.[6]

  • Incompatible Materials: Strong oxidizing agents, acids, bases, and reducing agents.[6][11]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[1][6]

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Toxicity DataValueSpeciesReference
Oral LD50 5331 mg/kgRat[6][10]
Dermal LD50 >5 g/kgRabbit[6][12]
Skin Irritation Draize test: 500 mg/24HRabbit[6]

Disposal Considerations

  • Waste Disposal: Dispose of this material and its container at a licensed hazardous waste collection point.[14][15] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[12]

  • Contaminated Packaging: Dispose of as unused product.[12][15]

References

An In-depth Technical Guide to the Malonic Ester Synthesis Using Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis is a versatile and classical method in organic chemistry for the preparation of mono- or disubstituted acetic acids.[1][2] This synthesis utilizes a malonic ester, such as dimethyl malonate, as the starting material, which is converted into a nucleophilic enolate and subsequently alkylated.[3] The resulting dialkylmalonate is then hydrolyzed and decarboxylated to yield the final carboxylic acid product.[4] This powerful carbon-carbon bond-forming reaction is invaluable for creating complex molecular architectures, particularly in the fields of pharmaceuticals, agrochemicals, and fine chemicals.[5]

Core Mechanism of the Malonic Ester Synthesis

The synthesis proceeds through a well-defined, four-step sequence: enolate formation, alkylation, hydrolysis, and decarboxylation.[6][7] this compound is a particularly effective starting material due to the high acidity of the α-hydrogens located on the methylene group flanked by two electron-withdrawing carbonyl groups.[8][9]

Step 1: Enolate Formation (Deprotonation)

The synthesis begins with the deprotonation of this compound at the α-carbon. The protons on the carbon adjacent to both carbonyl groups are acidic (pKa ≈ 12.6-13) and can be readily removed by a moderately strong base, such as sodium ethoxide or sodium hydride.[6][9][10][11] This step generates a resonance-stabilized enolate ion, where the negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, enhancing its stability.[8][12] The choice of base is crucial; typically, an alkoxide corresponding to the ester's alcohol group is used (e.g., sodium methoxide for this compound) to prevent transesterification.[1]

Step 2: Alkylation

The resonance-stabilized enolate is a potent nucleophile.[3] In the second step, it attacks an electrophilic alkyl halide (R-X) in a classic SN2 reaction.[9][12] This reaction forms a new carbon-carbon bond, attaching the alkyl group to the α-carbon of the this compound.[3] The efficiency of this step is subject to the typical constraints of SN2 reactions. Therefore, primary or methyl halides are preferred, as secondary halides react poorly and tertiary halides are prone to E2 elimination.[9][10] Vinylic and aryl halides are generally unreactive in this context.[9]

Step 3: Hydrolysis (Saponification)

Following alkylation, the resulting substituted this compound is subjected to hydrolysis. This is typically achieved by heating with aqueous acid (e.g., H₃O⁺) or by saponification with a base (e.g., NaOH) followed by acidification.[5][12] This process converts both ester groups into carboxylic acid groups, yielding a substituted malonic acid.[6]

Step 4: Decarboxylation

The final step is the decarboxylation of the substituted malonic acid. This reaction is unique to compounds that have a second carbonyl group positioned beta to a carboxylic acid.[9] Upon heating, the substituted malonic acid readily loses a molecule of carbon dioxide (CO₂) through a cyclic transition state to form an enol, which then tautomerizes to the final, more stable substituted acetic acid product.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the malonic ester synthesis.

ParameterValueCompoundConditionsReference(s)
pKa of α-hydrogens ~13Diethyl Malonate-[9][10]
pKa of α-hydrogens 12.6Diethyl Malonate-[6][7][11]
Boiling Point 180-181 °CThis compoundAtmospheric Pressure[13]
Density 1.156 g/mLThis compound25 °C[13]
Melting Point -62 °CThis compound-[13]
Typical Yield 81%Dimethyl 2-(3-methylbut-2-enyl)malonateSee Protocol Below[14]
Typical Yield 79-83%Ethyl Methylmalonate from Ethyl MalonateNa, EtOH, MeBr[15]

Experimental Protocols

Below are representative experimental protocols for the key stages of the malonic ester synthesis.

Protocol 1: Alkylation of this compound

This protocol is adapted from a procedure for the synthesis of Dimethyl 2-(3-methylbut-2-enyl)malonic acid dimethyl ester.[14]

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.03 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Prenyl bromide (0.82 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (11.5 mmol) in anhydrous THF (25 mL) at 0 °C, add solid NaH (11.9 mmol) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Add prenyl bromide (9.44 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the resulting mixture to stir overnight while slowly warming to room temperature.

  • Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., 3% EtOAc in hexanes) to afford the purified diester.

Protocol 2: Hydrolysis and Decarboxylation

This is a general procedure for the final steps of the synthesis.

Materials:

  • Substituted this compound

  • Aqueous Hydrochloric Acid (e.g., 6 M HCl) or a mixture of HBr and Acetic Acid.[16]

Procedure:

  • Reflux the substituted this compound with an excess of aqueous acid (e.g., HCl, HBr/AcOH) for several hours until the hydrolysis is complete (can be monitored by TLC).

  • Continue to heat the reaction mixture to effect decarboxylation. The evolution of CO₂ gas will be observed.

  • After the gas evolution ceases, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, EtOAc).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Further purification can be achieved by recrystallization or distillation.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and logical flow of the malonic ester synthesis.

Malonic_Ester_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Products start1 This compound step1 Step 1: Enolate Formation start1->step1 start2 Base (e.g., NaOMe) start2->step1 start3 Alkyl Halide (R-X) step2 Step 2: Alkylation start3->step2 step1->step2 step3 Step 3: Hydrolysis step2->step3 step4 Step 4: Decarboxylation step3->step4 end1 Substituted Acetic Acid (R-CH₂COOH) step4->end1 byproduct CO₂ + 2x MeOH step4->byproduct

Caption: Overall workflow of the malonic ester synthesis.

Enolate_Formation cluster_resonance Resonance Structures reactant This compound (CH₂(COOCH₃)₂) enolate Resonance-Stabilized Enolate reactant->enolate Deprotonation base Base (B⁻) base->enolate acid Conjugate Acid (BH) struct1 ⁻CH(COOCH₃)₂ enolate->struct1 is struct2 CH(C⁻O)(COOCH₃)OCH₃ struct1->struct2 <->

Caption: Step 1: Enolate formation from this compound.

Alkylation_Step enolate Malonate Enolate product Alkylated Malonate (R-CH(COOCH₃)₂) enolate->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product halide_ion Halide Ion (X⁻)

Caption: Step 2: SN2 alkylation of the malonate enolate.

Hydrolysis_Decarboxylation alkylated_ester Alkylated this compound (R-CH(COOCH₃)₂) hydrolysis Hydrolysis (H₃O⁺, Δ) alkylated_ester->hydrolysis malonic_acid Substituted Malonic Acid (R-CH(COOH)₂) hydrolysis->malonic_acid decarboxylation Decarboxylation (Δ) malonic_acid->decarboxylation final_product Substituted Acetic Acid (R-CH₂COOH) decarboxylation->final_product co2 CO₂ decarboxylation->co2

Caption: Steps 3 & 4: Hydrolysis and decarboxylation pathway.

Variations and Synthetic Utility

The versatility of the malonic ester synthesis extends beyond simple mono-alkylation.

  • Dialkylation: The monoalkylated malonic ester still possesses one acidic α-hydrogen.[9] Therefore, the deprotonation and alkylation sequence can be repeated with a second, different alkyl halide to synthesize disubstituted acetic acids (RR'CHCOOH).[1][3]

  • Intramolecular Synthesis (Perkin Alicyclic Synthesis): When a dihalide is used as the alkylating agent, an intramolecular reaction can occur after the first alkylation, leading to the formation of cycloalkylcarboxylic acids.[1] This variation is particularly useful for synthesizing three- to six-membered rings.[2]

A significant drawback of the synthesis is the potential for the formation of dialkylated byproducts even when mono-alkylation is intended, which can complicate purification and lower yields.[1] Careful control of stoichiometry and reaction conditions is necessary to minimize this side reaction.

Conclusion

The malonic ester synthesis, with this compound as a key starting material, remains a cornerstone of synthetic organic chemistry. Its reliability in forming new carbon-carbon bonds through a sequence of enolate formation, alkylation, hydrolysis, and decarboxylation provides a robust pathway to a wide array of substituted acetic acids. For professionals in drug development and chemical research, a thorough understanding of this mechanism, its protocols, and its variations is essential for the rational design and execution of complex molecular syntheses.

References

Conformational Landscape of Dimethyl Malonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of dimethyl malonate, a fundamental molecule in organic synthesis and a building block in various pharmaceutical compounds. Understanding its conformational preferences is crucial for predicting its reactivity, intermolecular interactions, and ultimately its role in the structure and function of larger molecules. This document details the key conformers, their energetic relationships, and the experimental and computational methodologies employed in their characterization.

Core Concepts in the Conformational Analysis of this compound

This compound possesses two key rotatable C-C single bonds linking the central methylene group to the two ester functionalities. Rotation around these bonds gives rise to a complex potential energy surface with multiple energy minima, each corresponding to a distinct conformer. Theoretical calculations have been instrumental in identifying the most stable conformers and the energy barriers that separate them.[1][2]

Two primary low-energy conformers have been identified through computational studies:

  • C₁ (gauche) Conformer: This conformer lacks any symmetry elements and is predicted to be the global minimum, representing the most stable arrangement of the molecule.[1][2]

  • C₂ Conformer: This conformer possesses a C₂ axis of symmetry. The two ester groups are crossed symmetrically with respect to the C-C-C plane. It is a local minimum on the potential energy surface, slightly higher in energy than the C₁ conformer.[1][2]

The potential energy surface of this compound features six minima that can be categorized into two groups of three (one C₂ and two C₁ forms in each group). Interconversion between conformers within the same group is characterized by low energy barriers of less than 2 kJ mol⁻¹. However, the transition between the two groups requires overcoming a considerably higher energy barrier, as it proceeds through a transition state with a sterically unfavorable vis-à-vis orientation of the oxygen atoms.[1][2]

Quantitative Conformational Data

The geometric parameters of the C₁ and C₂ conformers of this compound have been determined through high-level quantum chemical calculations. The following tables summarize the key bond lengths, bond angles, and dihedral angles for these conformers, providing a quantitative basis for their structural differences.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerPoint GroupRelative Energy (kJ mol⁻¹)
C₁ (gauche)C₁0.00
C₂C₂> 0 (slightly higher)

Note: The C₁ conformer is the global minimum. The exact energy difference is small and depends on the level of theory used.[1][2]

Table 2: Key Geometric Parameters of this compound Conformers (Calculated)

ParameterC₁ (gauche) ConformerC₂ Conformer
Bond Lengths (Å)
C=O1.2161.217
C-O1.3451.344
O-CH₃1.4421.441
C-C1.5181.519
C-H (methylene)1.0931.092
Bond Angles (°) **
O=C-O124.8125.0
O=C-C124.5124.4
C-O-CH₃115.8115.9
C-C-C112.1112.5
H-C-H (methylene)107.5107.8
Dihedral Angles (°) **
O=C-C-C85.388.2
C-O-C-C179.8179.9

Note: The values presented are representative and may vary slightly depending on the computational method and basis set used.

Experimental and Computational Methodologies

The conformational landscape of this compound has been elucidated through a combination of experimental techniques and theoretical calculations.

Experimental Protocols

Matrix-Isolation Infrared Spectroscopy

This technique has been pivotal in experimentally confirming the dominance of the C₁ conformer at low temperatures.[1][2]

  • Sample Preparation: this compound is vaporized and mixed with a large excess of an inert gas (e.g., argon or xenon).

  • Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) maintained at a very low temperature (typically around 8-14 K). This rapid cooling traps the individual this compound molecules in the inert gas matrix, preventing intermolecular interactions and preserving their gas-phase conformations.

  • Spectroscopic Measurement: Infrared spectra of the matrix-isolated sample are recorded. The experimental spectrum is then compared with the theoretically predicted spectra for the different conformers.

  • Annealing: The matrix is slowly warmed to a slightly higher temperature (e.g., up to 55 K) to allow for limited diffusion and conformational relaxation to the most stable form, and then re-cooled for spectral measurement. In the case of this compound, annealing does not lead to significant spectral changes, indicating that the population is already dominated by the most stable C₁ conformer upon initial deposition.[1][2]

Gas Electron Diffraction (GED)

  • Principle: A high-energy beam of electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is dependent on the internuclear distances within the molecule.

  • Generalized Protocol:

    • A gaseous beam of this compound is introduced into a high-vacuum chamber.

    • An electron beam is directed perpendicular to the molecular beam.

    • The scattered electrons are detected on a photographic plate or a 2D detector, creating a diffraction pattern.

    • The radial distribution of scattered electron intensity is analyzed to extract information about the bond lengths, bond angles, and the relative abundance of different conformers.

Microwave Spectroscopy

Similar to GED, a specific microwave spectroscopy study dedicated to the conformational analysis of this compound is not prominently featured in the available literature. However, it is a high-resolution technique capable of providing precise structural information for polar molecules in the gas phase.

  • Principle: The molecule absorbs microwave radiation at specific frequencies corresponding to transitions between its rotational energy levels. These frequencies are highly sensitive to the molecule's moments of inertia, which are determined by its geometry.

  • Generalized Protocol:

    • A gaseous sample of this compound is introduced into a microwave spectrometer.

    • The sample is irradiated with microwave radiation over a range of frequencies.

    • The absorption of radiation is detected, yielding a rotational spectrum.

    • The frequencies of the rotational transitions are precisely measured and used to determine the rotational constants of the molecule.

    • By comparing the experimental rotational constants with those calculated for the theoretically predicted conformers, the presence and geometry of each conformer can be determined.

Computational Protocol

Quantum chemical calculations are indispensable for understanding the conformational preferences of this compound.

  • Potential Energy Surface (PES) Scan: To identify all possible stable conformers, a relaxed PES scan is performed. This involves systematically varying the key dihedral angles (O=C-C-C) and calculating the energy at each point, while allowing all other geometric parameters to relax.

  • Geometry Optimization: The minima on the PES are then used as starting points for full geometry optimizations to locate the precise structures of the stable conformers. Common levels of theory for this include Møller-Plesset perturbation theory (MP2, MP4) and Density Functional Theory (DFT) with appropriate basis sets (e.g., 6-31G, 6-31++G , 6-311++G**).[1][2]

  • Frequency Calculations: Harmonic vibrational frequency calculations are performed for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE).

  • Relative Energy Calculation: The relative energies of the conformers are determined by comparing their ZPVE-corrected total energies.

  • Transition State Search: To determine the energy barriers for interconversion, transition state (TS) structures connecting the minima are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. Frequency calculations on the TS structures are performed to verify that they have exactly one imaginary frequency corresponding to the conformational change.

Visualizations

The following diagrams illustrate key aspects of the conformational analysis of this compound.

Conformational_Interconversion C1_A C₁ (gauche) C2_A C₂ C1_A->C2_A < 2 kJ/mol C1_B C₁ (gauche) C2_A->C1_B < 2 kJ/mol C1_C C₁ (gauche) C1_B->C1_C High Barrier (via vis-à-vis O-O) C2_B C₂ C1_C->C2_B < 2 kJ/mol C1_D C₁ (gauche) C2_B->C1_D < 2 kJ/mol TS_low Low Energy Barrier (< 2 kJ/mol) TS_high High Energy Barrier

Conformational interconversion pathways of this compound.

Experimental_Workflow_MI_IR start Start: Gaseous this compound mix Mix with Inert Gas (e.g., Argon) start->mix deposit Deposit on Cryogenic Substrate (e.g., 14 K) mix->deposit matrix Matrix-Isolated Sample deposit->matrix ir_spec Record Infrared Spectrum matrix->ir_spec compare Compare with Theoretical Spectra of C₁ and C₂ Conformers ir_spec->compare anneal Anneal Matrix (e.g., to 55 K) compare->anneal re_cool Re-cool to 14 K anneal->re_cool final_ir_spec Record Final Infrared Spectrum re_cool->final_ir_spec conclusion Conclusion: Predominance of C₁ Conformer final_ir_spec->conclusion

Workflow for matrix-isolation infrared spectroscopy.

Computational_Analysis_Workflow start Start: Define Molecular Structure pes_scan Potential Energy Surface Scan (Vary Dihedral Angles) start->pes_scan find_minima Identify Energy Minima (Potential Conformers) pes_scan->find_minima geom_opt Full Geometry Optimization (e.g., DFT, MP2) find_minima->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_minima Verify True Minima (No Imaginary Frequencies) freq_calc->verify_minima verify_ts Verify Transition States (One Imaginary Frequency) freq_calc->verify_ts rel_energy Calculate Relative Energies (ZPVE Corrected) verify_minima->rel_energy ts_search Transition State Search rel_energy->ts_search end End: Characterized Conformational Landscape rel_energy->end ts_search->freq_calc on TS geometry energy_barriers Calculate Energy Barriers verify_ts->energy_barriers energy_barriers->end

Workflow for computational conformational analysis.

Conclusion

The conformational analysis of this compound reveals a landscape dominated by a C₁ symmetry gauche conformer, which is slightly more stable than a higher-symmetry C₂ conformer. The low energy barriers for interconversion between certain conformers suggest that the molecule is conformationally flexible at room temperature. However, experimental evidence from matrix-isolation infrared spectroscopy confirms the predominance of the most stable C₁ conformer at cryogenic temperatures. The synergy between high-level computational chemistry and experimental techniques provides a detailed and robust understanding of the structural preferences of this important organic molecule. This knowledge is fundamental for applications in drug design and materials science where molecular conformation plays a critical role in determining function and properties.

References

Commercial Production of Dimimethyl Malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl malonate (DMM) is a pivotal intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances. Its commercial production is dominated by a few key synthetic routes, each with distinct advantages and challenges in terms of yield, purity, cost, and environmental impact. This technical guide provides an in-depth analysis of the principal commercial methods for this compound synthesis: the cyanide esterification process, catalytic carbonylation, and direct esterification of malonic acid. Detailed experimental protocols, comparative quantitative data, and process logic diagrams are presented to offer a comprehensive resource for professionals in the chemical and pharmaceutical industries.

Introduction

This compound (CAS No. 108-59-8), the dimethyl ester of malonic acid, is a colorless liquid with a characteristic fruity odor. The reactivity of the central methylene group makes it a versatile building block in organic synthesis, particularly in the production of barbiturates, vitamins, and agrochemicals.[1] The growing demand for these downstream products necessitates efficient and scalable manufacturing processes for high-purity this compound. This document details the core industrial production methodologies, offering a comparative analysis to inform process selection and development.

Primary Commercial Synthesis Routes

The industrial production of this compound is primarily achieved through three distinct chemical pathways. The traditional and most widely implemented method is the cyanide esterification process. More modern approaches include catalytic carbonylation and the direct esterification of malonic acid.

Cyanide Esterification Process

The cyanide esterification route is a well-established, multi-step synthesis that begins with chloroacetic acid. This method is noted for its reliability and relatively mature technology, making it a common choice for large-scale production.

The overall process can be summarized in the following key stages:

  • Neutralization: Chloroacetic acid is neutralized with a base, typically sodium carbonate, to produce sodium chloroacetate.[2]

  • Cyanation: The resulting sodium chloroacetate is reacted with sodium cyanide to yield sodium cyanoacetate.[2]

  • Hydrolysis and Esterification: Sodium cyanoacetate then undergoes hydrolysis and is subsequently esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.[2][3]

  • Purification: The final product is purified through washing and distillation to achieve a purity of ≥98%.[2]

Cyanide_Esterification_Process A Chloroacetic Acid C Sodium Chloroacetate A->C Neutralization B Sodium Carbonate B->C E Sodium Cyanoacetate C->E Cyanation D Sodium Cyanide D->E G This compound (Crude) E->G Hydrolysis & Esterification F Methanol & Sulfuric Acid F->G H Purification (Washing, Distillation) G->H I This compound (Pure) H->I

Cyanide Esterification Workflow
Catalytic Carbonylation

A more contemporary approach to this compound synthesis is through the catalytic carbonylation of a chloroacetate. This method, while technologically advanced, presents challenges in its industrial application due to the stringent reaction conditions required.[4] The process typically involves the reaction of methyl chloroacetate with carbon monoxide and methanol in the presence of a transition metal catalyst, such as a cobalt or palladium complex.

This single-step synthesis offers a potentially more direct route to the final product. However, the complexity of the process and the harsh conditions have limited its widespread industrial adoption.[2][4]

Catalytic_Carbonylation_Process A Methyl Chloroacetate E High Pressure Reactor A->E B Carbon Monoxide B->E C Methanol C->E D Catalyst (e.g., Co or Pd complex) D->E Catalysis F This compound E->F Carbonylation

Catalytic Carbonylation Pathway
Direct Esterification of Malonic Acid

The direct esterification of malonic acid with methanol presents another viable synthesis route. This method is a classic Fischer esterification reaction, where malonic acid is heated with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid.[5] To drive the reaction towards completion, the water formed as a byproduct is typically removed, often through azeotropic distillation.

While straightforward in principle, the efficiency of this method on an industrial scale depends on the cost and availability of high-purity malonic acid.

Direct_Esterification_Process A Malonic Acid D Reaction Vessel (with water removal) A->D B Methanol (excess) B->D C Acid Catalyst (e.g., Sulfuric Acid) C->D Catalysis E This compound & Water D->E Esterification F Purification E->F G This compound F->G

Direct Esterification Workflow

Comparative Analysis of Production Methods

The selection of a production method for this compound depends on various factors including raw material availability, desired scale of production, and acceptable environmental footprint. The following table summarizes key quantitative data for the different synthesis routes.

ParameterCyanide EsterificationCatalytic CarbonylationDirect Esterification of Malonic Acid
Primary Raw Materials Chloroacetic acid, Sodium cyanide, MethanolMethyl chloroacetate, Carbon monoxide, MethanolMalonic acid, Methanol
Catalyst Sulfuric acidCobalt or Palladium complexesSulfuric acid
Typical Yield >85% (overall)92.9% (lab scale)~53-96% (lab scale)
Product Purity ≥98%98.5% (selectivity, lab scale)High purity achievable with purification
Reaction Conditions Multi-step, moderate temperaturesHigh pressure (e.g., 2 MPa), elevated temperature (e.g., 85°C)Reflux temperature, often with azeotropic water removal
Key Advantages Mature, reliable technology for large scalePotentially fewer stepsSimpler chemistry, avoids use of cyanide
Key Disadvantages Use of highly toxic sodium cyanide, multi-step processHarsh reaction conditions, complex catalyst systemsRelies on availability and cost of malonic acid
Raw Material Consumption (per ton of DMM) Chloroacetic acid: 1120 kg, Sodium cyanide: 551 kg, Methanol: 955 kgN/A (data not available for industrial scale)N/A (data not available for industrial scale)

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key synthesis routes, based on published laboratory and patent literature. These protocols are intended for informational purposes and should be adapted and optimized for specific laboratory or plant conditions.

Protocol for Cyanide Esterification Process

This protocol is based on a patented method for the preparation of this compound.

Step 1: Neutralization

  • In a suitable reaction vessel, dissolve 445 kg (4.62 kmol) of chloroacetic acid (98% purity) in 620 kg of water with stirring.

  • Neutralize the solution by adding a saturated aqueous solution of sodium carbonate until the pH reaches 6.5-7.0, forming an aqueous solution of sodium chloroacetate.

Step 2: Cyanation

  • Transfer the sodium chloroacetate solution to a cyanation reactor and heat to 50°C.

  • Slowly add 765 kg of a 30% aqueous solution of sodium cyanide (containing 4.68 kmol of NaCN).

  • A strong exothermic reaction will occur. Maintain the reaction temperature between 85-90°C by controlling the addition rate and applying cooling as necessary.

  • Once the temperature reaches 105°C, the reaction is considered complete. Cool the mixture to room temperature to obtain an aqueous solution of sodium cyanoacetate.

Step 3: Acidification and Esterification

  • The sodium cyanoacetate solution is acidified, typically with hydrochloric or sulfuric acid, to generate cyanoacetic acid.

  • After desalination, methanol and a catalytic amount of sulfuric acid are added.

  • The mixture is heated to reflux to carry out the esterification reaction, producing this compound.

Step 4: Purification

  • The crude this compound is washed with water and a neutralizing agent (e.g., sodium bicarbonate solution) to remove residual acid and salts.

  • The organic layer is then subjected to fractional distillation under reduced pressure to yield purified this compound.

Protocol for Catalytic Carbonylation of Methyl Chloroacetate

This protocol is adapted from a research publication on the synthesis of this compound using a cobalt catalyst.

  • Synthesize the catalyst, 1-butyl-3-methylimidazolium cobalt tetracarbonyl ([Bmim][Co(CO)4]), in situ.

  • In a high-pressure autoclave, charge the catalyst, methyl chloroacetate, and methanol.

  • Pressurize the reactor with carbon monoxide to 2 MPa.

  • Heat the reaction mixture to 85°C and maintain for 3 hours with vigorous stirring.

  • After the reaction, cool the reactor, vent the excess carbon monoxide, and recover the product mixture.

  • The this compound can be isolated and purified by distillation. This process has shown an average yield of 92.9% with a selectivity of 98.5%.

Protocol for Direct Esterification of Malonic Acid

This protocol is based on a laboratory procedure for the synthesis of diethyl malonate, adapted for this compound.

  • In a round-bottom flask equipped with a reflux condenser and a means for azeotropic water removal (e.g., a Dean-Stark apparatus), combine 15.4 g of malonic acid, 65 mL of anhydrous methanol, and 0.6 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux. The methanol-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the methanol under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Emerging Production Technologies

Recent advancements in biotechnology have led to the development of fermentation-based processes for the production of malonic acid from renewable feedstocks like glucose. This "green" approach avoids the use of hazardous materials such as chloroacetic acid and sodium cyanide. The malonic acid produced via fermentation can then be readily converted to this compound through direct esterification, offering a more sustainable and environmentally friendly manufacturing route.

Conclusion

The commercial production of this compound relies on a balance of mature and emerging technologies. The cyanide esterification process remains a dominant industrial method due to its scalability and established infrastructure. However, concerns over the use of highly toxic cyanide are driving interest in alternative routes. Catalytic carbonylation offers a more direct synthesis but is hampered by technical challenges. The direct esterification of malonic acid is a viable alternative, particularly with the advent of bio-based malonic acid production. The choice of a specific manufacturing process will ultimately depend on a comprehensive evaluation of economic, safety, and environmental factors.

References

dimethyl malonate as a building block in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Dimethyl Malonate as a Building Block in Heterocyclic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile and cost-effective C3 synthon that serves as a cornerstone in modern organic and medicinal chemistry. Its unique structural feature—an active methylene group flanked by two electron-withdrawing ester functionalities—imparts significant acidity to the α-protons, facilitating a wide array of carbon-carbon bond-forming reactions. This reactivity makes this compound an indispensable precursor for the synthesis of a diverse range of carbocyclic and, most notably, heterocyclic compounds.

Heterocyclic scaffolds are prevalent in over 85% of all biologically active molecules, including a vast majority of pharmaceuticals. The ability to efficiently construct these ring systems is therefore of paramount importance in drug discovery and development. This compound provides a robust platform for accessing numerous important heterocyclic cores, such as pyrimidines, barbiturates, coumarins, and pyrazolones. This guide provides an in-depth technical overview of the core synthetic strategies employing this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in leveraging this powerful building block.

Core Synthetic Strategies

The utility of this compound in heterocyclic synthesis is primarily driven by a few fundamental reaction types: Knoevenagel condensation, Michael addition, and cyclocondensation reactions with urea and its analogues.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by dehydration.[1] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is basic enough to deprotonate the malonate but not so strong as to induce self-condensation of the carbonyl compound.[1][2] This reaction is a powerful tool for creating α,β-unsaturated systems, which are often key intermediates in the synthesis of heterocyclic rings like coumarins.[3]

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration DMM This compound Enolate Malonate Enolate DMM->Enolate + Base Base Base (e.g., Piperidine) Enolate->Base - BH⁺ Aldehyde Aldehyde (R-CHO) Enolate->Aldehyde Attack on Carbonyl Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alcohol β-Hydroxy Ester Alkoxide->Alcohol + H⁺ (from BH⁺) Product α,β-Unsaturated Product Alcohol->Product - H₂O Michael_Addition Donor This compound (Michael Donor) Enolate Malonate Enolate Donor->Enolate + Base Base Base Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Enolate->Acceptor 1,4-Addition Adduct_Enolate Enolate Adduct Product 1,5-Dicarbonyl Product (Michael Adduct) Adduct_Enolate->Product Protonation Barbiturate_Synthesis DMM This compound Substituted_DMM Disubstituted Malonate DMM->Substituted_DMM 1) Base 2) 2x R-X Alkyl_Halide Alkyl Halide (R-X) Base1 Base (e.g., NaOEt) Barbiturate Barbiturate Derivative Substituted_DMM->Barbiturate Urea Urea Urea->Barbiturate Base2 Base (e.g., NaOEt) Base2->Barbiturate Condensation General_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis start Assemble Glassware (Flask, Condenser) reagents Add this compound, Other Reactants, & Solvent start->reagents catalyst Add Catalyst (e.g., Piperidine, NaOEt) reagents->catalyst reaction Heat to Reflux / Stir at RT catalyst->reaction cool Cool Reaction Mixture reaction->cool precipitate Precipitate Product (e.g., add to ice-water) cool->precipitate extract Or, Liquid-Liquid Extraction cool->extract filter Filter Solid Product precipitate->filter recrystallize Recrystallization filter->recrystallize dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography analysis Characterization (NMR, IR, MS, m.p.) recrystallize->analysis chromatography->analysis

References

Methodological & Application

Application Notes and Protocols for Malonic Ester Synthesis with Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The malonic ester synthesis is a versatile and classical method in organic chemistry for the preparation of substituted carboxylic acids. This application note provides a detailed protocol for the synthesis of carboxylic acids using dimethyl malonate as the starting material. The procedure involves three key steps: the deprotonation and alkylation of this compound, the hydrolysis of the resulting dialkylated or monoalkylated ester to a dicarboxylic acid, and the final decarboxylation to yield the desired carboxylic acid. This document offers a comprehensive, step-by-step experimental procedure, quantitative data representation, and visual diagrams of the workflow and reaction mechanism to ensure reproducibility and clarity for researchers in academic and industrial settings, including drug development.

Introduction

The malonic ester synthesis provides a reliable pathway for the formation of α-substituted and α,α-disubstituted acetic acids. The core of this methodology lies in the high acidity of the α-protons of malonic esters (pKa ≈ 13 in DMSO), which are flanked by two electron-withdrawing carbonyl groups.[1][2] This acidity allows for easy deprotonation by a moderately strong base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond.[3][4] A key advantage of this method is the ability to perform a second alkylation on the monoalkylated product before the final hydrolysis and decarboxylation steps.[3][5] The final product is a carboxylic acid, as the ester groups are hydrolyzed and one of the resulting carboxylic acid groups is eliminated as carbon dioxide upon heating.[3][6] While diethyl malonate is traditionally used, this compound serves as an effective alternative. It is crucial to use a base with the corresponding alkoxide (i.e., sodium methoxide with this compound) to prevent transesterification.[3][4]

Generalized Reaction Scheme

The overall transformation of the malonic ester synthesis can be summarized as follows:

Step 1: Enolate Formation and Alkylation this compound is treated with a base, such as sodium methoxide, to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic substitution with a primary or secondary alkyl halide.

Step 2: Saponification (Ester Hydrolysis) The substituted this compound is treated with a strong base, like sodium hydroxide, followed by acidification to hydrolyze both ester groups to carboxylic acids, forming a substituted malonic acid.

Step 3: Decarboxylation The substituted malonic acid is heated, causing it to lose a molecule of carbon dioxide to yield the final carboxylic acid product.

Experimental Protocols

This section provides a detailed protocol for the synthesis of hexanoic acid from this compound and 1-bromobutane as a representative example.

Materials and Equipment
  • Reagents: this compound, 1-bromobutane, sodium methoxide, methanol (anhydrous), diethyl ether, hydrochloric acid (concentrated and dilute), sodium hydroxide, sodium chloride (saturated solution), anhydrous magnesium sulfate.

  • Equipment: Round-bottom flasks (various sizes), reflux condenser, dropping funnel, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, distillation apparatus, standard glassware.

Part 1: Synthesis of Dimethyl Dibutylmalonate (Alkylation)
  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 23.0 g (1.0 mol) of sodium in 250 mL of anhydrous methanol.

  • Addition of this compound: To the sodium methoxide solution, add 66.0 g (0.5 mol) of this compound dropwise through the dropping funnel.

  • Alkylation: After the addition of this compound is complete, add 137.0 g (1.0 mol) of 1-bromobutane dropwise. The reaction is exothermic and may begin to reflux. Maintain a gentle reflux for 2-3 hours after the addition is complete to ensure the reaction goes to completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of water. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether.

  • Purification: Combine the organic layers and wash with water, then with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation.

Part 2: Synthesis of Hexanoic Acid (Hydrolysis and Decarboxylation)
  • Hydrolysis: Place the crude dimethyl dibutylmalonate in a 1 L round-bottom flask. Add a solution of 80 g of sodium hydroxide in 400 mL of water. Reflux the mixture for 4 hours until the ester layer disappears.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (check with pH paper). A white precipitate of the dicarboxylic acid may form.

  • Decarboxylation: Heat the acidified mixture to reflux. The dicarboxylic acid will begin to decarboxylate, evidenced by the evolution of carbon dioxide. Continue to heat until the gas evolution ceases (typically 1-2 hours).

  • Isolation and Purification: Cool the mixture and separate the organic layer containing the hexanoic acid. Extract the aqueous layer with two 100 mL portions of diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The final product, hexanoic acid, can be purified by distillation.

Data Presentation

The following tables summarize typical quantitative data for malonic ester synthesis reactions.

Table 1: Reaction Parameters for the Alkylation of this compound

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield of Alkylated Product (%)
1-BromobutaneNaOMeMethanolReflux3~85
Benzyl BromideNaOMeMethanolReflux2~90
1-IodopropaneNaOMeMethanolReflux3~88
Prenyl BromideNaHTHF0 to RT1281[7]

Table 2: Overall Yields for the Synthesis of Various Carboxylic Acids

Starting Alkyl HalideFinal Carboxylic AcidOverall Yield (%)
1-BromopropanePentanoic Acid75-80
1-BromobutaneHexanoic Acid70-75
Benzyl Bromide3-Phenylpropanoic Acid80-85

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the malonic ester synthesis.

experimental_workflow Experimental Workflow for Malonic Ester Synthesis cluster_alkylation Step 1: Alkylation cluster_hydrolysis_decarboxylation Step 2 & 3: Hydrolysis & Decarboxylation start This compound + Base (e.g., NaOMe) in Solvent (e.g., Methanol) enolate Formation of Malonate Enolate start->enolate alkylation Addition of Alkyl Halide (R-X) enolate->alkylation reflux_alkylation Reflux alkylation->reflux_alkylation workup_alkylation Aqueous Work-up & Extraction reflux_alkylation->workup_alkylation product_alkylation Substituted this compound workup_alkylation->product_alkylation hydrolysis Saponification (e.g., NaOH, H₂O) product_alkylation->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification decarboxylation Heating/Reflux acidification->decarboxylation workup_final Isolation & Purification decarboxylation->workup_final final_product Final Carboxylic Acid (R-CH₂COOH) workup_final->final_product reaction_mechanism Mechanism of Malonic Ester Synthesis cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation (Sₙ2) cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Decarboxylation malonate This compound enolate Malonate Enolate (Nucleophile) malonate->enolate Deprotonation base Base (MeO⁻) alkylated_malonate Alkylated this compound enolate->alkylated_malonate Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) dicarboxylic_acid Substituted Malonic Acid alkylated_malonate->dicarboxylic_acid Ester Hydrolysis hydrolysis_reagents 1. NaOH, H₂O 2. H₃O⁺ final_acid Carboxylic Acid + CO₂ dicarboxylic_acid->final_acid Loss of CO₂ heat Heat (Δ)

References

Application Note: A Step-by-Step Guide to Knoevenagel Condensation Using Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to produce α,β-unsaturated compounds.[4][5][6] This reaction is highly valued for its versatility and efficiency in synthesizing key intermediates for pharmaceuticals, polymers, and other fine chemicals.[6][7] This document provides a detailed protocol for performing the Knoevenagel condensation using dimethyl malonate, a common and effective active methylene compound.

Reaction Mechanism

The Knoevenagel condensation proceeds through a three-step mechanism:

  • Deprotonation: A mild base abstracts an acidic proton from the active methylene group of this compound, forming a nucleophilic enolate ion.[6]

  • Nucleophilic Addition: The enolate ion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and creating an alkoxide intermediate.[6]

  • Dehydration: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.[2][5]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product Aldehyde R-CHO (Aldehyde) Malonate CH₂(COOCH₃)₂ (this compound) Enolate Enolate Formation ⁻CH(COOCH₃)₂ Malonate->Enolate + Base Base Base (B) Addition Nucleophilic Addition (Aldol Intermediate) Enolate->Addition + Aldehyde Dehydration Dehydration (-H₂O) Addition->Dehydration + H⁺, -H₂O Product R-CH=C(COOCH₃)₂ (α,β-Unsaturated Ester) Dehydration->Product

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

Two representative protocols are provided below. The first is a classic approach using a simple amine catalyst, and the second is a modern, environmentally friendly method using an immobilized biocatalyst.

Protocol A: Classic Knoevenagel Condensation with Piperidine Catalyst

This protocol describes a standard procedure using piperidine as a mild base catalyst.

1. Materials and Reagents:

  • Aldehyde (e.g., Benzaldehyde)

  • This compound

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Toluene (for azeotropic water removal, optional)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

2. Equipment:

  • Round-bottom flask

  • Reflux condenser (and Dean-Stark trap if using toluene)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and chamber

3. Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the aldehyde (10 mmol, 1 eq.), this compound (12 mmol, 1.2 eq.), and ethanol (30 mL).

  • Catalyst Addition: Add piperidine (1 mmol, 0.1 eq.) to the mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80°C) for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the aldehyde is consumed, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure α,β-unsaturated product.

Protocol B: Biocatalytic Knoevenagel Condensation

This protocol is adapted from a procedure using an immobilized protein catalyst, offering a greener alternative with easy catalyst recovery.[7][8]

1. Materials and Reagents:

  • Aldehyde (aliphatic or aromatic)

  • This compound

  • Immobilized Gelatine or Bovine Serum Albumin (BSA) on a solid support (catalyst)[7][8]

  • Dimethyl Sulfoxide (DMSO, solvent)

  • Hexane (for extraction)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

2. Equipment:

  • Conical flask or round-bottom flask

  • Orbital shaker or magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

3. Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL conical flask, combine the aldehyde (25 mmol, 1 eq.), this compound (30 mmol, 1.2 eq.), and DMSO (7 mL).[7]

  • Catalyst Addition: Add the immobilized gelatine catalyst (1 g).[7]

  • Reaction: Shake the flask on an orbital shaker (e.g., 200 rpm) or stir at room temperature overnight (approx. 12 hours).[7] Monitor the reaction by TLC until the aldehyde is consumed.

  • Catalyst Recovery: Decant the supernatant from the immobilized catalyst. The catalyst beads can be washed with solvent, dried, and reused for subsequent reactions.[7][8]

  • Product Extraction: Transfer the DMSO solution to a separatory funnel and extract the product with hexane (3 x 15 mL). The product is more soluble in hexane, while unreacted this compound remains in the DMSO layer.[7]

  • Washing and Drying: Combine the hexane extracts and wash once with a saturated NaCl solution to remove residual DMSO. Dry the organic layer over anhydrous MgSO₄.[7]

  • Concentration: Filter off the drying agent and evaporate the hexane under reduced pressure to obtain the product with high purity.[7] Further purification is often not necessary but can be performed if needed.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow A 1. Charge Flask (Aldehyde, this compound, Solvent) B 2. Add Catalyst A->B C 3. Stir/Shake at RT or Heat B->C D 4. Monitor by TLC C->D E 5. Quench/Solvent Removal D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography (If needed) G->H

Caption: General experimental workflow for Knoevenagel condensation.

Data Presentation

The following tables summarize typical conditions and outcomes for the Knoevenagel condensation with various substrates and catalysts.

Table 1: Summary of Knoevenagel Condensation Conditions

EntryAldehydeActive MethyleneCatalystSolventTemperatureTime (h)Ref.
1BenzaldehydeDiethyl MalonatePiperidineTolueneReflux5[9]
2IsovaleraldehydeDiethyl MalonateImmobilized GelatineDMSORoom Temp.12[7]
34-NitrobenzaldehydeDiethyl MalonateImmobilized BSADMSORoom Temp.12[8]
42-FuraldehydeDiethyl MalonateDBU/H₂O complexWaterRoom Temp.<1[10]
5CyclohexanoneDiethyl MalonateDBU/H₂O complexWaterRoom Temp.2[10]

Table 2: Product Yields for Representative Reactions

EntryAldehydeCatalystProduct Yield (%)Purity (%)Ref.
1IsovaleraldehydeImmobilized Gelatine85-90>99[7]
2BenzaldehydeImmobilized BSA88>95[8]
34-ChlorobenzaldehydeDBU/H₂O complex91-[10]
43-PyridinecarboxaldehydeDBU/H₂O complex94-[10]
5Various AldehydesImmobilized Gelatine85-89>95[7]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Aldehydes can be irritants and sensitizers. Avoid inhalation and skin contact.

  • Organic solvents like DMSO, hexane, and ethanol are flammable. Keep away from ignition sources.

  • Piperidine is a corrosive and flammable liquid. Handle with extreme care.

References

Application Notes and Protocols for the Michael Addition of Dimethyl Malonate to Enones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Michael addition of dimethyl malonate to α,β-unsaturated ketones (enones). This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of a wide range of molecular architectures found in pharmaceuticals and natural products. The protocols outlined below cover various catalytic systems, including metal-based and organocatalytic methods, offering a versatile toolkit for researchers in drug development and synthetic chemistry.

Introduction

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of modern organic synthesis. The addition of this compound, a soft nucleophile, to enones provides access to 1,5-dicarbonyl compounds, which are valuable intermediates for the synthesis of more complex molecules. The stereoselective control of this reaction is of paramount importance, and significant research has been dedicated to the development of chiral catalysts that can induce high levels of enantioselectivity. These application notes summarize key experimental conditions and provide detailed protocols for performing this transformation.

Data Presentation: Comparison of Experimental Conditions

The following table summarizes various experimental conditions for the Michael addition of malonates to enones, highlighting the catalyst, solvent, temperature, reaction time, and corresponding yield. This allows for a direct comparison of different methodologies.

Enone SubstrateMalonate DonorCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
ChalconeDiethyl malonateNiCl₂ / (-)-Sparteine (10)-Toluene25591[1]
2-Cyclopenten-1-oneThis compoundGaNa-(S)-BINOL (10)Sodium tert-butoxideTHF244690[2]
β-Naphthyl-substituted cinnamoneDiethyl malonate(R,R)-DPEN (20) / o-Phthalic acid (40)-EtOHrt14495[3][4]
Chalcone analogsDiethyl malonateKOt-Bu (catalytic)KOt-BuCH₂Cl₂rt3-472-94[5]
(E)-β-NitrostyrenesThis compound6-hydroxy cinchonine (2.5)-Solvent-free30-70-92[6]
β-Trifluoromethyl α,β-unsaturated PNP esterThis compoundHyperBTM (20)DiisopropylethylamineDMF0-65[7]

Note: "rt" denotes room temperature. Yields are typically isolated yields after purification.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on their specific substrates and available laboratory equipment. A thorough risk assessment should be conducted before commencing any experimental work.

Protocol 1: Nickel-Catalyzed Asymmetric Michael Addition

This protocol is adapted from a procedure utilizing a NiCl₂/(-)-Sparteine complex for the enantioselective Michael addition of diethyl malonate to chalcone.[1]

Materials:

  • NiCl₂ (10 mol%)

  • (-)-Sparteine (10 mol%)

  • Chalcone (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry flask under a nitrogen atmosphere, add NiCl₂ (10 mol%) and anhydrous toluene.

  • Add (-)-Sparteine (10 mol%) to the flask and stir the mixture at room temperature for 6 hours.

  • Add chalcone (1.0 equiv) in portions to the reaction mixture and continue stirring for an additional 30 minutes.

  • Slowly add a solution of diethyl malonate (1.2 equiv) in anhydrous toluene to the reaction mixture.

  • Stir the reaction at 25°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Heterobimetallic-Catalyzed Asymmetric Michael Addition

This protocol describes the use of a Ga-Na-BINOL complex for the asymmetric Michael addition of this compound to 2-cyclopenten-1-one.[2]

Materials:

  • GaNa-(S)-BINOL catalyst solution (0.10 equiv)

  • Sodium tert-butoxide (0.07 equiv)

  • This compound (1.0 equiv)

  • 2-Cyclopenten-1-one (1.0 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, add sodium tert-butoxide (0.07 equiv) and anhydrous THF.

  • Add the GaNa-(S)-BINOL catalyst solution (0.10 equiv) to the suspension.

  • Add this compound (1.0 equiv) in one portion via syringe.

  • Add 2-cyclopenten-1-one (1.0 equiv) in one portion.

  • Stir the reaction mixture at room temperature (24°C) for 46 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure.

Protocol 3: Organocatalytic Michael Addition using a Primary Amine

This protocol details an organocatalytic approach using 1,2-diphenylethanediamine (DPEN) and an acidic co-catalyst for the Michael addition of diethyl malonate to a cinnamone derivative.[3][4]

Materials:

  • (R,R)-1,2-Diphenylethanediamine ((R,R)-DPEN) (20 mol%)

  • o-Phthalic acid (40 mol%)

  • β-Naphthyl-substituted cinnamone (1.0 equiv)

  • Diethyl malonate (20 equiv)

  • Ethanol (EtOH)

Procedure:

  • To a vial, add the β-naphthyl-substituted cinnamone (0.2 mmol, 1.0 equiv), (R,R)-DPEN (0.04 mmol, 20 mol%), and o-phthalic acid (0.08 mmol, 40 mol%).

  • Add ethanol (1 mL) and diethyl malonate (4 mmol, 20 equiv).

  • Stir the reaction mixture at room temperature for 144 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the Michael adduct.

Protocol 4: Base-Catalyzed Michael Addition

This protocol describes a simple and efficient base-catalyzed Michael addition of diethyl malonate to chalcone analogs using potassium tert-butoxide.[5]

Materials:

  • Chalcone analog (1.0 equiv)

  • Diethyl malonate (1.0 equiv)

  • Potassium tert-butoxide (KOt-Bu) (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a flask, dissolve the chalcone analog (1 mmol) and diethyl malonate (1 mmol) in dichloromethane (5 mL).

  • Add a catalytic amount of potassium tert-butoxide to the solution at room temperature.

  • Stir the reaction mixture for 3-4 hours.

  • After the reaction is complete (monitored by TLC), extract the mixture with dichloromethane.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and n-hexane as the eluent.

Visualizations

The following diagrams illustrate the general workflow of the Michael addition and a plausible catalytic cycle for a base-catalyzed reaction.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Enone, This compound, Catalyst, and Solvent stir Stir at Specified Temperature reagents->stir Initiate Reaction monitor Monitor Progress (TLC) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Purification (Chromatography) extract->purify product product purify->product Final Product

Caption: General experimental workflow for the Michael addition reaction.

Catalytic_Cycle catalyst Base (B:) enolate Malonate Enolate (⁻CH(CO₂Me)₂) catalyst->enolate Deprotonation malonate This compound (CH₂(CO₂Me)₂) malonate->enolate adduct_enolate Adduct Enolate enolate->adduct_enolate Nucleophilic Attack enone Enone (R-CH=CH-COR') enone->adduct_enolate product Michael Adduct adduct_enolate->product Protonation protonated_base Protonated Base (BH) protonated_base->catalyst Regeneration protonated_base->product

References

Synthesis of Substituted Carboxylic Acids from Dimethyl Malonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted carboxylic acids using dimethyl malonate as a starting material. This versatile and reliable method, known as the malonic ester synthesis, is a cornerstone of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and other applications.[1][2]

Introduction

The malonic ester synthesis provides an efficient route to produce mono- and disubstituted acetic acids. The process involves the alkylation of a malonate ester, such as this compound or diethyl malonate, at the carbon alpha to both carbonyl groups, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[3][4][5] This methodology is widely employed in drug discovery and development for the synthesis of novel therapeutic agents.[2]

Reaction Mechanism and Principles

The synthesis proceeds through a sequence of four key steps:

  • Enolate Formation: The α-hydrogens of this compound are acidic (pKa ≈ 13) and can be readily deprotonated by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate.[4] It is crucial to use a base with an alkoxide that matches the ester group to prevent transesterification.[4]

  • Alkylation: The resulting enolate is a potent nucleophile that undergoes an SN2 reaction with an alkyl halide to form a new carbon-carbon bond.[1][6] This step is most efficient with primary and secondary alkyl halides.[4]

  • Saponification (Ester Hydrolysis): The substituted this compound is then hydrolyzed, typically under basic conditions followed by acidification, to convert the two ester groups into carboxylic acids, forming a substituted malonic acid.[6]

  • Decarboxylation: Upon heating, the substituted malonic acid readily loses a molecule of carbon dioxide to yield the final substituted carboxylic acid.[4][6]

Data Presentation

The following tables summarize typical yields and key spectroscopic data for representative substituted carboxylic acids and their malonate ester precursors synthesized via this method.

Table 1: Synthesis of Various Carboxylic Acids via Malonic Ester Synthesis

Alkyl HalideProduct Carboxylic AcidYield (%)Reference
Methyl bromidePropanoic acid79-83[7]
n-Butyl bromideHexanoic acid80-88[8]
sec-Butyl bromide3-Methylpentanoic acid83-84[9]
1,3-DibromopropaneCyclobutanecarboxylic acid18-21[3]
1,4-DibromobutaneCyclopentanecarboxylic acid-[10]

Table 2: Spectroscopic Data for Key Intermediates

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)Reference
Diethyl methylmalonate1.25 (t, 6H), 1.39 (d, 3H), 3.42 (q, 1H), 4.18 (q, 4H)13.9, 16.9, 46.2, 61.3, 170.0Not specified[11]
Diethyl butylmalonate0.91 (t, 3H), 1.25 (t, 6H), 1.29-1.38 (m, 4H), 1.88-1.95 (m, 2H), 3.33 (t, 1H), 4.19 (q, 4H)13.7, 14.0, 22.5, 29.0, 29.8, 52.6, 61.2, 169.42960, 1733, 1466, 1368, 1258, 1152, 1032[2][12][13]

Experimental Protocols

The following are detailed protocols for the synthesis of representative mono- and di-substituted carboxylic acids.

Protocol 1: Synthesis of a Mono-substituted Carboxylic Acid (Hexanoic Acid)

This protocol describes the synthesis of hexanoic acid from diethyl malonate and n-butyl bromide.

Materials:

  • Sodium (Na)

  • Absolute Ethanol (EtOH)

  • Diethyl malonate

  • n-Butyl bromide

  • Hydrochloric acid (HCl)

  • Water (H2O)

  • Ether

Procedure:

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, add 115 g (5 atoms) of clean, small pieces of sodium to 2.5 L of absolute ethanol. The reaction can be cooled with a water bath if it becomes too vigorous.[8]

  • Enolate Formation: Once all the sodium has reacted, cool the sodium ethoxide solution to approximately 50°C. While stirring, slowly add 825 g (5.15 moles) of diethyl malonate.[8]

  • Alkylation: To the clear solution, gradually add 685 g (5.0 moles) of n-butyl bromide. The reaction is exothermic, and cooling may be necessary. Reflux the mixture until it is neutral to moist litmus paper (approximately 2 hours).[8]

  • Work-up and Purification of Diethyl n-Butylmalonate: Distill off the ethanol. To the residue, add about 2 L of water and shake thoroughly. Separate the upper ester layer and distill under reduced pressure. The fraction boiling at 130-135°C/20 mmHg is diethyl n-butylmalonate. The expected yield is 860-970 g.[8]

  • Hydrolysis and Decarboxylation: A detailed procedure for this step involves saponification with a strong base (e.g., KOH), followed by acidification and heating to effect decarboxylation.[9] For a similar compound, diethyl sec-butylmalonate (250 g), a solution of 250 g of potassium hydroxide in 200 ml of water is used for hydrolysis by heating and stirring for 5 hours.[9] After cooling, the mixture is acidified and the resulting malonic acid derivative is heated to induce decarboxylation, yielding the final carboxylic acid.

Protocol 2: Synthesis of a Disubstituted Carboxylic Acid (2-Methyl-2-ethylbutanoic Acid - Conceptual Outline)

This protocol outlines the general steps for synthesizing a disubstituted carboxylic acid.

  • First Alkylation: Follow steps 1-3 of Protocol 1, using one equivalent of the first alkyl halide (e.g., ethyl bromide).

  • Second Alkylation: To the mono-alkylated malonate, add a second equivalent of sodium ethoxide to form the enolate again. Then, add the second alkyl halide (e.g., methyl iodide) and reflux until the reaction is complete.

  • Work-up, Hydrolysis, and Decarboxylation: Follow the general procedure described in step 4 and 5 of Protocol 1 to isolate and then convert the dialkylated malonate to the final dicarboxylic acid.

Protocol 3: Synthesis of a Cycloalkanecarboxylic Acid (Cyclobutanecarboxylic Acid)

This protocol details the synthesis of cyclobutanecarboxylic acid from diethyl malonate and 1,3-dibromopropane.[3]

Materials:

  • Sodium (Na)

  • Absolute Ethanol (EtOH)

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Barium chloride (BaCl2)

  • Ether

  • Ethyl acetate

Procedure:

  • Preparation of Diethyl 1,1-Cyclobutanedicarboxylate: Prepare a solution of sodium ethoxide from 46 g (2 atoms) of sodium in 1 L of absolute ethanol. In a separate flask, place 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane. Heat the mixture and add the sodium ethoxide solution with stirring. Reflux the mixture. After work-up (extraction with an organic solvent), the diethyl 1,1-cyclobutanedicarboxylate is purified by distillation. The yield is approximately 18-21%.[3] A similar procedure using trimethylene chlorobromide reports yields of 53-55%.[14]

  • Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid: Saponify 40 g (0.2 mole) of diethyl 1,1-cyclobutanedicarboxylate by refluxing with a solution of 25 g of potassium hydroxide in 25 ml of water and 100 ml of ethanol for three hours.[3] After removing the ethanol, dissolve the residue in water and add a slight excess of barium chloride solution to precipitate barium malonate. Filter the hot solution, cool the filtrate, and acidify with 100 ml of 12 N hydrochloric acid. Extract the solution with ether, dry the extracts, and remove the ether to obtain a pasty mass. Recrystallize from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.[3]

  • Decarboxylation to Cyclobutanecarboxylic Acid: Heat 29 g (0.2 mole) of 1,1-cyclobutanedicarboxylic acid in a Claisen flask in an oil bath at 180-190°C until the evolution of carbon dioxide ceases. Then, raise the temperature of the bath to 210-220°C and collect the fraction boiling at 189-195°C. Redistill to obtain pure cyclobutanecarboxylic acid (18-21 g).[3]

Visualizations

The following diagrams illustrate the key processes in the synthesis of substituted carboxylic acids from this compound.

MalonicEsterSynthesis Start This compound Enolate Enolate Intermediate Start->Enolate 1. Deprotonation (Base, e.g., NaOMe) AlkylatedEster Substituted this compound Enolate->AlkylatedEster 2. Alkylation (Alkyl Halide, R-X) Diacid Substituted Malonic Acid AlkylatedEster->Diacid 3. Hydrolysis (H3O+) CarboxylicAcid Substituted Carboxylic Acid Diacid->CarboxylicAcid 4. Decarboxylation (Heat)

Caption: Reaction pathway for malonic ester synthesis.

ExperimentalWorkflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Work-up cluster_2 Step 3: Hydrolysis & Decarboxylation A Mix this compound and Base B Add Alkyl Halide A->B C Reflux Reaction Mixture B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Dry and Evaporate Solvent E->F G Purify by Distillation F->G H Hydrolyze Ester with Acid/Base G->H I Heat to Decarboxylate H->I J Purify Carboxylic Acid I->J

Caption: General experimental workflow for the synthesis.

LogicalRelationship Start Starting Material: This compound EnolateFormation Key Intermediate: Stabilized Enolate Start->EnolateFormation Base Base Selection: Matching Alkoxide Base->EnolateFormation AlkylHalide Alkyl Halide: Primary or Secondary Alkylation C-C Bond Formation: SN2 Reaction AlkylHalide->Alkylation EnolateFormation->Alkylation Hydrolysis Conversion to Diacid Alkylation->Hydrolysis Decarboxylation Loss of CO2 Hydrolysis->Decarboxylation FinalProduct Target Molecule: Substituted Carboxylic Acid Decarboxylation->FinalProduct

Caption: Logical relationships of key reaction components.

References

preparation of barbiturates using dimethyl malonate and urea

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to fulfill this request. Providing detailed protocols for the synthesis of barbiturates, which are controlled and potentially harmful substances, is against my safety policy. My purpose is to be helpful and harmless, and generating instructions for the creation of dangerous chemical compounds would violate this core principle.

Facilitating the synthesis of such substances can contribute to illegal activities and pose significant risks to public health and safety. Therefore, I cannot provide application notes, experimental protocols, data tables, or workflow diagrams related to the preparation of barbiturates.

If you are a researcher or professional with a legitimate need to work with such compounds, please consult peer-reviewed scientific literature and adhere to all legal and institutional safety regulations and protocols for handling controlled substances.

I can, however, provide information on the general principles of relevant chemical reactions in an academic context, the history of barbiturates in medicine, their mechanism of action, or public safety information regarding their use and misuse, without providing a practical guide for their synthesis.

Application Notes: Dimethyl Malonate in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] In the field of medicinal chemistry, the synthesis of these therapeutic agents often relies on versatile and efficient building blocks. Dimethyl malonate, a diester of malonic acid, serves as a crucial C2-synthon in the construction of various pharmaceutical compounds, including several important NSAIDs.[1][3]

The utility of this compound and its derivatives stems from the high acidity of the α-carbon, which allows for easy deprotonation to form a stable enolate. This nucleophilic enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and condensation, which are central to the malonic ester synthesis pathway.[4] This process is instrumental in introducing the propionic acid moiety found in many "profen" NSAIDs onto an aromatic or heterocyclic core.[1] These application notes provide detailed protocols for the synthesis of select NSAIDs using this compound derivatives, offering a practical guide for researchers in drug discovery and development.

General Mechanism of Action: COX Inhibition by NSAIDs

NSAIDs exert their therapeutic effects by intercepting the arachidonic acid cascade. By blocking the active site of COX enzymes, they prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes that mediate inflammation and pain.

COX_Inhibition sub sub enzyme enzyme product product inhibitor inhibitor AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs NSAIDs NSAIDs (e.g., Carprofen) NSAIDs->COX Inhibition

Caption: General mechanism of NSAID action via COX enzyme inhibition.

Application Example 1: Synthesis of Carprofen

Carprofen is an NSAID used in veterinary medicine to relieve pain and inflammation in dogs. Its synthesis can be achieved through a multi-step process where a derivative of this compound, diethyl methylmalonate, is a key starting material.[5][6] The synthesis involves a Michael addition, followed by hydrolysis, decarboxylation, and a Fischer indole synthesis to construct the final carbazole core.[6][7]

Experimental Workflow: Carprofen Synthesis

Carprofen_Synthesis reactant reactant intermediate intermediate product product reagent reagent A Cyclohexenone + Diethyl Methylmalonate R1 Condensation A->R1 B Diethyl α-methyl-(3-oxocyclohexyl)malonate R2 Hydrolysis & Decarboxylation (Dioxane-HCl, Reflux) B->R2 C α-Methyl-3-oxocyclohexaneacetic acid R3 Fischer Indolization (p-chlorophenylhydrazine HCl) C->R3 D Diethyl-(6-chloro-1,2,3,4-tetrahydro -2-cabazolyl)methyl malonate R4 Aromatization (Chloranil) D->R4 E Diethyl-6-chloro-2- carbazolylmethyl malonate R5 Decarboxylation (AcOH-HCl, Reflux) E->R5 F Carprofen R1->B R2->C R3->D R4->E R5->F

Caption: Synthetic workflow for Carprofen starting from a malonate derivative.

Protocol for Synthesis of Carprofen Intermediate

This protocol outlines the initial steps based on published methodologies.[5][6][7]

Step 1: Synthesis of Diethyl α-methyl-(3-oxocyclohexyl)malonate (III)

  • In a reaction vessel, condense cyclohexenone (I) with diethyl methylmalonate (II).

  • The reaction is typically carried out in the presence of a base catalyst (e.g., sodium ethoxide) in an appropriate solvent like ethanol.

  • Maintain the reaction at a controlled temperature (e.g., room temperature to reflux) until completion, monitored by Thin Layer Chromatography (TLC).

  • After completion, neutralize the reaction mixture and extract the product (III) using an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

Step 2: Synthesis of α-Methyl-3-oxocyclohexaneacetic acid (IV)

  • Hydrolyze and decarboxylate the resulting malonate (III) by refluxing in a mixture of dioxane and hydrochloric acid.[5]

  • Continue refluxing until the evolution of CO2 ceases.

  • Cool the reaction mixture and extract the product (IV) with a suitable organic solvent.

  • Wash, dry, and concentrate the organic extracts to yield the carboxylic acid intermediate, which can be purified by distillation or crystallization.[5]

Subsequent steps involve the Fischer indole synthesis with p-chlorophenylhydrazine hydrochloride, followed by aromatization and final decarboxylation to yield Carprofen.[6]

Quantitative Data for Carprofen Synthesis
Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
CarprofenC₁₅H₁₂ClNO₂273.72207 - 208Final product.[7]
Methyl 2-(6-chloro-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)propanoateC₁₆H₁₆ClNO₃306.1 (M+)-A key intermediate in an alternative synthesis route.[8]

Application Example 2: Synthesis of Indomethacin

Indomethacin is a potent NSAID used to treat a variety of inflammatory conditions. While the most common synthesis is the Fischer indole route, alternative strategies have been developed that utilize malonate chemistry. One such method involves the direct introduction of a carboxylic acid fragment to the C3 position of the indole ring using this compound, followed by hydrolysis and decarboxylation.[9]

Experimental Workflow: Indomethacin Synthesis via Malonate Pathway

Indomethacin_Synthesis reactant reactant intermediate intermediate product product reagent reagent A Protected Indole Precursor R1 1. This compound 2. Base (e.g., LiHMDS) 3. FeCl₃ A->R1 B Indole C3-Malonate Adduct R2 Hydrolysis & Decarboxylation B->R2 C Indomethacin R1->B R2->C

Caption: Simplified workflow for Indomethacin synthesis via a malonate intermediate.

Protocol for Synthesis of Indomethacin Intermediate

This protocol is adapted from a patented method for synthesizing Indomethacin analogues.[9][10]

Step 1: Introduction of the Malonate Moiety

  • Dissolve the protected indole precursor (e.g., 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole) and this compound in an anhydrous solvent such as tetrahydrofuran (THF) in a reaction flask under an inert atmosphere (e.g., nitrogen).[10]

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), dropwise to the solution to deprotonate the malonate.[10]

  • After stirring for a short period (e.g., 30 minutes), introduce an oxidizing agent like Iron(III) chloride (FeCl₃) to facilitate the coupling to the indole C3 position.[10]

  • Allow the reaction to proceed for several hours at low temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the resulting C3-malonate adduct by column chromatography.

Step 2: Hydrolysis and Decarboxylation

  • Subject the purified adduct to acidic or basic hydrolysis to convert the dimethyl ester to a dicarboxylic acid.

  • Gently heat the dicarboxylic acid intermediate to induce decarboxylation, yielding the final Indomethacin product.

  • Purify the final product by recrystallization.

Quantitative Data for Indomethacin Synthesis
StepProductYieldReference
C3-Malonate Adduct Formation1-(4-chlorobenzoyl)-3-(2,2-bis(methoxycarbonyl)ethyl)-5-methoxy-2-methyl-1H-indole61%[10]
Final ProductIndomethacin-Data for the final step is not specified in the reference.

Conclusion

This compound and its derivatives are indispensable reagents in the synthesis of NSAIDs. The malonic ester synthesis and related reactions provide a robust and versatile platform for constructing the core structures of drugs like Carprofen and for developing novel synthetic routes to established pharmaceuticals such as Indomethacin. The protocols and data presented here highlight the practical application of this compound chemistry, offering valuable methodologies for professionals engaged in pharmaceutical synthesis and drug development.

References

Application of Dimethyl Malonate in Flow Chemistry for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dimethyl malonate in continuous flow organic synthesis. The following sections outline the advantages of this approach, key experimental data, detailed protocols for specific reactions, and visualizations of the experimental setups.

Introduction

This compound is a versatile C2-synthon widely used in organic synthesis for the formation of carbon-carbon bonds, particularly in Michael additions, alkylations, and the synthesis of heterocyclic compounds.[1][2] The application of flow chemistry to reactions involving this compound offers significant advantages over traditional batch processing. These benefits include enhanced safety through the use of small reactor volumes and better control over exothermic reactions, improved reaction efficiency and product yields due to superior mixing and heat transfer, and the potential for straightforward scaling and automation.[3][4]

Continuous flow processes allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and reproducibility.[5][6] This is particularly advantageous when dealing with highly reactive intermediates or when precise stereocontrol is required.

Application: Asymmetric Michael Addition in the Synthesis of a Chiral Intermediate for (–)-Paroxetine

A key application of this compound in flow chemistry is the asymmetric Michael addition to an α,β-unsaturated aldehyde, a critical step in the synthesis of the chiral intermediate for the antidepressant drug (–)-Paroxetine.[7] The use of a heterogeneous organocatalyst in a packed-bed reactor allows for a continuous process with easy separation of the catalyst from the product stream.

The following tables summarize the key quantitative data from the continuous flow synthesis of a chiral Michael adduct using this compound and 4-fluorocinnamaldehyde.[7]

Table 1: Optimization of Reaction Parameters in Continuous Flow [7]

EntryFlow Rate (µL/min)Residence Time (min)Temperature (°C)Pressure (bar)Conversion (%)Enantiomeric Excess (ee, %)
11001450109585
2200750108086
350285010>9984
41001440109088
51001460109882

Table 2: Long-Term Stability of the Continuous Flow System [7]

Time (h)Conversion (%)Enantiomeric Excess (ee, %)
09585
249485
489384
729284

Experimental Protocols

This protocol describes the general procedure for the continuous flow synthesis of the chiral Michael adduct of 4-fluorocinnamaldehyde and this compound using a packed-bed reactor with a heterogeneous organocatalyst.[7]

Materials:

  • 4-fluorocinnamaldehyde

  • This compound

  • Acetic acid (AcOH)

  • Dichloromethane (CH2Cl2, optional solvent)

  • Polystyrene-supported organocatalyst

  • Syrris® Asia syringe pump

  • Omnifit® glass column (6.6 mm or 10 mm ID)

  • Syrris® column heater

  • Back pressure regulator (BPR, 10 bar)

Procedure:

  • Catalyst Packing: Pack an Omnifit® glass column with 1 g of the polystyrene-supported organocatalyst.

  • Catalyst Swelling: Before the reaction, swell the catalyst by pumping the reaction solvent (e.g., CH2Cl2) or one of the reactants (e.g., this compound) through the column at a flow rate of 200 µL/min for 45 minutes.

  • Reagent Preparation: Prepare the reaction mixture consisting of 4-fluorocinnamaldehyde (1 equivalent), this compound (3 equivalents), and acetic acid (0.6 equivalents) in the desired solvent (or solvent-free).

  • System Setup: Connect the reagent reservoir to the Syrris® Asia syringe pump, which then feeds the reaction mixture into the packed-bed column. The column is heated to the desired temperature using the column heater. A 10-bar back pressure regulator is placed at the outlet of the column to maintain pressure and prevent solvent boiling.

  • Reaction Execution: Pump the reaction mixture through the catalyst bed at the desired flow rate (e.g., 100 µL/min) and temperature (e.g., 50 °C).

  • Steady State and Collection: Allow the system to reach a steady state. Collect the product solution at the outlet.

  • Analysis: Concentrate the collected solution under reduced pressure and analyze the crude product by ¹H-NMR and chiral HPLC to determine conversion and enantiomeric excess.

Visualizations

Flow_Setup reagents Reagent Reservoir (this compound, Aldehyde, AcOH) pump Syringe Pump reagents->pump column Packed-Bed Reactor (Heated Column with Immobilized Catalyst) pump->column bpr Back Pressure Regulator (BPR) column->bpr product Product Collection bpr->product

Caption: Continuous flow setup for asymmetric Michael addition.

Logical_Workflow cluster_prep Preparation cluster_reaction Continuous Reaction cluster_analysis Analysis reagent_prep 1. Prepare Reagent Mixture catalyst_prep 2. Pack and Swell Catalyst Bed pumping 3. Pump Mixture through Reactor catalyst_prep->pumping heating 4. Maintain Temperature and Pressure pumping->heating collection 5. Collect Product at Steady State heating->collection analysis 6. Analyze Conversion and Enantioselectivity collection->analysis

Caption: Experimental workflow for the flow synthesis.

Further Applications and Future Outlook

The successful implementation of the asymmetric Michael addition highlights the potential for other reactions involving this compound to be translated to continuous flow processes.

  • Malonic Ester Synthesis: The classical malonic ester synthesis, involving deprotonation of this compound followed by alkylation and subsequent hydrolysis and decarboxylation, could be performed in a telescoped flow setup.[8] This would allow for the safe handling of strong bases and reactive alkylating agents in a controlled manner.

  • Knoevenagel Condensation: The condensation of this compound with aldehydes and ketones to form electron-deficient alkenes is another reaction well-suited for flow chemistry. The use of immobilized catalysts could simplify product purification.

  • C-H Activation: While direct C-H activation of this compound in flow chemistry is a developing area, the principles of flow chemistry, such as efficient mixing and precise temperature control, are well-suited to address the challenges associated with C-H activation reactions, which often require high temperatures and reactive catalysts.[9][10]

The continued development of new catalysts and reactor technologies will further expand the utility of this compound in continuous flow organic synthesis, enabling the development of more efficient, safer, and sustainable chemical processes for the production of pharmaceuticals and other fine chemicals.

References

Harnessing Microwaves: Accelerated Organic Synthesis with Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical and pharmaceutical research, offering significant advantages over conventional heating methods.[1][2] By utilizing microwave energy to directly and efficiently heat reaction mixtures, MAOS often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity.[3][4] This approach aligns with the principles of green chemistry by minimizing energy consumption and often enabling solvent-free reaction conditions.[1] Dimethyl malonate and its derivatives are fundamental building blocks in organic synthesis, valued for their utility in forming carbon-carbon bonds and constructing complex molecular architectures, including a variety of heterocycles crucial for medicinal chemistry.[5][6] This document provides detailed protocols and application data for key organic transformations involving this compound under microwave irradiation.

General Experimental Workflow

The typical workflow for microwave-assisted organic synthesis is streamlined for efficiency and reproducibility. The process involves the preparation of the reaction mixture, setting up the microwave reactor with precise control over reaction parameters, and subsequent work-up and analysis of the product.

Caption: General workflow for microwave-assisted organic synthesis.

Application 1: Copper-Catalyzed α-Arylation of Malonates

The α-arylation of malonic esters is a powerful method for creating C(sp²)-C(sp³) bonds, yielding precursors for various pharmaceuticals and azaheterocycles.[2][5] Microwave irradiation dramatically shortens the reaction times for this copper-catalyzed coupling.[1]

Experimental Protocol

A detailed protocol for the microwave-assisted α-arylation of diethyl malonate (a close analog of this compound) is as follows:[2]

  • Reagent Preparation: In a microwave process vial, combine the desired aryl halide (1.0 mmol), cesium carbonate (3.0 mmol), copper(II) triflate (0.1 mmol), and 2-picolinic acid (0.2 mmol).

  • Inert Atmosphere: Flush the vial with argon.

  • Solvent and Reactant Addition: Add anhydrous toluene, followed by diethyl malonate (2.0 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 90°C for 30 minutes.

  • Work-up: After cooling, the reaction mixture is typically quenched, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography.

Data Summary

The following table summarizes the results for the α-arylation of diethyl malonate with various aryl halides under microwave irradiation.[2]

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (min)Yield (%)
12-IodobenzonitrileCu(OTf)₂ / Picolinic AcidCs₂CO₃Toluene903091
2Methyl 2-iodobenzoateCu(OTf)₂ / Picolinic AcidCs₂CO₃Toluene903085
32-IodobenzophenoneCu(OTf)₂ / Picolinic AcidCs₂CO₃Toluene903082
42-BromopyridineCuI / Picolinic AcidCs₂CO₃Toluene9042087
52-Bromo-5-methylpyridineCuI / Picolinic AcidCs₂CO₃Toluene9042045

Note: Diethyl malonate was used in these specific examples. The reactivity of this compound is expected to be similar.

G ArylHalide Aryl Halide Microwave Microwave 90°C, 30 min ArylHalide->Microwave Malonate Dimethyl Malonate Malonate->Microwave Catalyst Cu(OTf)₂ Picolinic Acid Catalyst->Microwave Base Cs₂CO₃ Base->Microwave Solvent Toluene Solvent->Microwave Product α-Aryl Malonate Microwave->Product

Caption: Reaction scheme for the α-arylation of this compound.

Application 2: Solvent-Free Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, producing α,β-unsaturated compounds.[7] Performing this reaction under solvent-free, microwave-assisted conditions represents a significant step towards sustainable chemistry.[7]

Experimental Protocol

The following is a general procedure for the solvent-free Knoevenagel condensation of aromatic aldehydes with active methylene compounds like malononitrile, which is analogous to this compound in this context.[7]

  • Adsorption onto Catalyst: In a suitable vessel, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.2 mmol) in a minimal amount of dichloromethane. Add porous calcium hydroxyapatite (100 mg).

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Microwave Irradiation: Place the open vessel containing the reactant-coated catalyst into a multimode microwave oven. Irradiate at a specified power (e.g., 1250 W) for a short duration (e.g., 2 minutes).

  • Work-up: After cooling, the product can be directly extracted from the solid support and purified if necessary. The reaction progress can be monitored by TLC.

Data Summary

The table below presents data for the solvent-free, microwave-assisted Knoevenagel condensation of various aldehydes with active methylene compounds.[7]

EntryAldehydeActive Methylene Cmpd.CatalystPower (W)Time (min)Yield (%)
14-NitrobenzaldehydeMalononitrilep-HAP1250298
24-NitrobenzaldehydeEthyl Cyanoacetatep-HAP1250295
3BenzaldehydeMalononitrilep-HAP1250292
44-ChlorobenzaldehydeMalononitrilep-HAP1250295
52-FuraldehydeEthyl Cyanoacetatep-HAP1250291

p-HAP: porous Hydroxyapatite

G cluster_prep Preparation Aldehyde Aldehyde mix Mix & Adsorb on Catalyst Aldehyde->mix Malonate Active Methylene Compound Malonate->mix Catalyst Solid Support Catalyst Catalyst->mix Microwave Solvent-Free Microwave Product α,β-Unsaturated Product Microwave->Product evap Evaporate Solvent mix->evap evap->Microwave

Caption: Workflow for solvent-free Knoevenagel condensation.

Application 3: Solvent-Free Michael Addition

The Michael addition is a versatile method for forming C-C bonds through the addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4] Microwave assistance under solvent-free conditions provides a rapid and environmentally benign route to the adducts.[4]

Experimental Protocol

This protocol describes a solvent-free Michael addition of diethyl malonate to chalcones, catalyzed by potassium carbonate.[4]

  • Adsorption onto Base: Dissolve the α,β-unsaturated ketone (e.g., chalcone, 1.0 mmol) and diethyl malonate (1.0 mmol) in a minimum amount of dichloromethane. Add activated potassium carbonate (3.0 mmol).

  • Solvent Removal: Remove the dichloromethane under reduced pressure to yield a free-flowing powder.

  • Microwave Irradiation: Transfer the powder to a suitable vessel and expose it to microwave irradiation (e.g., 450 W) for the specified time (e.g., 4-10 minutes).

  • Work-up: After the reaction, the mixture is cooled. The product can be isolated by adding ice water and extracting with an appropriate organic solvent. Purification is performed as needed.

Data Summary

The following table shows the results for the microwave-mediated, solvent-free Michael addition of diethyl malonate to various α,β-unsaturated ketones.[4]

Entryα,β-Unsaturated KetoneBasePower (W)Time (min)Yield (%)
1ChalconeK₂CO₃450792
24-MethoxychalconeK₂CO₃4501088
34-MethylchalconeK₂CO₃4501082
4Phenyl vinyl ketoneK₂CO₃450497
5Methyl vinyl ketoneK₂CO₃450496

Note: Diethyl malonate was used in these examples; this compound is expected to behave similarly.

G Enone α,β-Unsaturated Ketone Microwave Solvent-Free Microwave Enone->Microwave Malonate Dimethyl Malonate Malonate->Microwave Base K₂CO₃ on solid support Base->Microwave Product Michael Adduct Microwave->Product

Caption: Reaction scheme for solvent-free Michael addition.

Conclusion

Microwave-assisted organic synthesis offers a powerful platform for reactions involving this compound, enabling rapid, efficient, and often more environmentally friendly protocols for key synthetic transformations. The application notes provided herein for α-arylation, Knoevenagel condensation, and Michael addition demonstrate the significant advantages of this technology. By adopting these methods, researchers in drug development and other scientific fields can accelerate their discovery processes and implement more sustainable synthetic practices.

References

Application Notes and Protocols for the Enzymatic Synthesis of Polyesters Using Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of linear polyesters from dimethyl malonate and aliphatic diols. This method, employing immobilized Candida antarctica lipase B (CALB), offers a green and efficient alternative to traditional metal-catalyzed polymerization, which has proven largely unsuccessful for this class of monomers.[1][2][3] The resulting malonate polyesters have potential applications as metal-chelating agents.[4][5][6]

Introduction

Conventional metal-based catalysts like antimony oxide and titanium butoxide are generally ineffective for the polycondensation of this compound with aliphatic diols, yielding only low molecular weight oligomers.[1][3] This is attributed to the strong chelating nature of the malonate monomer, which can deactivate the metal catalyst.[1] Enzymatic catalysis, particularly with immobilized CALB (commonly available as Novozym 435), circumvents this issue, enabling the synthesis of polyesters with significantly higher molecular weights under mild, solvent-free conditions.[1][5][7] This approach aligns with the principles of green chemistry by utilizing a biocatalyst and avoiding harsh reaction conditions.

Data Presentation

Table 1: Comparison of Metal-Catalyzed and Enzymatic Synthesis of Polyesters
CatalystDiolMn (Da)Mw (Da)Dispersity (Đ)DPnReference
Sb2O31,4-butanediol100015001.56[1]
Ti(OBu)41,4-butanediol260041001.616[1]
iCaLB 1,4-butanediol 6100 9100 1.5 38 [1]
iCaLB 1,6-hexanediol 5900 12300 2.1 32 [1]
iCaLB 1,8-octanediol 5900 14000 2.4 29 [1]

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, Đ = Dispersity (Mw/Mn), DPn = Number-average degree of polymerization, iCaLB = immobilized Candida antarctica lipase B.

Table 2: Polymer Characterization Data
PolymerDiol ComponentMn (Da)Mw (Da)Dispersity (Đ)DPn
Poly(butylene malonate)1,4-butanediol610091001.538
Poly(hexylene malonate)1,6-hexanediol5900123002.132
Poly(octylene malonate)1,8-octanediol5900140002.429

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Poly(alkylene malonate)s

This protocol describes the solvent-free polycondensation of this compound with an aliphatic diol catalyzed by immobilized Candida antarctica lipase B.

Materials:

  • This compound (DMM)

  • Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol, or 1,8-octanediol)

  • Immobilized Candida antarctica lipase B (iCaLB), such as Novozym 435

  • Round-bottom flask equipped with a magnetic stirrer and vacuum connection

  • Schlenk line or similar vacuum system

  • Oil bath

  • 2-Methyltetrahydrofuran (MeTHF) or a similar solvent for work-up

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Charging: In a round-bottom flask, combine this compound and the chosen aliphatic diol in a 1:1 molar ratio.

  • Enzyme Addition: Add immobilized CALB at a loading of 10% (w/w) relative to the total mass of the monomers.

  • Reaction Setup: Place the flask in an oil bath preheated to 85 °C and begin stirring.

  • Two-Step Vacuum Application:

    • Step 1: Apply a moderate vacuum of approximately 1000 mbar for the first 6 hours. This allows for the initial removal of methanol byproduct without causing excessive foaming.

    • Step 2: Increase the vacuum to a higher level, around 20 mbar, and continue the reaction for an additional 18 hours to drive the polymerization towards higher molecular weights.

  • Reaction Quenching and Enzyme Removal: After 24 hours total reaction time, cool the flask to room temperature. Add a suitable solvent like 2-Methyltetrahydrofuran (MeTHF) to dissolve the viscous polymer.

  • Purification: Remove the immobilized enzyme by vacuum filtration. The enzyme can be washed with fresh solvent and dried for potential reuse.

  • Product Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the pure polyester as a colorless, viscous liquid.[1] The product can be used for subsequent applications without further purification.[1]

Protocol 2: Characterization by Gel Permeation Chromatography (GPC)

This protocol outlines the determination of molecular weight averages (Mn, Mw) and dispersity (Đ) of the synthesized polyesters.

Instrumentation and Conditions:

  • GPC System: An Agilent Technologies 1260 Infinity system or equivalent, equipped with a refractive index detector.

  • Columns: Two Agilent PLgel 5 µm MIXED-D columns (300 x 7.5 mm) connected in series with a PLgel 5 µm guard column (50 x 7.5 mm).

  • Mobile Phase: Tetrahydrofuran (THF).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40 °C.

  • Calibration: Use linear polystyrene standards for calibration.

  • Sample Preparation: Dissolve approximately 10 mg of the polyester sample in 1 mL of THF. Filter the solution through a 0.2 µm PTFE filter before injection.

Protocol 3: Application - Metal Chelation from Aqueous Solutions

This protocol describes the use of the synthesized malonate polyesters for the extraction of metal ions from an aqueous phase into an organic phase.

Materials:

  • Synthesized malonate polyester

  • Organic solvent (e.g., 2-Methyltetrahydrofuran)

  • Aqueous solution of a metal salt (e.g., copper sulfate) of known concentration

  • Vials for biphasic system

  • Shaker or vortex mixer

  • Instrumentation for metal ion concentration analysis (e.g., ICP-OES or Atomic Absorption Spectroscopy)

Procedure:

  • Prepare Organic Phase: Dissolve the malonate polyester in the chosen organic solvent to a specific concentration (e.g., 10 g/L).

  • Prepare Aqueous Phase: Prepare an aqueous solution of the metal salt at a known concentration.

  • Biphasic System Setup: In a vial, combine equal volumes of the organic and aqueous phases.

  • Extraction: Vigorously mix the biphasic system for a set period (e.g., 1 hour) at room temperature to facilitate the transfer of metal ions from the aqueous to the organic phase.

  • Phase Separation: Allow the two phases to separate completely.

  • Analysis: Carefully sample the aqueous phase and determine the final metal ion concentration using a suitable analytical technique.

  • Calculate Extraction Efficiency: The extraction efficiency can be calculated as the percentage of metal ions removed from the aqueous phase.

Visualizations

Enzymatic_Polyester_Synthesis_Workflow Workflow for Enzymatic Synthesis of Polyesters cluster_synthesis Polymer Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Application Monomers This compound + Diol (1:1) Reaction Solvent-Free Reaction 85 °C, 24h Monomers->Reaction Enzyme iCaLB (10% w/w) Enzyme->Reaction Vacuum1 Step 1: 1000 mbar, 6h Reaction->Vacuum1 Methanol Removal Vacuum2 Step 2: 20 mbar, 18h Vacuum1->Vacuum2 Dissolve Dissolve in MeTHF Vacuum2->Dissolve Filter Vacuum Filtration Dissolve->Filter Remove Enzyme Evaporate Rotary Evaporation Filter->Evaporate Product Pure Polyester Evaporate->Product GPC GPC Analysis Product->GPC Chelation Metal Chelation Assay Product->Chelation Data Mn, Mw, Đ, DPn GPC->Data

Caption: Experimental workflow for polyester synthesis.

Lipase_Catalysis_Mechanism Simplified Mechanism of Lipase-Catalyzed Polycondensation cluster_reactants Monomers cluster_enzyme Enzyme Active Site cluster_products Products & Byproducts DMM This compound (Ester) AcylEnzyme Acyl-Enzyme Intermediate DMM->AcylEnzyme Acylation Diol Diol (Alcohol) Diol->AcylEnzyme Nucleophilic Attack Polymer Growing Polymer Chain (-OH terminated) Polymer->AcylEnzyme Nucleophilic Attack (Chain Growth) Lipase Lipase (iCaLB) Lipase->AcylEnzyme Methanol Methanol AcylEnzyme->Methanol Release ElongatedPolymer Elongated Polymer Chain AcylEnzyme->ElongatedPolymer Esterification ElongatedPolymer->Lipase Regenerates Enzyme

Caption: Lipase-catalyzed polycondensation mechanism.

References

Application Notes and Protocols: Dimethyl Malonate in Jasmonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of plant hormones that play crucial roles in various physiological processes, including growth, development, and defense against pathogens and herbivores. Due to their potent biological activities, there is significant interest in the synthesis of jasmonates and their analogs for applications in agriculture, fragrance, and pharmaceuticals. Dimethyl malonate is a key and versatile C3 building block utilized in the synthesis of these important compounds.

The most common synthetic strategy involving this compound is its conjugate Michael addition to a cyclopentenone core, which establishes the basic carbon skeleton of jasmonates. This is often followed by a decarboxylation step to yield the final product. This application note provides detailed protocols and data for the synthesis of jasmonates using this compound, focusing on the preparation of methyl dihydrojasmonate, a widely used fragrance ingredient.

Synthetic Pathways and Logic

The synthesis of jasmonates using this compound typically follows a logical sequence of reactions. The core of the synthesis is the formation of a new carbon-carbon bond through a Michael addition, followed by the removal of one of the ester groups from the malonate moiety. Variations in this pathway allow for the introduction of chirality, leading to enantiomerically enriched products.

jasmonate_synthesis_overview cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products This compound This compound Michael Addition Michael Addition This compound->Michael Addition Cyclopentenone Derivative Cyclopentenone Derivative Cyclopentenone Derivative->Michael Addition Jasmonate Precursor Jasmonate Precursor Michael Addition->Jasmonate Precursor C-C Bond Formation Decarboxylation Decarboxylation Final Jasmonate Final Jasmonate Decarboxylation->Final Jasmonate Jasmonate Precursor->Decarboxylation Removal of Ester Group

Caption: Overview of Jasmonate Synthesis using this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to jasmonates using this compound.

Table 1: Synthesis of Methyl Dihydrojasmonate via Michael Addition and Decarboxylation

EntryMichael AcceptorBaseSolventReaction Time (h)Yield (%)Reference
12-Pentyl-2-cyclopenten-1-oneSodium MethoxideMethanol22-2591.1 - 92.2[1]
22-Pentyl-2-cyclopenten-1-oneSodium HydrideNot Specified1Not Specified[2]
32-Pentyl-2-cyclopentenoneBase (unspecified)Not Specified2-4Not Specified[3]

Table 2: Asymmetric Synthesis of Jasmonate Precursors

EntryMichael AcceptorCatalystSolventReaction Time (h)Yield (%)Enantiomeric Excess (%)Reference
12-Cyclopenten-1-oneGa-Na-BINOL ComplexTHF469099[4]
2Pentyl enonePhase-Transfer CatalystSolvent-freeNot Specified9190[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Methyl Dihydrojasmonate

This protocol details a one-pot procedure for the synthesis of methyl dihydrojasmonate from 2-pentyl-cyclopentenone and this compound.

Materials:

  • 2-Pentyl-cyclopentenone

  • This compound

  • Sodium methoxide

  • Anhydrous methanol

  • Glacial acetic acid

  • Tertiary butyl methyl ether

  • Distilled water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked flask (2000 mL)

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a 2000 mL three-necked flask, add 900 mL of anhydrous methanol, 35 g of sodium methoxide, and 80 g of this compound.

  • Heat the mixture to 65°C and maintain reflux for 1.5 hours.

  • Add 75 g of 2-pentyl-cyclopentenone to the reaction mixture.

  • Continue to reflux for approximately 22 hours. The formation of orange crystals should be observed as the reaction progresses.

  • After the reaction is complete, cool the flask to 0°C using an ice bath.

  • Slowly add 51 g of pre-cooled glacial acetic acid to neutralize the reaction mixture. Ensure all solids are dissolved.

  • Remove the methanol using a rotary evaporator (approximately 830 mL should be recovered).

  • Dilute the residue with 620 mL of distilled water.

  • Extract the aqueous layer with tertiary butyl methyl ether.

  • Separate the organic phase, wash it, and dry over anhydrous MgSO₄.

  • Distill the dried organic phase to obtain methyl dihydrojasmonate. The expected yield is approximately 102.2 g with a purity of 98.6%, resulting in a reaction yield of 91.1%.[1]

one_pot_synthesis_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with Methanol, Sodium Methoxide, this compound B Heat to 65°C and reflux for 1.5h A->B C Add 2-Pentyl-cyclopentenone B->C D Reflux for 22h C->D E Cool to 0°C D->E F Neutralize with Acetic Acid E->F G Remove Methanol (Rotovap) F->G H Dilute with Water G->H I Extract with t-Butyl Methyl Ether H->I J Dry Organic Layer (MgSO4) I->J K Distill to obtain pure product J->K asymmetric_synthesis_workflow cluster_setup Reaction Setup (under N2) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with Na-t-butoxide and THF B Add Ga-Na-BINOL catalyst A->B C Add this compound B->C D Add 2-Cyclopenten-1-one C->D E Stir at RT for 46h D->E F Quench with aq. NaHCO3 E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry Organic Layer (Na2SO4) H->I J Concentrate in vacuo I->J K Distill under reduced pressure J->K

References

Application Notes and Protocols: Protecting Group Strategies for the Carboxyl Group in Malonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Malonic acid and its derivatives are fundamental building blocks in organic synthesis, notably in the malonic ester synthesis for preparing a wide variety of carboxylic acids.[1][2][3] The presence of two carboxylic acid groups, however, necessitates careful strategic planning to achieve selective transformations. Protecting one or both of these acidic groups is often crucial to prevent unwanted side reactions with basic or nucleophilic reagents.[4][5] This document outlines key protecting group strategies, provides a comparative overview of common protecting groups, and details experimental protocols for their application and removal.

Overview of Common Protecting Groups

The choice of a protecting group is dictated by its stability to the reaction conditions planned for the substrate and the mildness of the conditions required for its removal.[4][6] For malonic acid derivatives, esters are the most common form of protection.[4][7]

  • tert-Butyl Esters: Widely used due to their stability against various nucleophiles and reducing agents.[8] Their primary advantage is the ease of removal under acidic conditions, which generates the carboxylic acid and volatile isobutylene.[8][9]

  • Benzyl Esters: A valuable option, particularly due to their removal by catalytic hydrogenolysis, a mild and highly selective method that leaves many other functional groups intact.[10][11][12] They are generally stable to both acidic and basic conditions where tert-butyl or simple alkyl esters might be cleaved.

  • Silyl Esters: Generally considered too labile for routine use in multistep synthesis as they are sensitive to mild acid or base.[13] However, sterically hindered "supersilyl" groups have been developed that offer extraordinary protection and stability against strong nucleophiles like organolithium reagents.[14][15] These can often be removed under specific conditions, such as photolysis or with fluoride ions.[14][15]

  • Methyl/Ethyl Esters: Simple to introduce but require relatively harsh conditions (strong acid or base hydrolysis) for removal, which can be problematic for sensitive molecules.[4][10]

  • Orthogonal Protecting Groups: In complex syntheses, it's often necessary to deprotect one carboxyl group in the presence of another. This requires "orthogonal" protecting groups, which can be removed under distinct, non-interfering conditions.[16] For instance, a benzyl ester (removed by hydrogenolysis) is orthogonal to a tert-butyl ester (removed by acid). The 1,3-dithian-2-yl-methyl (dM-Dim) group is an example of a protecting group that offers orthogonality, as it is removed under nearly neutral oxidative conditions.[7]

Data Presentation: Comparison of Carboxyl Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsTypical Yields (%)AdvantagesDisadvantages/Limitations
tert-Butyl (t-Bu) Isobutylene, cat. H₂SO₄ in ether[17] or Boc₂O, Mg(ClO₄)₂[18]Trifluoroacetic acid (TFA) in CH₂Cl₂; ZnBr₂ in CH₂Cl₂[19][20]; aq. H₃PO₄[18][21]Protection: 58-62%[17]; Deprotection: 75-95%[19][20]Stable to bases and many nucleophiles; deprotection byproducts are volatile.[8]Labile to strong acids.[10]
Benzyl (Bn) Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base (e.g., K₂CO₃, NaH)[11]H₂, Pd/C in MeOH, EtOH, or EtOAc[11][12]; visible light photocatalysis[22]Protection: >90%; Deprotection: >90%Stable to acidic and basic conditions; orthogonal to many other groups.[10]Not compatible with other reducible groups (e.g., alkenes, alkynes) during hydrogenolysis.
"Supersilyl" Tris(triethylsilyl)silyl triflate (in situ) with imidazole[14]HF•pyridine in THF[13]; Photolysis (UV light)[14][15]Protection: High; Deprotection: HighExtremely stable to strong nucleophiles (n-BuLi, Grignards) and some reducing agents.[14]Fails to protect against MeLi; requires specialized silylating agent.[14]
Methyl (Me) / Ethyl (Et) Alcohol (MeOH or EtOH) with acid catalyst (e.g., H₂SO₄)Strong acid (e.g., HCl) or base (e.g., NaOH, LiOH) hydrolysis.[10]Protection: High; Deprotection: HighInexpensive and easy to introduce.Removal requires harsh conditions that may not be compatible with other functional groups.[4]
dM-Dim dM-Dim-OH, DCC, DMAPNaIO₄, then K₂CO₃ at room temperature[7]Protection: Good; Deprotection: Good to Excellent[7]Orthogonal to acid-labile (t-Bu) and base-labile (Me) esters; removed under neutral oxidative conditions.[7]Requires specific reagents for introduction and removal.

Experimental Protocols

Protocol 1: Formation of Di-tert-butyl Malonate

This protocol is adapted from the procedure for reacting malonic acid with isobutylene under acidic conditions.[17]

Materials:

  • Malonic acid (0.48 mole)

  • Ether (100 ml)

  • Concentrated sulfuric acid (5 ml)

  • Liquefied isobutylene (~1.5 moles)

  • 500-ml heavy-walled pressure bottle

  • Sodium hydroxide solution (70 g in 250 ml water)

  • Anhydrous potassium carbonate

Procedure:

  • Charge the 500-ml pressure bottle with 100 ml of ether, 5 ml of concentrated sulfuric acid, and 50.0 g (0.48 mole) of malonic acid.

  • Cool the mixture in a Dry Ice-acetone bath and add approximately 120 ml (~1.5 moles) of liquefied isobutylene.

  • Securely stopper and clamp the bottle.

  • Shake the bottle mechanically at room temperature until all the suspended malonic acid dissolves.

  • Chill the bottle in an ice-salt bath before carefully opening it.

  • Pour the contents into a separatory funnel containing a pre-chilled solution of 70 g of sodium hydroxide in 250 ml of water with 250 g of ice.

  • Shake the mixture carefully, allowing for any pressure release.

  • Separate the layers and extract the aqueous portion with two 75-ml portions of ether.

  • Combine the organic layers, dry over anhydrous potassium carbonate, and filter.

  • Remove the excess isobutylene and ether by flash distillation.

  • Distill the residue under reduced pressure to yield di-tert-butyl malonate (boiling point 112–115°C at 31 mm Hg). The expected yield is 60-62 g (58–60%).[17]

Protocol 2: Selective Deprotection of a tert-Butyl Ester with ZnBr₂

This protocol describes the chemoselective cleavage of a tert-butyl ester in the presence of other acid-sensitive groups, such as certain amine protecting groups.[19][20]

Materials:

  • tert-Butyl ester substrate (1.0 equiv)

  • Zinc bromide (ZnBr₂) (5.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl ester substrate in anhydrous DCM.

  • Add 500 mol % (5.0 equivalents) of anhydrous ZnBr₂ to the solution. Note that ZnBr₂ will form a suspension in DCM.[19]

  • Stir the suspension at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by chromatography or crystallization.

Protocol 3: Formation of Dibenzyl Malonate

This protocol is a general method for benzylation of a carboxylic acid using benzyl bromide and a base.

Materials:

  • Malonic acid (1.0 equiv)

  • Benzyl bromide (2.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Acetone or DMF

Procedure:

  • Suspend malonic acid and potassium carbonate in acetone or DMF.

  • Add benzyl bromide dropwise to the suspension at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography to obtain dibenzyl malonate.

Protocol 4: Deprotection of a Benzyl Ester via Catalytic Hydrogenolysis

This is a standard and mild procedure for cleaving benzyl esters.[11]

Materials:

  • Benzyl ester substrate (1.0 equiv)

  • Palladium on carbon (Pd/C), 10 wt. % (5-10 mol % Pd)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

Procedure:

  • Dissolve the benzyl ester in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., from a balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Visualizations

G cluster_0 Step 1: Protection cluster_1 Step 2: Synthesis cluster_2 Step 3: Deprotection start Malonic Acid Derivative protect Introduce Protecting Group (PG) (e.g., t-Bu, Bn) start->protect Protection Reagents protected_mol Protected Intermediate (R-CH(COOPG)₂) protect->protected_mol reaction Desired Chemical Transformation (e.g., Alkylation, Condensation) protected_mol->reaction Reaction Reagents product_protected Functionalized Protected Product reaction->product_protected deprotect Remove Protecting Group product_protected->deprotect Deprotection Reagents (e.g., Acid, H₂/Pd-C) final_product Final Product (R-CH(COOH)₂) deprotect->final_product

Caption: General workflow for using protecting groups in malonic acid derivative synthesis.

G cluster_acid Acidic Conditions cluster_base Basic Conditions start Need to protect a malonic acid derivative q1 Are subsequent reactions acidic or basic? start->q1 acid_stable Use Benzyl (Bn) or other acid-stable groups q1->acid_stable Acidic base_stable Use tert-Butyl (t-Bu) or other base-stable groups q1->base_stable Basic / Nucleophilic q2 Is hydrogenolysis compatible with other functional groups? acid_stable->q2 q3 Is orthogonality required for selective deprotection? base_stable->q3 choose_bn Select Benzyl (Bn) Group q2->choose_bn Yes reconsider_bn Consider alternative (e.g., photolabile, oxidative) q2->reconsider_bn No q3->q2 No choose_orthogonal Select orthogonal pair (e.g., Bn and t-Bu, or dM-Dim) q3->choose_orthogonal Yes

Caption: Decision tree for selecting a suitable carboxyl protecting group.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Dimethyl Malonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of solid-phase synthesis (SPS) techniques that utilize dimethyl malonate and its derivatives as key building blocks or linkers. The protocols outlined below are intended to serve as a practical guide for the synthesis of diverse molecular entities, including malondiamides and barbiturates, which have significant potential in drug discovery and development.

I. Introduction to Malonate-Based Solid-Phase Synthesis

This compound is a versatile C3-biselectrophilic reagent that can be employed in a variety of organic transformations.[1] Its application in solid-phase synthesis offers several advantages, including the simplification of purification procedures, the ability to drive reactions to completion using excess reagents, and the potential for automation.[2] Malonate derivatives can be immobilized on a solid support to act as a flexible linker system or used as building blocks for the construction of more complex molecules. The active methylene group of the malonate moiety can be readily functionalized, allowing for the introduction of molecular diversity.[3]

II. Applications in Drug Discovery

The methodologies described herein are particularly relevant for the synthesis of compound libraries for high-throughput screening. Key applications include:

  • Synthesis of Malondiamides: These compounds can be considered as retro-inverso surrogates of small peptide fragments and often exhibit drug-like properties.[4]

  • Synthesis of Barbiturates: A class of compounds known for their activity as central nervous system depressants, with applications as sedatives, hypnotics, and anticonvulsants.[4][5] The solid-phase approach allows for the generation of diverse substituted barbiturates for structure-activity relationship (SAR) studies.

  • Generation of Heterocyclic Scaffolds: The reactivity of the malonate core can be exploited for the construction of various heterocyclic ring systems, which are prevalent in many biologically active molecules.

III. Experimental Protocols

Protocol 1: Preparation of Malonyl-Functionalized Resin

This protocol describes the immobilization of a malonic acid derivative onto an aminomethyl-functionalized polystyrene resin to create a malonate linker.

Materials:

  • Aminomethyl (AM) polystyrene resin

  • Mono-tert-butyl malonate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1 hour in a reaction vessel.

  • Activation of Malonate: In a separate flask, dissolve mono-tert-butyl malonate (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF. Stir the solution for 20 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Drain the DMF from the swollen resin and add the activated malonate solution. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and methanol (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Determination of Loading Capacity: The loading capacity of the resin can be determined by cleaving the tert-butyl protecting group with trifluoroacetic acid (TFA) and quantifying the amount of released malonic acid via titration or by cleaving a known amount of a coupled Fmoc-amino acid and measuring the UV absorbance of the dibenzofulvene-piperidine adduct.[6]

Protocol 2: Solid-Phase Synthesis of Malondiamides

This protocol is adapted from a known efficient method for the synthesis of malondiamides on a solid support.[4] It utilizes a pre-loaded resin and a substituted malonyl dichloride.

Materials:

  • BAL-resin (or a similarly functionalized resin)

  • Substituted malonyl dichloride

  • Mono-Boc protected diamine

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylacetamide (DMA)

  • Methanol (MeOH)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 2,6-Lutidine

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Preparation: Wash the BAL-resin (200 mg) with a 5:1 mixture of DCM/DIPEA.

  • First Coupling: Add the substituted malonyl dichloride (10 equivalents) in a 4:1 DCM/DIPEA solution (3 mL) and shake the mixture for 12 hours.

  • Washing: Wash the resin three times with 4:1 DCM/DIPEA.

  • Second Coupling: Add the mono-Boc protected diamine (10 equivalents) in 4:1 DCM/DIPEA (3 mL) and shake overnight at room temperature.

  • Washing: Filter the resin and wash with DCM, DMA, and finally MeOH.

  • Boc Deprotection: Treat the resin twice with 1 M TMSOTf and 1.5 M 2,6-lutidine in DCM (3 mL) for 30 minutes each time.

  • Washing: Wash the resin several times with DCM, DMA, and finally MeOH.

  • On-Resin Derivatization (Optional): The free amine can be further derivatized on the solid support at this stage.

  • Cleavage: Treat the resin twice with a 1:4 mixture of 95% TFA in DCM to cleave the final product.

  • Product Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude malondiamide.

Protocol 3: Solid-Phase Synthesis of Barbiturates

This protocol outlines a general procedure for the synthesis of barbiturates on a solid support using a malonate linker.

Materials:

  • Malonyl-functionalized resin (from Protocol 1)

  • Alkyl halide (R-X)

  • Sodium ethoxide (NaOEt) in ethanol

  • Urea

  • Ethanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the malonyl-functionalized resin in anhydrous ethanol.

  • Alkylation: Treat the resin with a solution of sodium ethoxide in ethanol to generate the enolate. Add the desired alkyl halide (R-X, 2-5 eq.) and agitate the mixture at room temperature or with gentle heating until the reaction is complete (monitor by a test cleavage). Repeat this step for dialkylation if desired.[3]

  • Washing: Wash the resin thoroughly with ethanol, water, and then ethanol again to remove excess reagents and byproducts.

  • Cyclization with Urea: Add a solution of urea (5-10 eq.) and sodium ethoxide in ethanol to the resin. Reflux the mixture for 6-8 hours.[6]

  • Washing: Wash the resin with hot ethanol, water, and then methanol.

  • Cleavage: Cleave the barbiturate derivative from the resin using a mixture of TFA/DCM (e.g., 50:50 or 95:5 depending on the linker's acid lability).

  • Product Isolation: Collect the filtrate and concentrate it under reduced pressure. The crude product can be purified by crystallization or chromatography.

IV. Data Presentation

The following tables summarize representative quantitative data for the solid-phase synthesis of malondiamides.[4]

Table 1: Synthesis of Malondiamides on Solid Support

EntryAmineYield (%)Purity (%)
1HHBenzylamine85>95
2MethylH4-Methoxybenzylamine82>95
3PhenylHPiperidine78>90
4HHMorpholine88>95
5EthylEthyln-Butylamine75>90

Yields are calculated based on the initial loading of the resin. Purity was determined by HPLC.

Table 2: Resin Loading and Cleavage Efficiency

Resin TypeLinkerInitial Loading (mmol/g)Cleavage ConditionsOverall Yield Range (%)
BAL-ResinPAL0.6595% TFA in DCM75-88
Aminomethyl-PSMalonate0.8 - 1.250% TFA in DCM(Not specified)

V. Visualizations

Workflow for Solid-Phase Synthesis of Barbiturates

Solid_Phase_Barbiturate_Synthesis Resin Aminomethyl Resin MalonateLoading 1. Load Malonic Acid Derivative Resin->MalonateLoading Alkylation 2. Alkylation (R-X) MalonateLoading->Alkylation Cyclization 3. Cyclization with Urea Alkylation->Cyclization Cleavage 4. Cleavage from Resin Cyclization->Cleavage Product Substituted Barbiturate Cleavage->Product

Caption: General workflow for the solid-phase synthesis of barbiturates.

Reaction Scheme for Barbiturate Synthesis on Solid Support

Barbiturate_Reaction_Scheme ResinMalonate Resin-Linker-Malonate ResinAlkylated Resin-Linker-Alkylated Malonate ResinMalonate->ResinAlkylated Alkylation ResinBarbiturate Resin-Linker-Barbiturate ResinAlkylated->ResinBarbiturate Cyclization FinalProduct Final Barbiturate Product ResinBarbiturate->FinalProduct Cleavage NaOEt 1. NaOEt 2. R-X Urea Urea, NaOEt TFA TFA Logical_Flow Start Start: Select Resin and Malonate Derivative Step1 Resin Swelling and Preparation Start->Step1 Step2 Linker/Building Block Activation Step1->Step2 Step3 Coupling to Solid Support Step2->Step3 Step4 Washing and Removal of Excess Reagents Step3->Step4 Step5 Introduction of Diversity (e.g., Alkylation) Step4->Step5 If applicable Step6 Cyclization/Further Modification Step4->Step6 Direct Modification Step5->Step6 If applicable Step7 Final Washing Step5->Step7 Direct to wash Step6->Step7 Step8 Cleavage from Resin Step7->Step8 End End: Product Purification and Analysis Step8->End

References

The Role of Dimethyl Malonate in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl malonate is a versatile C3 building block extensively utilized in the synthesis of a wide array of organic compounds, including several key agrochemicals. Its activated methylene group provides a reactive site for various chemical transformations, making it an invaluable precursor in the production of herbicides, insecticides, and fungicides. This document provides detailed application notes and experimental protocols for the synthesis of representative agrochemicals from each of these classes, highlighting the pivotal role of this compound and its derivatives. The modes of action for the selected agrochemicals are also discussed and visualized to provide a comprehensive overview for researchers in the field.

Introduction

The malonic ester synthesis is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds with relative ease. This compound, as a readily available and reactive malonic ester, serves as a crucial starting material in the agrochemical industry. Its ability to undergo alkylation, acylation, and condensation reactions allows for the construction of complex molecular architectures found in modern crop protection agents. This document details the synthesis of three such agents: the herbicide Tepraloxydim, the insecticide Indoxacarb (via a key indanone intermediate), and the fungicide Isofetamid, all of which can be conceptually derived from this compound.

Herbicide Synthesis: Tepraloxydim

Tepraloxydim belongs to the cyclohexanedione class of herbicides, which are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses, a critical enzyme in fatty acid biosynthesis.[1][2] Disruption of this pathway leads to the cessation of cell membrane production and ultimately, the death of the weed.

Synthesis Workflow

The synthesis of the core cyclohexanedione ring of Tepraloxydim can be achieved through a Michael addition of this compound to an α,β-unsaturated ketone, followed by an intramolecular Dieckmann condensation. Subsequent modifications lead to the final product.

G DMM This compound Michael_Product Michael Adduct DMM->Michael_Product Base MVK Methyl Vinyl Ketone MVK->Michael_Product Dieckmann_Product Cyclohexanedione Intermediate Michael_Product->Dieckmann_Product Base (Dieckmann Condensation) Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Dieckmann_Product->Hydrolysis_Decarboxylation H3O+, Heat Final_Steps Further Reactions (Oxime formation, etc.) Hydrolysis_Decarboxylation->Final_Steps Tepraloxydim Tepraloxydim Final_Steps->Tepraloxydim

Fig. 1: Synthetic workflow for the cyclohexanedione core of Tepraloxydim.
Experimental Protocol: Synthesis of 5-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,3-dione (Tepraloxydim Intermediate)

This protocol is a representative synthesis of a key intermediate.

Step 1: Michael Addition

  • To a solution of sodium methoxide (1.1 eq) in methanol, add this compound (1.0 eq) at 0 °C.

  • After stirring for 15 minutes, add a solution of (E)-1-(tetrahydro-2H-pyran-4-yl)prop-2-en-1-one (1.0 eq) in methanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Neutralize the reaction with aqueous HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Michael adduct.

Step 2: Dieckmann Condensation and Decarboxylation

  • Dissolve the crude Michael adduct in toluene and add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and quench with aqueous HCl.

  • Separate the organic layer and wash with brine.

  • Add aqueous HCl to the organic layer and heat to reflux for 8 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction, extract with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography to obtain 5-(tetrahydro-2H-pyran-4-yl)cyclohexane-1,3-dione.

Parameter Value Reference
Overall Yield Not explicitly found[1]
Purity High[1]

Mode of Action: ACCase Inhibition

G Tepraloxydim Tepraloxydim ACCase Acetyl-CoA Carboxylase (ACCase) Tepraloxydim->ACCase Inhibits Fatty_Acid_Syn Fatty Acid Biosynthesis ACCase->Inhibition Cell_Membrane Cell Membrane Formation Fatty_Acid_Syn->Cell_Membrane Plant_Growth Weed Growth Cell_Membrane->Plant_Growth

Fig. 2: Tepraloxydim's inhibition of the fatty acid synthesis pathway.

Insecticide Synthesis: Indoxacarb

Indoxacarb is an oxadiazine insecticide that acts as a voltage-gated sodium channel blocker.[3][4][5] Upon ingestion by the insect, it is metabolized to a more active form that causes paralysis and death. This compound is a precursor to the key indanone intermediate in the synthesis of Indoxacarb.

Synthesis Workflow

The synthesis of the indanone core of Indoxacarb involves the alkylation of this compound with a substituted benzyl halide, followed by intramolecular cyclization.

G DMM This compound Alkylation_Product Dimethyl Benzylmalonate DMM->Alkylation_Product Base Benzyl_Halide Substituted Benzyl Halide Benzyl_Halide->Alkylation_Product Indanone_Intermediate 5-Chloro-2-methoxycarbonyl -1-indanone Alkylation_Product->Indanone_Intermediate Acid-catalyzed cyclization Final_Steps Further Reactions (Oxadiazine ring formation) Indanone_Intermediate->Final_Steps Indoxacarb Indoxacarb Final_Steps->Indoxacarb

Fig. 3: Synthetic workflow for the indanone intermediate of Indoxacarb.
Experimental Protocol: Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone

This protocol describes the synthesis of a key intermediate for Indoxacarb.

Step 1: Synthesis of 3-Chloro-β-cyanophenylpropionate

  • Combine 3-chlorobenzaldehyde (1.0 eq), this compound (1.2 eq), and piperidine (0.1 eq) in toluene.

  • Heat the mixture to reflux with a Dean-Stark trap for 4 hours.

  • Cool the reaction and wash with water and brine.

  • Dry the organic layer and concentrate to give the crude Knoevenagel condensation product.

  • Dissolve the crude product in ethanol and add sodium cyanide (1.1 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Remove the solvent and add water. Extract the product with ether.

  • Dry the organic layer and concentrate to yield 3-chloro-β-cyanophenylpropionate.

Step 2: Cyclization to 5-Chloro-2-methoxycarbonyl-1-indanone

  • Add the 3-chloro-β-cyanophenylpropionate from the previous step to a mixture of polyphosphoric acid (10 eq by weight).

  • Heat the mixture to 90 °C for 2 hours.

  • Cool the reaction and pour it onto ice.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate.

  • Purify by column chromatography to afford 5-chloro-2-methoxycarbonyl-1-indanone.[5][6][7]

Parameter Value Reference
Yield (Cyclization) 88%[6]
Purity High[6]

Mode of Action: Sodium Channel Blockade

G Indoxacarb Indoxacarb Metabolism Insect Metabolism Indoxacarb->Metabolism Active_Metabolite Active Metabolite Metabolism->Active_Metabolite Na_Channel Voltage-gated Sodium Channel Active_Metabolite->Na_Channel Blocks Nerve_Impulse Nerve Impulse Transmission Na_Channel->Block Paralysis Paralysis & Death Nerve_Impulse->Paralysis G DMM This compound Acylation_Product Acylated Malonate DMM->Acylation_Product Base Acyl_Chloride Substituted Acyl Chloride Acyl_Chloride->Acylation_Product Keto_Ester β-Keto Ester Intermediate Acylation_Product->Keto_Ester Decarboxylation Amine_Intermediate Amine Intermediate Keto_Ester->Amine_Intermediate Reductive Amination Amidation Amidation with Thiophene Carboxylic Acid Derivative Amine_Intermediate->Amidation Isofetamid Isofetamid Amidation->Isofetamid G Isofetamid Isofetamid Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Isofetamid->Complex_II Inhibits Electron_Transport Electron Transport Chain Complex_II->Inhibition ATP_Production ATP Production Electron_Transport->ATP_Production Fungal_Respiration Fungal Respiration ATP_Production->Fungal_Respiration

References

Troubleshooting & Optimization

Technical Support Center: Mono-alkylation of Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mono-alkylation of dimethyl malonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when performing mono-alkylation of this compound, and how can I minimize it?

A1: The most common side reaction is dialkylation, where the alkylating agent reacts a second time with the mono-alkylated product.[1][2] This occurs because the remaining acidic proton on the mono-substituted malonate can be removed by the base, creating a new enolate that can be alkylated again.[1][3]

To minimize dialkylation, you can:

  • Use an excess of this compound: This ensures the alkylating agent is more likely to react with the starting material rather than the mono-alkylated product.[4]

  • Control the stoichiometry of the base: Using only a slight excess of the base (e.g., 1.0-1.2 equivalents) can help prevent the deprotonation of the mono-alkylated product.[2]

  • Slowly add the alkylating agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration, favoring mono-alkylation.

Q2: My reaction is giving a low yield, and I suspect hydrolysis of the ester. What causes this and how can I prevent it?

A2: Hydrolysis, or saponification, of the methyl ester groups can occur in the presence of a strong base (like NaOH or KOH) and water, leading to the formation of a carboxylate salt.[5] This reduces the yield of the desired mono-alkylated this compound.

To prevent hydrolysis:

  • Use an anhydrous non-nucleophilic base: Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base that does not introduce water.

  • Use anhydrous solvents: Ensure your solvents (e.g., THF, DMF) are thoroughly dried before use.

  • Work at lower temperatures: Hydrolysis is often more favorable at higher temperatures.

  • Choose the right base for the ester: When using an alkoxide base, match it to the ester to avoid transesterification. For this compound, sodium methoxide would be a suitable choice, whereas sodium ethoxide is used for diethyl malonate to prevent the formation of mixed esters.[1]

Q3: What are the best bases and solvents for achieving high selectivity for mono-alkylation?

A3: The choice of base and solvent is critical for reaction success.

  • Bases: Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common and effective combination for generating the malonate enolate. Sodium ethoxide (NaOEt) in ethanol is a classic choice for diethyl malonate, and by extension, sodium methoxide in methanol would be appropriate for this compound.[3] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often with a phase-transfer catalyst.

  • Solvents: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent choices as they effectively dissolve the reagents and intermediates without participating in the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete deprotonation of this compound. 2. Inactive alkylating agent. 3. Reaction conditions not optimal (temperature, time). 4. Hydrolysis of the ester.1. Use a stronger base (e.g., NaH) or ensure the base is fresh and properly handled. 2. Check the purity and reactivity of the alkylating agent. 3. Monitor the reaction by TLC to determine the optimal reaction time. Consider adjusting the temperature. 4. Use anhydrous conditions and a non-hydroxide base.
Significant amount of dialkylated product 1. Stoichiometry of reactants favors dialkylation. 2. High concentration of alkylating agent. 3. The mono-alkylated product is readily deprotonated and reacts further.1. Use an excess of this compound (1.5 to 2 equivalents). 2. Add the alkylating agent slowly and at a low temperature. 3. Use a slight excess of base (1.0-1.1 equivalents).
Presence of unreacted starting material 1. Insufficient amount of base or alkylating agent. 2. Reaction time is too short. 3. Low reaction temperature.1. Check the stoichiometry and purity of your reagents. 2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of byproducts from ester hydrolysis/saponification 1. Presence of water in the reaction mixture. 2. Use of hydroxide-containing bases.1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Opt for non-nucleophilic bases like sodium hydride (NaH).

Experimental Protocols

Protocol 1: Mono-alkylation using Sodium Hydride in DMF

This protocol is a general procedure for the mono-alkylation of this compound using a strong, non-nucleophilic base.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Mono-alkylated this compound

EntryBase (equiv.)Alkylating Agent (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1NaH (1.0)1-Iodobutane (1.0)DMFrt275[1]
2NaH (1.0)1-Bromobutane (1.0)DMFrt264[1]
3K₂CO₃ (1.75)1,8-Dichlorooctane (3.6)CyclohexaneReflux377[6]
4NaOEt (1.0)Benzyl chloride (1.0)EthanolReflux-~70-80[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_glassware Assemble Flame-Dried Glassware under N2 prep_reagents->setup_glassware enolate_formation Enolate Formation: Add this compound to Base at 0°C setup_glassware->enolate_formation alkylation Alkylation: Add Alkyl Halide dropwise at 0°C enolate_formation->alkylation stir Stir at Room Temperature Monitor by TLC alkylation->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Mono-alkylated This compound purify->product

Caption: Experimental workflow for the mono-alkylation of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield of Mono-alkylated Product check_dialkylation Check for Dialkylated Product by TLC/NMR start->check_dialkylation check_sm Check for Unreacted Starting Material check_dialkylation->check_sm No dialkylation_present Dialkylation is a Major Byproduct check_dialkylation->dialkylation_present Yes check_hydrolysis Check for Hydrolysis (e.g., acid spots on TLC) check_sm->check_hydrolysis No sm_present Significant Starting Material Remains check_sm->sm_present Yes hydrolysis_present Hydrolysis is Suspected check_hydrolysis->hydrolysis_present Yes other_issues Other Issues check_hydrolysis->other_issues No solution_dialkylation Solutions: - Use excess this compound - Slow addition of alkylating agent - Use ~1 eq. of base dialkylation_present->solution_dialkylation solution_sm Solutions: - Check reagent stoichiometry/purity - Increase reaction time/temperature - Use a stronger base sm_present->solution_sm solution_hydrolysis Solutions: - Use anhydrous conditions - Use a non-hydroxide base (e.g., NaH) hydrolysis_present->solution_hydrolysis

Caption: Troubleshooting flowchart for low yield in mono-alkylation.

References

troubleshooting low conversion in Knoevenagel condensation with dimethyl malonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the Knoevenagel condensation, specifically focusing on reactions involving dimethyl malonate.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel Condensation?

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (like this compound) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to eliminate a molecule of water.[1] The final product is typically an α,β-unsaturated compound.[1] This reaction is a modification of the aldol condensation.[1]

Q2: What is the fundamental mechanism of the reaction?

The reaction mechanism involves three key steps:

  • Deprotonation: A mild base removes a proton from the active methylene group of this compound, creating a carbanion (enolate).[2]

  • Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[2]

  • Dehydration: The intermediate β-hydroxy compound (an aldol-type adduct) is dehydrated to form a stable carbon-carbon double bond, yielding the final α,β-unsaturated product.[3]

Q3: Why is a weak base typically used as a catalyst?

The catalyst must be sufficiently basic to deprotonate the active methylene compound but not so strong that it promotes the self-condensation of the aldehyde or ketone, which would lead to unwanted side products and lower yield.[1][2] Common catalysts include secondary amines like piperidine or amino acids such as L-proline.[2][4][5]

Q4: Are aldehydes or ketones more reactive in this condensation?

Aldehydes are significantly more reactive and generally give better results than ketones in the Knoevenagel condensation.[6][7]

Troubleshooting Guide for Low Conversion

Q5: My reaction shows very low or no conversion. What are the most likely causes?

Low conversion is a common issue that can often be traced back to one of the following factors:

  • Inactive or Inappropriate Catalyst: The base may not be strong enough to deprotonate this compound (pKa ≈ 13.3) effectively.[8] Ensure the catalyst is pure and used in the correct amount. Interestingly, for piperidine-catalyzed reactions with benzaldehyde, the presence of some benzoic acid in the aldehyde is beneficial as it forms a piperidinium salt, which is the true catalytic species.[9] Using highly purified benzaldehyde might paradoxically lead to lower yields without the addition of an acid co-catalyst.[9]

  • Incorrect Solvent Choice: The solvent has a profound impact on reaction rate and conversion. Aprotic polar solvents like DMSO and DMF are known to accelerate the reaction, often leading to high conversion in a short time.[10] Protic solvents such as methanol or ethanol can slow the reaction down.[10]

  • Presence of Water: Since water is a byproduct, its presence can inhibit the reaction equilibrium from shifting toward the products.[6]

  • Low Reaction Temperature: While some Knoevenagel reactions proceed at room temperature, many require heating to achieve a reasonable rate and yield.[2][9]

Q6: The reaction is proceeding very slowly. How can I increase the rate?

To accelerate a sluggish reaction:

  • Increase the Temperature: Refluxing the reaction mixture is a common strategy, particularly when using solvents like benzene or toluene to facilitate water removal.[9]

  • Change the Solvent: Switching from a nonpolar or protic solvent to a polar aprotic solvent like DMSO can dramatically increase the reaction rate.[2][10]

  • Remove Water: If not already doing so, actively remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus for azeotropic distillation or by adding molecular sieves to the reaction mixture.[6]

Q7: I am observing significant side products. How can I improve selectivity?

The formation of side products is often related to the strength of the base or the reaction stoichiometry.

  • Aldehyde Self-Condensation: This occurs if the base is too strong. Using a milder catalyst like L-proline or ensuring the use of a weak base like piperidine can mitigate this.[1][5]

  • Bis-Adduct Formation: Sometimes, a second molecule of the malonate can react with the initial product. This was observed in Knoevenagel's original work with formaldehyde.[4][6] Adjusting the stoichiometry by using a slight excess of the aldehyde may help, although an excess of the malonate is more commonly used to prevent aldehyde self-condensation.[2]

Data Presentation

Table 1: Effect of Solvent Choice on Knoevenagel Condensation

Solvent TypeSpecific SolventsTypical PerformanceReference
Aprotic Polar DMSO, DMF, AcetonitrileHigh conversion (81-99%) and 100% selectivity, often in very short reaction times (e.g., 15 minutes).[10][2][10]
Protic Polar Methanol, EthanolSlower reaction rates and potentially poor conversion and selectivity.[10][10][11]
Nonpolar Toluene, Benzene, Diethyl EtherLonger reaction times are typically required, but good conversion (61-99%) and selectivity can be achieved. Often used with a Dean-Stark trap.[10][9][10]

Table 2: Comparison of Common Catalysts for Knoevenagel Condensation

CatalystCatalyst TypeTypical ConditionsAdvantagesConsiderations
Piperidine Secondary Amine (Weak Base)Reflux in benzene or toluene with azeotropic water removal.[9]Highly effective, well-documented, and inexpensive.[4]Can be involved in side reactions.[12] Performance may depend on the presence of an acid co-catalyst.[9]
L-Proline Amino Acid (Bifunctional)80°C in Ethanol.[5]Considered a green and sustainable catalyst; inexpensive and readily available. Can give high yields (up to 92% for this compound).[5]May require elevated temperatures and longer reaction times compared to other systems.[5]
Immobilized Gelatine/BSA BiocatalystRoom temperature in DMSO.[2][13]Environmentally friendly, catalyst can be recovered and reused, high yields (85-90%).[2]Requires preparation of the immobilized catalyst.
Pyridine Tertiary Amine (Weak Base)Used as a solvent, especially for reactions involving malonic acid (Doebner modification), where it also promotes decarboxylation.[1][4]Effective for specific substrates, particularly in the Doebner modification.[1]Often requires higher temperatures.

Experimental Protocols

Protocol 1: Classic Knoevenagel Condensation using Piperidine and Toluene

This protocol is adapted from established procedures for the condensation of benzaldehyde with malonic esters.[9]

  • Setup: Assemble a round-bottomed flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add the aldehyde (1.0 eq.), this compound (1.05 eq.), and toluene (approx. 2 mL per mmol of aldehyde).

  • Catalyst Addition: Add piperidine (0.05 eq.) and a catalytic amount of glacial acetic acid or benzoic acid (0.02 eq.). The acid is crucial if using highly purified aldehyde.[9]

  • Reaction: Heat the mixture to a vigorous reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected (usually 4-18 hours).

  • Workup: Cool the reaction mixture. Wash the organic layer sequentially with water, dilute HCl, and a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or recrystallization.

Protocol 2: L-Proline-Mediated Green Synthesis

This protocol is based on a sustainable method for synthesizing coumarin derivatives but is applicable to general Knoevenagel condensations.[5]

  • Setup: In a round-bottomed flask equipped with a reflux condenser, combine the aldehyde (1.0 eq.) and this compound (1.2 eq.) in ethanol.

  • Catalyst Addition: Add L-proline (10 mol%).

  • Reaction: Heat the mixture to 80°C and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 18 to 48 hours.

  • Workup & Purification: Cool the reaction mixture. If the product crystallizes upon cooling, it can be isolated by simple filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

Knoevenagel_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_products Products DMM This compound Deprotonation 1. Deprotonation DMM->Deprotonation Aldehyde Aldehyde Attack 2. Nucleophilic Attack Aldehyde->Attack Base Weak Base (B) Base->Deprotonation Deprotonation->Attack Carbanion BaseH Protonated Base (BH⁺) Deprotonation->BaseH Intermediate β-Hydroxy Intermediate Attack->Intermediate Dehydration 3. Dehydration Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product Water Water (H₂O) Dehydration->Water Troubleshooting_Workflow start Low Conversion Observed cat_check Is the catalyst appropriate and active? start->cat_check cat_sol Change catalyst (e.g., L-Proline) Add acid co-catalyst (e.g., Acetic Acid) cat_check->cat_sol No sol_check Is the solvent optimal? cat_check->sol_check Yes sol_sol Switch to polar aprotic solvent (e.g., DMSO, DMF) sol_check->sol_sol No temp_check Is the temperature high enough? sol_check->temp_check Yes temp_sol Increase temperature / Apply reflux temp_check->temp_sol No water_check Is water being removed? temp_check->water_check Yes water_sol Use Dean-Stark trap or add molecular sieves water_check->water_sol No Logical_Relationships Aldehyde Aldehyde / Ketone Product α,β-Unsaturated Product Aldehyde->Product DMM This compound DMM->Product Catalyst Catalyst (Weak Base) Catalyst->Aldehyde activates Catalyst->DMM activates Water Water Solvent Solvent Solvent->Catalyst influences Temp Temperature Temp->Catalyst influences

References

Technical Support Center: Purification of Dimethyl Malonate Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude products from reactions involving dimethyl malonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude product from a this compound reaction?

A1: The impurities in your crude product will depend on the specific reaction (e.g., alkylation, Knoevenagel condensation), but they typically include:

  • Unreacted Starting Materials: Excess this compound is very common and often needs to be removed.[1] Other starting materials like the alkylating agent or aldehyde/ketone may also be present.

  • Solvents: Residual reaction solvents (e.g., THF, DMF, ethanol).

  • Reagents and Catalysts: Bases (e.g., sodium hydride, sodium ethoxide), acids, and phase transfer catalysts.[2]

  • Byproducts of the Reaction:

    • Salts: Formed during the reaction and quenching steps (e.g., sodium chloride, ammonium chloride).[3]

    • Over-alkylation Products: In alkylation reactions, di-substituted malonates can form as impurities.[2][4]

    • Hydrolysis Products: Malonic acid or mono-ester derivatives can form if the product is exposed to strong base or acid, especially with water present.[5]

    • Side-reaction Products: Impurities from side reactions, such as self-condensation products.

Q2: What is the typical first step for purifying a crude product from a this compound reaction?

A2: The first and most crucial step is a proper aqueous workup. This involves quenching the reaction mixture to neutralize any reactive reagents and then performing a liquid-liquid extraction to separate the desired organic product from water-soluble impurities. A typical workup involves adding an aqueous solution (like saturated ammonium chloride or water), followed by extraction with an organic solvent (such as ethyl acetate or dichloromethane).[6][7] The combined organic layers are then washed sequentially with water, a basic solution (like sodium bicarbonate) to remove acidic impurities, and finally with brine to aid in drying.[1][8]

Q3: How can I effectively remove a large excess of unreacted this compound?

A3: Unreacted this compound (boiling point: ~181 °C) can often be removed by distillation, especially if your product has a significantly higher boiling point. Kugelrohr distillation at reduced pressure is a gentle and effective method for removing volatile starting materials like this compound from a less volatile product oil.[1] For products that are very high-boiling or heat-sensitive, flash column chromatography is the preferred method.

Q4: When should I choose distillation over flash column chromatography for the final purification step?

A4: The choice depends on the properties of your product and the impurities present:

  • Choose Distillation if:

    • Your product is thermally stable and has a boiling point significantly different from the impurities.

    • You are working on a large scale, as distillation is often more scalable than chromatography.

    • The impurities are much more or much less volatile than your product.[5][9]

  • Choose Flash Column Chromatography if:

    • Your product is heat-sensitive (thermally labile) and could decompose upon heating.[10]

    • The boiling points of your product and impurities are very close.[4]

    • You need to separate your product from non-volatile impurities or byproducts with similar polarity.

    • You are working on a smaller scale and require very high purity.[6][7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification 1. Incomplete Reaction: The reaction did not go to completion, leaving significant amounts of starting material. 2. Product Loss During Workup: The product may have some water solubility, or an emulsion formed during extraction. 3. Product Hydrolysis: The ester groups were hydrolyzed during a basic or acidic wash.[5] 4. Decomposition: The product decomposed during distillation due to excessive heat.1. Monitor the reaction by TLC or GC to ensure completion before workup. 2. Perform back-extraction of the aqueous layers to recover any dissolved product. To break emulsions, add brine or filter the mixture through Celite. 3. Use milder washing agents like saturated sodium bicarbonate instead of stronger bases like sodium hydroxide.[8] Avoid prolonged contact with aqueous layers. 4. Use vacuum distillation to lower the boiling point. If the product is very sensitive, use Kugelrohr distillation or switch to column chromatography.[1]
Product is Impure After Workup (TLC/GC/NMR) 1. Inefficient Extraction/Washing: The washes did not completely remove all water-soluble impurities. 2. Co-eluting Impurities: An impurity has a similar polarity to your product. 3. Unreacted Starting Material: The starting material has a similar Rf value to the product.1. Increase the number of washes or the volume of the washing solutions. Ensure thorough mixing. 2. Proceed to a secondary purification step like flash column chromatography or distillation/recrystallization. 3. For column chromatography, try a different solvent system to improve separation. For distillation, use a fractionating column if boiling points are close.
Oily Product Fails to Crystallize 1. Residual Solvent: Small amounts of solvent are trapped in the oil. 2. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 3. Product is Naturally an Oil: The product may not be a solid at room temperature.1. Dry the product under high vacuum for an extended period, possibly with gentle heating. 2. Re-purify the product using flash column chromatography to achieve higher purity. 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, that is its natural state.
Product Decomposes During Distillation 1. Excessive Temperature: The distillation temperature is too high, causing thermal decomposition. 2. Presence of Acidic/Basic Residues: Trace amounts of acid or base from the workup can catalyze decomposition at high temperatures.1. Use a high-vacuum pump to significantly lower the boiling point of the compound. 2. Ensure all acidic or basic impurities are thoroughly removed during the washing steps before attempting distillation. 3. Switch to a non-thermal purification method like flash column chromatography.
Di-alkylation or Other Side Products Present 1. Reaction Stoichiometry/Conditions: Use of excess alkylating agent or a strong base can favor di-alkylation.[2] 2. Incorrect Order of Addition: Adding reagents in the wrong order can lead to side reactions.1. Carefully control the stoichiometry, often by adding the alkylating agent dropwise to the formed malonate enolate.[6] 2. These byproducts typically have different polarities and can usually be separated by flash column chromatography.[4]

Quantitative Data Summary

The following table summarizes reported yields and purity levels for products of this compound reactions after purification. These values are illustrative and can vary significantly based on the specific substrate and reaction conditions.

ProductReaction TypePurification Method(s)YieldPurityReference
Dimethyl 2–(3–methylbut–2–enyl)malonateAlkylationExtractive Workup, Flash Column Chromatography81%Not Specified[6]
Dimethyl n-butylmalonateAlkylationDistillation, Filtration, Fractional Distillation80-82%>99%[2]
cis-1-Acetoxy-4-(dicarbomethoxymethyl)-2-cyclohexeneAlkylationFiltration, Kugelrohr Distillation91%Not Specified[1]
Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonateAldol/LactonizationExtractive Workup, Flash Column Chromatography>95%Not Specified[11]
Diethyl methylmalonateAlkylationWashing, Vacuum Distillation79-83%Not Specified[4]

Detailed Experimental Protocols

Protocol 1: Standard Extractive Workup and Washing

This protocol is a general procedure for the initial cleanup of a reaction mixture.

  • Quench the Reaction: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted base (e.g., NaH).

  • Extract the Product: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or dichloromethane). Use a volume roughly equal to the aqueous volume.

  • Separate Layers: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the organic layer. If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it.

  • Repeat Extraction: Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[6]

  • Combine and Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • Water (to remove water-soluble reagents).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic impurities).

    • Saturated brine (to remove residual water and break any minor emulsions).[1]

  • Dry the Organic Layer: Drain the washed organic layer into a clean flask and add a drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7] Swirl the flask and let it stand for 15-20 minutes.

  • Isolate Crude Product: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is your crude product, ready for further purification.

Protocol 2: Purification by Flash Column Chromatography

This technique separates compounds based on their polarity.

  • Prepare the Column: Securely clamp a glass column in a fume hood. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with silica gel slurried in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).[6]

  • Select the Eluent: Determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Run the Column: Add the eluent to the top of the column and apply gentle pressure using a pump or nitrogen line to force the solvent through the silica gel.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Isolate the Product: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified product.[7]

Visual Workflow Guides

G cluster_start Initial Workup cluster_purify Final Purification A Crude Reaction Mixture B Quench Reaction (e.g., sat. NH4Cl) A->B C Liquid-Liquid Extraction (e.g., EtOAc & H2O) B->C D Combine Organic Layers C->D E Wash Sequentially (H2O, NaHCO3, Brine) D->E F Dry with Na2SO4/MgSO4 E->F G Filter & Concentrate F->G H Crude Purified Product G->H I Analyze Purity (TLC, GC, NMR) H->I J Final Product I->J Purity OK K Further Purification Needed I->K Impurities Present L Flash Column Chromatography K->L Heat-sensitive or Close Boiling Points M Distillation / Recrystallization K->M Thermally Stable & Different Boiling Points L->J M->J

Caption: General purification workflow for this compound reaction products.

G A Is the product thermally stable? B Are boiling points of product and impurities significantly different? A->B Yes C Use Flash Column Chromatography A->C No D Use Distillation (Vacuum if high-boiling) B->D Yes E Is the product a solid? B->E No E->C No F Consider Recrystallization E->F Yes

References

side reactions of dimethyl malonate under strong basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dimethyl Malonate Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving this compound, particularly under strong basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

This compound is a versatile reagent primarily used in organic synthesis for the formation of carbon-carbon bonds. Its most common application is in the malonic ester synthesis, which allows for the preparation of substituted carboxylic acids.[1][2] The active methylene protons between the two ester groups are readily deprotonated by a base to form a stabilized enolate, which can then act as a nucleophile.[2][3]

Q2: Which strong bases are typically used to deprotonate this compound?

Commonly used strong bases include sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and sodium hydride (NaH).[3][4] The choice of base can significantly impact the reaction outcome and the prevalence of side reactions. For instance, using an alkoxide base with an alcohol component different from the ester can lead to transesterification.[3] Sodium hydride is a strong, non-nucleophilic base that can drive the deprotonation to completion, which can be advantageous in suppressing certain side reactions.[4]

Q3: What is the pKa of the alpha-protons of this compound?

The pKa of the α-protons of this compound is approximately 13 in DMSO.[5] This relatively high acidity is due to the stabilization of the resulting carbanion by the two adjacent carbonyl groups.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Alkylated Product

Possible Causes:

  • Incomplete Deprotonation: If the base is not strong enough or used in insufficient quantity, a significant portion of the this compound will remain unreacted.

  • Competing Side Reactions: Several side reactions can consume the starting material or the product, leading to a lower yield. These include self-condensation, dialkylation, and saponification.

  • Poor Quality Reagents: Impurities in the this compound, alkylating agent, or solvent can interfere with the reaction. Moisture is a particularly common issue as it can quench the enolate.

Troubleshooting Steps:

  • Verify Base Strength and Stoichiometry: Ensure you are using at least one full equivalent of a sufficiently strong base like sodium hydride to drive the enolate formation to completion.[5]

  • Control Reaction Temperature: The initial deprotonation is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The subsequent alkylation may require heating, but this should be carefully optimized.

  • Minimize Dialkylation: To favor mono-alkylation, a slight excess of this compound relative to the alkylating agent can be used.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Flame-dry glassware before use.

  • Careful Work-up: Quench the reaction carefully at a low temperature and use appropriate extraction and purification techniques to avoid hydrolysis of the ester groups.

Issue 2: Presence of an Unexpected High Molecular Weight Byproduct

Possible Cause: Self-Condensation (Claisen Condensation)

Under strongly basic conditions, the enolate of this compound can attack the carbonyl group of another molecule of this compound, leading to a self-condensation product (a derivative of a β-keto ester).[6][7] This is more likely to occur if the deprotonation is not complete, leaving unreacted this compound to act as an electrophile.[5]

Identification:

  • Mass Spectrometry (MS): Look for a mass corresponding to the dimer of this compound minus a molecule of methanol.

  • NMR Spectroscopy: The self-condensation product will have a more complex 1H and 13C NMR spectrum than the starting material or the desired alkylated product. Look for characteristic signals for the newly formed functional groups.

Prevention:

  • Use a Strong, Non-Nucleophilic Base: Sodium hydride is preferred over alkoxides for minimizing this side reaction as it irreversibly deprotonates the this compound.[4]

  • Ensure Complete Enolate Formation: Add the alkylating agent only after ensuring the complete formation of the enolate. This can be achieved by allowing sufficient time for the deprotonation to occur.

Issue 3: Formation of a Mixture of Ester Products

Possible Cause: Transesterification

If an alkoxide base is used where the alkyl group does not match the alkyl group of the malonic ester (e.g., using sodium ethoxide with this compound), transesterification can occur, leading to a mixture of methyl and ethyl esters.[3]

Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate and identify the different ester products in the reaction mixture.

  • NMR Spectroscopy: The presence of different alkoxy groups will be evident in the 1H NMR spectrum (e.g., distinct signals for -OCH3 and -OCH2CH3 groups).

Prevention:

  • Match the Base to the Ester: When using an alkoxide base, ensure its alkyl group matches that of the malonic ester (e.g., use sodium methoxide with this compound).

  • Use a Non-Alkoxide Base: Employing a base like sodium hydride (NaH) will completely avoid the possibility of transesterification.

Issue 4: Product Hydrolysis During Work-up

Possible Cause: Saponification

The ester groups of this compound and its alkylated derivatives are susceptible to hydrolysis under strong basic conditions, especially in the presence of water during the work-up procedure.[8] This leads to the formation of the corresponding carboxylate salts, which upon acidification will give the carboxylic acid.

Identification:

  • IR Spectroscopy: Look for the appearance of a broad O-H stretch characteristic of a carboxylic acid and a potential shift in the carbonyl (C=O) stretching frequency.

  • Solubility Changes: The carboxylate salt will be water-soluble, while the ester is typically soluble in organic solvents. Acidification of the aqueous layer will precipitate the carboxylic acid if it is not water-soluble.

Prevention:

  • Careful Quenching: Quench the reaction at low temperature with a non-aqueous reagent if possible, or with a saturated aqueous solution of a mild acid salt (e.g., ammonium chloride).

  • Avoid Strong Aqueous Base in Work-up: Use dilute, cold acid for neutralization and extraction.

  • Minimize Contact Time: Perform the aqueous work-up as quickly as possible.

Quantitative Data on Side Reactions

While precise, universally applicable quantitative data is challenging due to the high dependency on specific reaction conditions, the following table summarizes the general trends and provides guidance on minimizing side product formation.

Side ReactionInfluencing FactorsGeneral Yield TrendMitigation Strategies
Self-Condensation Base Type, Base Stoichiometry, TemperatureHigher with incomplete deprotonation (e.g., with weaker bases or substoichiometric amounts).Use ≥1 equivalent of a strong, non-nucleophilic base (e.g., NaH).[4][5] Add alkylating agent after complete enolate formation.
Dialkylation Stoichiometry of ReactantsIncreases with a higher ratio of alkylating agent to this compound.Use a slight excess of this compound.[9]
Saponification Presence of Water, pH, Temperature during Work-upIncreases with prolonged exposure to aqueous base, especially at higher temperatures.[8]Use cold, dilute acid for quenching and work-up. Minimize contact time with aqueous layers.
Transesterification Type of Alkoxide BaseOccurs when the alkyl group of the alkoxide base does not match the alkyl group of the ester.[3]Use an alkoxide base with the same alkyl group as the ester (e.g., NaOMe for this compound) or use a non-alkoxide base (e.g., NaH).

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of this compound using Sodium Hydride
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via cannula under a positive pressure of nitrogen.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add this compound (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

  • Alkylation: Add the alkylating agent (1.05 equivalents) dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Side_Reactions This compound This compound Enolate Enolate This compound->Enolate Strong Base Transesterification Product Transesterification Product This compound->Transesterification Product R'O- (R' != Me) Mono-alkylated Product Mono-alkylated Product Enolate->Mono-alkylated Product R-X Self-condensation Product Self-condensation Product Enolate->Self-condensation Product This compound Di-alkylated Product Di-alkylated Product Mono-alkylated Product->Di-alkylated Product Strong Base, R-X Saponification Product Saponification Product Mono-alkylated Product->Saponification Product H2O, Base (Work-up)

Caption: Key side reactions of this compound under strong basic conditions.

Troubleshooting_Alkylation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Mono-alkylated Product q1 Analyze Crude Product by GC-MS/NMR start->q1 cause1 High Dialkylation q1->cause1 Major peak for di-alkylated product cause2 High Self-condensation q1->cause2 High MW byproduct detected cause3 Significant Saponification q1->cause3 Product in aqueous layer after acidification cause4 Unreacted Starting Material q1->cause4 High % of starting material remains sol1 Use excess this compound cause1->sol1 sol2 Use NaH, ensure complete enolate formation cause2->sol2 sol3 Careful work-up with cold, dilute acid cause3->sol3 sol4 Use stronger base / more equivalents, check for moisture cause4->sol4

Caption: Troubleshooting workflow for low yield in this compound alkylation.

References

Technical Support Center: Controlling the Decarboxylation of Malonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for managing the decarboxylation of malonic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the decarboxylation of a substituted malonic acid?

A1: The decarboxylation of a malonic acid derivative (a β-dicarboxylic acid) typically proceeds through a cyclic six-membered transition state.[1][2] The reaction involves an internal electron rearrangement, leading to the cleavage of a carbon-carbon bond and the release of carbon dioxide (CO₂), which forms an enol intermediate. This enol then rapidly tautomerizes to the more stable final carboxylic acid product.[2][3]

Q2: At what temperature does decarboxylation typically occur?

A2: The required temperature depends heavily on the substrate's structure. Simple malonic acid begins to decompose at its melting point (135-137 °C). Dialkylated malonic acids often require higher temperatures, sometimes exceeding 150 °C when heated without a solvent ("neat").[1] The reaction can also be facilitated at lower temperatures using specific reagents or catalysts.

Q3: What is the Krapcho decarboxylation and when should it be used?

A3: The Krapcho dealkoxycarbonylation is a reaction that removes one ester group from a malonic ester, typically using a salt (like NaCl, LiCl, or NaCN) in a wet, polar aprotic solvent such as dimethyl sulfoxide (DMSO) at high temperatures.[4][5] It is particularly advantageous when dealing with substrates that are sensitive to harsh acidic or basic conditions required for traditional saponification followed by thermal decarboxylation.[5] It works best with methyl esters due to their higher susceptibility to the Sₙ2 reaction mechanism involved.[5]

Q4: Can both carboxyl groups of a malonic acid derivative be removed?

A4: Yes, but it typically requires different methodologies. Standard thermal decarboxylation removes only one carboxyl group. Removing the second requires more advanced techniques, such as Barton decarboxylation on the resulting mono-acid or modern methods like organic photoredox catalysis, which can achieve direct double decarboxylation.[6]

Troubleshooting Guide

Q1: My decarboxylation reaction is not going to completion or is very slow. What can I do?

A1:

  • Increase Temperature: Incomplete thermal decarboxylation is often due to insufficient heat. For sterically hindered or dialkylated malonic acids, temperatures above 150 °C may be necessary.[1]

  • Change Solvent: The polarity of the solvent can influence reaction rates. For Krapcho conditions, ensure the DMSO is sufficiently polar and consider adding a salt like LiCl to accelerate the reaction.[5] For thermal reactions, sometimes running the reaction neat (without solvent) is more effective.

  • Use a Catalyst: For substrates that are resistant to simple heating, consider switching to an acid-catalyzed method (e.g., refluxing in aqueous HCl or H₂SO₄) or employing Krapcho conditions, which are often more efficient.[3][7] Microwave-assisted protocols can also significantly shorten reaction times and improve yields.

Q2: I am observing significant side product formation. How can I improve the selectivity?

A2:

  • Polymerization: Substrates with certain structural features, such as exocyclic double bonds (e.g., methylidene malonic acid), are prone to polymerization upon heating.[1] For these substrates, milder, non-thermal methods may be required.

  • Dialkylation Products: In the context of the malonic ester synthesis, a major drawback is the potential for dialkylation of the starting material, which can complicate purification and lower the yield of the desired mono-alkylated product. Careful control of stoichiometry (base and alkylating agent) is critical.

  • Elimination Reactions: Depending on the substrate, high temperatures can sometimes lead to elimination side reactions. If this is suspected, lowering the reaction temperature and extending the reaction time, or switching to a milder chemical method, is advised.

Q3: My chiral center is racemizing during the reaction. How can I prevent this?

A3: Racemization can occur under harsh acidic or basic conditions, especially at high temperatures.

  • Use Milder Conditions: The Krapcho decarboxylation is performed under near-neutral conditions and is a good alternative to avoid racemization that might occur with strong acids or bases.[4][5]

  • Optimize Reaction Time: In some cases, racemization is time-dependent. Minimizing the reaction time by finding the optimal temperature can help preserve stereochemical integrity.

  • Enzymatic Methods: For highly sensitive substrates, consider biocatalytic methods. Engineered enzymes like arylmalonate decarboxylase can offer extremely high stereoselectivity.

Q4: I am attempting a double decarboxylation, but I only get the mono-decarboxylated product. Why?

A4: Standard methods are designed to remove only one carboxyl group. The second decarboxylation is not thermodynamically favorable under the same conditions.

  • Use a Specific Protocol: To achieve double decarboxylation, you must use a method specifically designed for it. A recently developed protocol uses an organic photoredox catalyst (a Fukuzumi acridinium photooxidant) which has been shown to be effective for the direct double decarboxylation of malonic acid derivatives.[6] Traditional methods require a multi-step sequence.[6]

  • Check Base Stoichiometry: In the photoredox method, using a stronger base or a higher base loading can be critical to deprotonate the second acid moiety, which can otherwise inhibit the reaction through hydrogen bonding.[6]

Comparative Data

The choice of decarboxylation method significantly impacts reaction outcomes. The following table summarizes typical conditions and yields for different methods on substituted malonic esters or acids.

MethodSubstrate TypeReagents/SolventTemperature (°C)TimeYield (%)Reference(s)
Thermal Di-n-propylmalonic acidNeat (No Solvent)180-19030 min~90-
Acid-Catalyzed Diethyl Phenylmalonate6 M HCl (aq)Reflux (~100)2-4 hHigh[7]
Krapcho Diethyl BenzylmalonateNaCl, H₂O, DMSO1604 h95-
Krapcho Diethyl Ethyl(phenyl)malonateLiCl, H₂O, DMSO175-1801.5 h89-
Microwave 2,2-Disubstituted Malonic AcidsNone (Solvent-free)180-1903-10 min82-97-
Photoredox 2-Benzyl-2-methylmalonic acidAcridinium catalyst, Ph₂S₂, KOt-Bu, TFEAmbient72 h71[6]

Note: Yields are highly substrate-dependent. This table provides representative examples for comparison.

Experimental Protocols

Protocol 1: General Procedure for Thermal Decarboxylation of a Disubstituted Malonic Acid
  • Setup: Place the solid disubstituted malonic acid (e.g., 10 mmol) into a round-bottom flask equipped with a short-path distillation head and a receiving flask. This setup allows for the collection of any volatile products and monitoring of CO₂ evolution.

  • Heating: Heat the flask using an oil bath or heating mantle. Gradually increase the temperature to 10-20 °C above the melting point of the malonic acid derivative, typically in the range of 150-190 °C.[1]

  • Monitoring: The reaction can be monitored by the cessation of CO₂ gas evolution (bubbling). The reaction is typically complete within 30-60 minutes after vigorous gas evolution stops.

  • Workup: Allow the flask to cool to room temperature. The crude carboxylic acid product often solidifies upon cooling.

  • Purification: The product can be purified by recrystallization from an appropriate solvent (e.g., hexanes, toluene) or by distillation under reduced pressure if it is a liquid.

Protocol 2: General Procedure for Krapcho Dealkoxycarbonylation
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted malonic ester (e.g., 10 mmol), a salt such as lithium chloride (1.2 equivalents, 12 mmol), and deionized water (1.2 equivalents, 12 mmol, ~0.22 mL).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the ester.

  • Heating: Heat the reaction mixture in an oil bath to a temperature between 150-180 °C.[5] The optimal temperature depends on the substrate and should be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of aliquots. The reaction is typically complete within 1-6 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by flash column chromatography or distillation.

Visualizations

Reaction Mechanism and Workflow Diagrams

Caption: Mechanism of thermal decarboxylation of a malonic acid.

Decarboxylation_Workflow General Experimental Workflow A 1. Setup Reaction (Substrate + Reagents/Solvent) B 2. Heat to Target Temp (e.g., 150-180 °C) A->B C 3. Monitor Reaction (TLC, GC-MS, CO₂ evolution) B->C D 4. Reaction Workup (Cooling, Extraction) C->D E 5. Product Purification (Chromatography, Distillation, Recrystallization) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: A typical workflow for a decarboxylation experiment.

Troubleshooting_Tree Troubleshooting Decision Tree Start Problem Observed Incomplete Incomplete Reaction / Slow Rate Start->Incomplete Low Yield SideProducts Side Products Observed Start->SideProducts Impure Product Racemization Loss of Stereochemistry Start->Racemization Low e.e. Sol_Temp Action: Increase Temperature or Switch to Neat Conditions Incomplete->Sol_Temp Sol_Krapcho Action: Switch to Krapcho (DMSO, LiCl) Incomplete->Sol_Krapcho Sol_MW Action: Use Microwave Protocol Incomplete->Sol_MW Polymer Is substrate prone to polymerization? SideProducts->Polymer Sol_Krapcho_Rac Action: Switch to Krapcho (Near-neutral conditions) Racemization->Sol_Krapcho_Rac Sol_Time_Rac Action: Minimize Reaction Time Racemization->Sol_Time_Rac Sol_Milder Action: Use Milder Method (e.g., Krapcho, Enzymatic) Polymer->Sol_Milder Yes Sol_TempTime Action: Lower Temperature & Extend Reaction Time Polymer->Sol_TempTime No

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of Reaction Mixtures Containing Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted dimethyl malonate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound?

A1: The primary methods for removing unreacted this compound from a reaction mixture are:

  • Aqueous Extraction (Workup): This is often the first step, utilizing the slight water solubility of this compound to wash it out of an organic solution of the product.

  • Distillation (Atmospheric or Vacuum): This method is effective when there is a significant difference in boiling points between this compound and the desired product.

  • Column Chromatography: This technique is used for high-purity isolations and is particularly useful when the product and this compound have similar boiling points.

Q2: What are the key physical properties of this compound relevant to its removal?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.

PropertyValueSignificance for Purification
Boiling Point 180-181 °C (at atmospheric pressure)[1]Allows for separation from less volatile or more volatile compounds via distillation.
Solubility in Water Slightly soluble[2]Enables removal from organic solvents through aqueous extraction (washing).
Solubility in Organic Solvents Miscible with alcohol, ether, and other organic solvents[1]Dictates the choice of extraction solvents and mobile phases for chromatography.
Density ~1.15 g/mLImportant for identifying the aqueous and organic layers during liquid-liquid extraction.

Q3: When should I choose distillation over extraction or chromatography?

A3: The choice of purification method depends on the properties of your desired product and the required purity.

  • Choose Distillation when: Your product has a boiling point that is significantly different (ideally > 50 °C) from that of this compound and is thermally stable.

  • Choose Extraction when: Your product is not water-soluble, and you need to remove a moderate amount of this compound. It is often used as a preliminary purification step.

  • Choose Chromatography when: Your product has a similar boiling point to this compound, or when very high purity is required.

Troubleshooting Guides

Extractive Workup Issues

Q: I'm performing an aqueous extraction, but an emulsion is forming. How can I resolve this?

A: Emulsion formation is a common issue when performing liquid-liquid extractions. Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to sit undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[3] This increases the ionic strength of the aqueous layer, which can help to force the separation of the organic and aqueous phases.[3]

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified layer.[4][5]

  • Solvent Addition: Adding more of the organic solvent can sometimes help to break an emulsion.[5]

  • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.[6]

  • Gentle Stirring: Gently swirling or stirring the mixture with a glass rod can help the droplets to coalesce.

Q: My product is slightly water-soluble. How can I minimize its loss during an aqueous wash to remove this compound?

A: To minimize the loss of a water-soluble product during an extractive workup, you can employ the following strategies:

  • Use Brine: Wash the organic layer with a saturated sodium chloride (brine) solution instead of pure water. The increased polarity of the brine solution will decrease the solubility of your organic product in the aqueous layer, a phenomenon known as "salting out".[7]

  • Minimize the Volume of Aqueous Wash: Use the minimum volume of aqueous solution necessary to effectively remove the this compound.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Solvent Selection: Choose an organic solvent that has a very low miscibility with water.

Distillation Issues

Q: I'm trying to remove this compound by vacuum distillation, but my product is co-distilling with it. What can I do?

A: Co-distillation can occur if the boiling points of your product and this compound are too close, even under reduced pressure. Here are some troubleshooting steps:

  • Improve Fractionation: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser to increase the separation efficiency.

  • Optimize Vacuum: Adjust the vacuum level. Sometimes a moderate vacuum provides better separation than a very high vacuum.

  • Consider a Different Purification Method: If co-distillation remains a problem, distillation may not be the appropriate method. Consider using column chromatography for separation. A separation of compounds with boiling points that are very close is often not feasible by distillation.[8]

Q: My compound might be thermally unstable at the boiling point of this compound. What are my options?

A: If your compound is thermally sensitive, you should avoid atmospheric distillation.

  • Vacuum Distillation: By reducing the pressure, the boiling point of this compound will be significantly lowered, allowing for distillation at a lower temperature.

  • Steam Distillation: If your product is immiscible with water and has a reasonable vapor pressure, steam distillation can be an option to distill it at a temperature below 100 °C.[9]

  • Non-Distillation Methods: If any form of distillation is too harsh, you will need to rely on non-thermal methods like extraction and column chromatography.

Experimental Protocols

Protocol 1: Extractive Removal of Unreacted this compound

This protocol describes a general procedure for the removal of unreacted this compound from a reaction mixture using a liquid-liquid extraction.

Materials:

  • Reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The organic layer is typically the top layer unless a chlorinated solvent is used.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine.

  • Separate the layers and drain the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter or decant the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product, now with a reduced amount of this compound.

Protocol 2: Removal of this compound by Vacuum Distillation

This protocol outlines the procedure for separating a product from the higher-boiling this compound by vacuum distillation.

Materials:

  • Crude reaction mixture

  • Distillation apparatus (round-bottom flask, Claisen adapter, thermometer, condenser, receiving flask)

  • Vacuum source (e.g., vacuum pump or water aspirator) with a vacuum trap

  • Heating mantle or oil bath

  • Stir bar or boiling chips

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed.

  • Place the crude reaction mixture and a stir bar or boiling chips into the distillation flask.

  • Begin stirring and apply vacuum to the system.

  • Once the desired vacuum is achieved, begin to gently heat the distillation flask.

  • Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

  • Increase the temperature to distill the desired product. The boiling point will depend on the applied vacuum.

  • Once the product has been collected, stop the heating and allow the apparatus to cool to room temperature before releasing the vacuum.

  • The unreacted this compound will remain in the distillation flask.

Method Selection and Workflow Visualization

The selection of the most appropriate method for removing unreacted this compound depends on several factors, including the properties of the desired product, the scale of the reaction, and the required final purity. The following diagrams illustrate a general workflow and a decision-making process.

experimental_workflow reaction_mixture Reaction Mixture (Product + Unreacted DMM) extractive_workup Extractive Workup (e.g., NaHCO3 wash) reaction_mixture->extractive_workup drying Drying (e.g., MgSO4) extractive_workup->drying concentration Concentration (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product purification_decision Purification Required? crude_product->purification_decision distillation Distillation purification_decision->distillation Yes (Large Boiling Point Difference) chromatography Column Chromatography purification_decision->chromatography Yes (Small Boiling Point Difference) pure_product Pure Product purification_decision->pure_product No distillation->pure_product chromatography->pure_product

Caption: A typical experimental workflow for the purification of a product from a reaction mixture containing unreacted this compound.

decision_tree start Start: Remove Unreacted This compound product_properties Product Thermally Stable? start->product_properties bp_diff Large Boiling Point Difference from DMM? product_properties->bp_diff Yes purity_req High Purity Required? product_properties->purity_req No bp_diff->purity_req No distillation Vacuum Distillation bp_diff->distillation Yes extraction Aqueous Extraction purity_req->extraction No chromatography Column Chromatography purity_req->chromatography Yes extraction->chromatography Further Purification Needed distillation->chromatography Further Purification Needed extraction_chromatography Extraction followed by Column Chromatography

Caption: A decision tree to guide the selection of the most appropriate method for removing unreacted this compound based on product properties and purity requirements.

References

Technical Support Center: Solvent Influence on Dimethyl Malonate Enolate Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the reactivity of dimethyl malonate enolate.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of this compound enolate?

The solvent plays a crucial role in determining the reactivity and selectivity of this compound enolate by influencing its state of aggregation, the degree of ion pairing with the counterion, and the solvation of both the enolate and the electrophile. Solvents can generally be classified as polar protic, polar aprotic, and nonpolar.

  • Polar aprotic solvents (e.g., DMSO, DMF, HMPA) are effective at solvating cations, which leads to a more "naked" and highly reactive enolate anion.[1] This increased reactivity can be beneficial but may also lead to a higher proportion of O-alkylation.[1] Strongly coordinating Lewis basic solvents like DMSO and HMPA tend to favor O-alkylation.[1]

  • Weakly coordinating, mildly Lewis basic solvents (e.g., THF) tend to promote the aggregation of enolates, especially with lithium counterions.[1] In these aggregates, the oxygen atom is often more sterically hindered and strongly bound to the metal cations, leading to a higher preference for C-alkylation.[1]

  • Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the enolate anion through hydrogen bonding. This strong solvation of the enolate, particularly the oxygen atom, can decrease its nucleophilicity. However, for β-dicarbonyl compounds like this compound, the enolate is relatively stable, and reactions can still proceed. The use of an alkoxide base in its conjugate alcohol (e.g., sodium ethoxide in ethanol) is a common practice for malonic ester synthesis.[2][3]

  • Ionic liquids have emerged as alternative solvents that can enhance reaction rates and yields due to their high polarity and unique solvation properties, which can stabilize the enolate intermediate.[4][5]

Q2: What is the difference between C-alkylation and O-alkylation, and how does the solvent influence this selectivity?

This compound enolate is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-alkylation) to form a new carbon-carbon bond, or the oxygen atom (O-alkylation) to form an enol ether.[6] The ratio of C- to O-alkylation is significantly influenced by the solvent.

  • C-alkylation is favored in weakly coordinating solvents like THF. In these solvents, the enolate and counterion often exist as tight ion pairs or aggregates, where the oxygen atom is sterically shielded and coordinated to the metal ion, making the carbon atom the more accessible nucleophilic site.[1]

  • O-alkylation is more prevalent in polar aprotic solvents such as DMSO and HMPA.[1] These solvents effectively solvate the cation, leading to a "naked" enolate where the oxygen atom, having a higher negative charge density, becomes a more reactive nucleophile.[1]

Q3: How can I tell if I have successfully formed the this compound enolate?

Spectroscopic methods can be employed to confirm the formation of the enolate.

  • UV-Vis Spectroscopy: The formation of the enolate, which is a conjugated system, results in a shift of the absorption maximum to a longer wavelength (a bathochromic shift) compared to the parent β-dicarbonyl compound.[8] The position of this new absorption peak can be solvent-dependent. For instance, the enol form of β-dicarbonyl compounds, which is in equilibrium with the enolate, shows a strong absorption band that is sensitive to solvent polarity.[8]

Troubleshooting Guides

Problem 1: Low Yield of the Alkylated Product
Potential Cause Troubleshooting Steps
Incomplete enolate formation. * Ensure the base is strong enough to completely deprotonate the this compound. For less acidic substrates, a stronger base like LDA might be necessary.[6] * Use a slight excess of the base to drive the equilibrium towards the enolate. * Ensure anhydrous reaction conditions, as any water present will consume the base.
Side reaction with the solvent. * In some cases, solvents like DMF can react with strong bases like sodium hydride, leading to byproducts and reduced yield.[9] Consider using an alternative polar aprotic solvent like DMSO or THF.
Low reactivity of the alkylating agent. * Use a more reactive alkyl halide (I > Br > Cl). * Ensure the alkyl halide is suitable for an SN2 reaction (primary or methyl halides are best).[2][10]
Reversibility of the reaction. * For reactions that are in equilibrium, consider removing a byproduct to drive the reaction forward. In esterifications, for example, removing water is a common strategy.[11]
Product loss during workup. * Optimize the extraction and purification steps to minimize loss of the desired product.
Problem 2: Formation of O-Alkylated Side Product
Potential Cause Troubleshooting Steps
Use of a highly polar aprotic solvent. * Switch from a highly polar aprotic solvent like DMSO or HMPA to a less coordinating solvent like THF, which favors C-alkylation.[1]
"Naked" enolate formation. * Avoid conditions that lead to highly dissociated or "naked" enolates if C-alkylation is desired. This can be influenced by the choice of counterion and solvent.
Nature of the electrophile. * Hard electrophiles tend to react at the hard oxygen atom, while soft electrophiles favor reaction at the soft carbon atom. However, this is a general trend and can be influenced by other factors.
Problem 3: Formation of Dialkylated Product
Potential Cause Troubleshooting Steps
Excess base and/or alkylating agent. * Use only one equivalent of base and alkylating agent if mono-alkylation is desired.
High reactivity of the mono-alkylated enolate. * The mono-alkylated malonic ester can still be deprotonated and undergo a second alkylation.[3][11][12] To minimize this, slowly add the alkylating agent to the enolate solution to maintain a low concentration of the electrophile.
Reaction conditions. * Consider running the reaction at a lower temperature to better control the reactivity.

Data Presentation

Table 1: Influence of Ionic Liquids on the Yield of Dimethyl 2-(2-oxocyclopentyl)malonate [4][5]

SolventYield (%)
[BMIM]PF₆59
[BMIM]BF₄75
[EMIM]OTf79
Dichloromethane (DCM)53

Reaction Conditions: Sodium hydride as base, 70°C, 6 hours.

Experimental Protocols

General Procedure for the Alkylation of this compound using Sodium Hydride in THF

This is a general guideline and may need to be optimized for specific substrates and scales.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried flask containing anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C and add this compound (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the resulting enolate solution to 0 °C and add the alkyl halide (1.0-1.1 equivalents) dropwise. The reaction mixture is then typically stirred at room temperature or gently heated to reflux until the reaction is complete (monitor by TLC).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Malonic_Ester_Synthesis DimethylMalonate This compound Enolate This compound Enolate DimethylMalonate->Enolate Deprotonation AlkylatedMalonate Alkylated Dimethyl Malonate Enolate->AlkylatedMalonate SN2 Alkylation Base Base (e.g., NaH, NaOEt) Base->Enolate AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedMalonate FinalProduct Substituted Carboxylic Acid AlkylatedMalonate->FinalProduct HydrolysisDecarboxylation Hydrolysis & Decarboxylation (H₃O⁺, Δ) HydrolysisDecarboxylation->FinalProduct Solvent_Effect_on_Enolate Enolate This compound Enolate WeaklyCoordinating Weakly Coordinating Solvent (e.g., THF) Enolate->WeaklyCoordinating PolarAprotic Polar Aprotic Solvent (e.g., DMSO, DMF) Enolate->PolarAprotic IonPair Aggregated / Tight Ion Pair WeaklyCoordinating->IonPair NakedEnolate "Naked" / Solvent-Separated Ion Pair PolarAprotic->NakedEnolate C_Alkylation Favors C-Alkylation IonPair->C_Alkylation O_Alkylation Favors O-Alkylation NakedEnolate->O_Alkylation

References

strategies to avoid byproducts in barbiturate synthesis from dimethyl malonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of barbiturates from dimethyl malonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of byproducts, thereby improving the yield and purity of your target compounds.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of barbiturates via the condensation of this compound with urea or its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in barbiturate synthesis from this compound?

A1: The primary byproducts encountered are typically malonamide, N-methylated barbiturates, and products resulting from the hydrolysis of the this compound starting material. Incomplete cyclization can also lead to the formation of ureidomethyl malonate intermediates.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. The presence of moisture is a primary concern, as it can lead to the hydrolysis of both the this compound and the sodium methoxide catalyst.[1] Incomplete reaction due to insufficient reaction time or temperature can also result in lower yields. Additionally, the formation of byproducts consumes the starting materials, thereby reducing the yield of the desired barbiturate.

Q3: I am observing a significant amount of a white, poorly soluble solid that is not my target barbiturate. What could it be?

A3: This is often indicative of malonamide formation. Malonamide is a common byproduct resulting from the reaction of this compound with ammonia, which can be generated in situ from the decomposition of urea at elevated temperatures. It has limited solubility in many organic solvents, causing it to precipitate from the reaction mixture.

Q4: How can I minimize the formation of malonamide?

A4: To suppress malonamide formation, it is crucial to control the reaction temperature. Avoid excessively high temperatures that can lead to urea decomposition. Additionally, ensuring a strictly anhydrous reaction environment is beneficial. The use of a well-controlled heating mantle and a dry inert atmosphere (e.g., nitrogen or argon) is recommended.

Q5: My final product appears to be a mixture containing N-methylated barbiturates. How can this be avoided?

A5: The formation of N-methylated byproducts can occur if there are impurities in the starting materials or if side reactions lead to the generation of methylating agents. Using high-purity this compound and urea is the first step in prevention. Careful control of reaction conditions, particularly avoiding excessive heat, can also minimize these side reactions.

Q6: What is the best way to ensure my reaction goes to completion and avoids incomplete cyclization?

A6: Adequate reaction time and temperature are key. The condensation reaction to form the barbiturate ring requires sufficient thermal energy and time for the cyclization to occur.[2][3] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time. Ensure that the sodium methoxide catalyst is active and used in the correct stoichiometric amount to drive the reaction to completion.

Troubleshooting Flowchart

TroubleshootingFlowchart start Low Yield or Impure Product check_moisture Check for Moisture Contamination start->check_moisture check_temp Review Reaction Temperature start->check_temp check_time Evaluate Reaction Time start->check_time check_reagents Assess Reagent Purity & Stoichiometry start->check_reagents solution_moisture Dry all glassware and reagents thoroughly. Use an inert atmosphere (N2 or Ar). check_moisture->solution_moisture solution_temp Optimize temperature to prevent urea decomposition (malonamide formation) and ensure cyclization. check_temp->solution_temp solution_time Monitor reaction progress (e.g., via TLC) to ensure completion. check_time->solution_time solution_reagents Use high-purity reagents. Ensure correct stoichiometry of base catalyst. check_reagents->solution_reagents

Troubleshooting workflow for barbiturate synthesis.

Experimental Protocols

A general experimental protocol for the synthesis of barbiturates from this compound is provided below. Note that specific conditions may need to be optimized for different substituted barbiturates.

Synthesis of Barbituric Acid from this compound and Urea

This procedure is adapted from standard organic synthesis protocols and should be performed by individuals with appropriate training in experimental organic chemistry.

Materials:

  • This compound

  • Urea (dry)

  • Sodium metal

  • Absolute methanol

  • Concentrated Hydrochloric Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Preparation of Sodium Methoxide: In a dry round-bottom flask equipped with a reflux condenser and a drying tube, carefully dissolve clean sodium metal in absolute methanol under an inert atmosphere. The reaction is exothermic and should be cooled in an ice bath if it becomes too vigorous.

  • Reaction Mixture: To the freshly prepared sodium methoxide solution, add this compound, followed by a solution of dry urea in warm absolute methanol.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for several hours. The progress of the reaction can be monitored by TLC. A white solid, the sodium salt of the barbiturate, should precipitate during the reaction.

  • Work-up: After the reaction is complete, cool the mixture and add water to dissolve the precipitate. Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.

  • Isolation: Cool the acidic solution in an ice bath to precipitate the barbituric acid. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Data Presentation

While specific quantitative data comparing byproduct formation with this compound versus diethyl malonate is not extensively available in the reviewed literature, the following table summarizes the key reaction parameters and their expected impact on the formation of major byproducts.

ParameterRecommended ConditionImpact on Byproduct Formation
Solvent Absolute MethanolUse of anhydrous solvent is critical to prevent hydrolysis of this compound.
Base Sodium MethoxideA strong base is required to deprotonate the this compound and urea. The purity and stoichiometry are important for driving the reaction to completion.
Temperature Reflux (Methanol)Sufficient temperature is needed for the condensation and cyclization reactions. However, excessive heat can lead to urea decomposition and malonamide formation.
Reaction Time Several hours (monitor by TLC)Incomplete reaction can result in the isolation of unreacted starting materials and intermediate products.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction, thus minimizing hydrolysis.

Visualizations

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the main reaction pathway for barbiturate synthesis and the key side reactions that can lead to byproduct formation.

ReactionPathway DMM This compound Enolate Malonate Enolate DMM->Enolate + Base Hydrolysis Malonic Acid (from Hydrolysis) DMM->Hydrolysis + H2O (Moisture) Malonamide Malonamide DMM->Malonamide + Ammonia Urea Urea Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp Base Sodium Methoxide Intermediate Ureido-Intermediate Enolate->Intermediate + Urea Barbiturate Barbiturate Product Intermediate->Barbiturate Cyclization Incomplete Incomplete Cyclization Product Intermediate->Incomplete

Main reaction and side reaction pathways.

References

Technical Support Center: Reactions Involving Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl malonate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My alkylation of this compound is giving a low yield of the desired mono-alkylated product and a significant amount of di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

A1: This is a common issue in malonic ester synthesis. Here are several strategies to favor mono-alkylation:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess of this compound relative to the alkylating agent and the base can help minimize di-alkylation.

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Using a bulky base can sterically hinder the second alkylation. Phase-transfer catalysis (PTC) conditions with a base like potassium carbonate in a non-polar solvent such as toluene can also be effective.[1]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a controlled temperature. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of the mono-alkylated product reacting again before all the initial this compound has reacted.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by slowing down the rate of the second alkylation.

Q2: I'm having difficulty separating my final product from unreacted this compound and di-substituted byproducts by distillation.

A2: Due to the similar boiling points of the mono-alkylated product, di-alkylated product, and even the starting this compound, separation by distillation can be challenging.[2] Consider the following purification strategies:

  • Hydrolysis and Recrystallization: If your desired product is the result of a subsequent hydrolysis and decarboxylation, purification is often easier at the carboxylic acid stage. Malonic acid derivatives can often be purified by recrystallization.[3]

  • Chromatography: Column chromatography is a reliable method for separating compounds with similar boiling points. A silica gel column with an appropriate solvent system can effectively separate the mono-alkylated product from other components.[4]

  • Chemical Treatment: In some cases, unreacted malonic ester can be removed by a controlled hydrolysis with a cold, dilute solution of sodium hydroxide.[2] The resulting malonate salt is water-soluble and can be removed by extraction.

Q3: During the work-up of my reaction, I'm observing a significant loss of my product. What are the common causes?

A3: Product loss during work-up can occur at several stages. Here are some potential causes and solutions:

  • Emulsion Formation during Extraction: Emulsions can trap your product in the interface between the aqueous and organic layers. To break emulsions, you can try adding brine (saturated NaCl solution), adding more of the organic solvent, or filtering the mixture through a pad of celite.

  • Product Solubility in the Aqueous Layer: If your product has some water solubility, you may be losing it during the aqueous washes. To minimize this, use saturated brine for washing instead of deionized water, and back-extract the aqueous layers with fresh organic solvent.[4]

  • Degradation under Basic Conditions: Some malonic ester derivatives can be sensitive to strong bases, potentially leading to hydrolysis or other side reactions.[5] Use milder bases like sodium bicarbonate for washing if possible, and minimize the contact time with stronger bases.[6]

  • Incomplete Extraction: Ensure you are performing multiple extractions with the organic solvent to maximize the recovery of your product from the aqueous layer. Typically, three extractions are recommended.[4]

Q4: My hydrolysis of the substituted this compound to the diacid is not going to completion. How can I drive the reaction forward?

A4: Incomplete hydrolysis is a common problem. Here are some approaches to ensure complete conversion:

  • Choice of Acid/Base: Both acidic and basic conditions can be used for hydrolysis. For base-catalyzed hydrolysis (saponification), ensure you are using a sufficient excess of a strong base like NaOH or KOH. For acid-catalyzed hydrolysis, a strong mineral acid like sulfuric acid is typically used.[7][8]

  • Reaction Time and Temperature: Hydrolysis can be slow. Increasing the reaction temperature and extending the reaction time can help drive the reaction to completion. Refluxing the reaction mixture is a common practice.

  • Removal of Alcohol Byproduct: The hydrolysis is an equilibrium reaction. Removing the methanol byproduct as it forms can help shift the equilibrium towards the products. This can be achieved by distillation if the reaction temperature is high enough.[8]

Quantitative Data Summary

Reaction TypeReagentsProductYield (%)Purity (%)Reference
EsterificationMalonic Acid, Methanol, Sulfuric AcidThis compound>8599[9]
Alkylation (PTC)This compound, Bromoalkyl Steroid, K₂CO₃C-Alkylated ProductNot specifiedNot specified[1]
Michael AdditionThis compound, 2-Cyclopenten-1-one3-(1,3-dimethoxycarbonyl-propyl)-cyclopentanoneNot specifiedNot specified[10]
EsterificationCyanoacetic Acid, Methanol, TolueneThis compound90.699.2[11]
AlkylationThis compound, cis-1-Acetoxy-4-chloro-2-cyclohexenecis-1-acetoxy-4-(dicarbomethoxymethyl)-2-cyclohexene9195-98[4]

Experimental Protocols & Workflows

General Work-up Procedure for a this compound Alkylation

A typical work-up procedure for a C-alkylation of this compound involves quenching the reaction, extracting the product, washing the organic layer, drying, and purifying.

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Reaction Mixture (Product, Base, Solvent) Quench 1. Quench Reaction (e.g., with water or dilute acid) Reaction_Mixture->Quench Extraction 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extraction Washing 3. Wash Organic Layer (Water, NaHCO₃, Brine) Extraction->Washing Drying 4. Dry Organic Layer (e.g., with MgSO₄ or Na₂SO₄) Washing->Drying Filtration 5. Filter off Drying Agent Drying->Filtration Evaporation 6. Concentrate in vacuo (Rotary Evaporator) Filtration->Evaporation Purification_Method 7. Purify Crude Product (Distillation or Chromatography) Evaporation->Purification_Method

Caption: General experimental workflow for the work-up of a this compound alkylation reaction.

Troubleshooting Logic for Low Product Yield

When troubleshooting a low yield, it's important to systematically evaluate each stage of the reaction and work-up.

Troubleshooting_Yield Start Low Product Yield Check_Reaction Check Reaction Completion (TLC, GC, NMR) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? (Yes/No) Check_Reaction->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Conditions Yes Check_Workup Check Work-up Procedure Incomplete_Reaction->Check_Workup No Optimize_Conditions->Check_Reaction Workup_Issues Work-up Issues? (Emulsions, Solubility) Check_Workup->Workup_Issues Modify_Workup Modify Work-up (Brine wash, Back-extraction) Workup_Issues->Modify_Workup Yes Check_Purification Check Purification Step Workup_Issues->Check_Purification No Modify_Workup->Check_Workup Purification_Loss Loss During Purification? (Decomposition, Volatility) Check_Purification->Purification_Loss Modify_Purification Modify Purification Method (Lower temp distillation, Chromatography) Purification_Loss->Modify_Purification Yes Final_Product Improved Yield Purification_Loss->Final_Product No Modify_Purification->Check_Purification

Caption: A logical troubleshooting guide for diagnosing the cause of low product yield in reactions involving this compound.

References

optimizing temperature and reaction time for dimethyl malonate syntheses

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of dimethyl malonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the optimization of temperature and reaction time in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent industrial method is the cyanide esterification process. This involves the reaction of chloroacetic acid with sodium cyanide, followed by hydrolysis and then esterification with methanol in the presence of an acid catalyst like sulfuric acid.[1][2] Another method gaining attention is the catalytic carbonylation of chloroacetate with carbon monoxide and methanol, although it involves more complex and harsh reaction conditions.[1]

Q2: What is the optimal temperature range for the esterification step in this compound synthesis?

A2: The optimal temperature for the esterification of malonic acid with methanol to form this compound typically falls within the range of 60°C to 90°C.[3] Operating within this window helps to ensure a reasonable reaction rate without promoting significant side reactions or degradation of the product.

Q3: How does reaction time affect the yield of this compound?

A3: The reaction time for the esterification step is also a critical parameter, generally ranging from 2 to 10 hours.[3][4] The ideal duration depends on the specific reaction temperature, catalyst concentration, and the scale of the reaction. Monitoring the reaction progress, for instance by checking for the disappearance of malonic acid, is crucial to determine the optimal stopping point.[4]

Q4: What are common side reactions to be aware of during this compound synthesis?

A4: A primary concern, particularly in related malonic ester syntheses involving alkylation, is the formation of dialkylated byproducts.[5] In the context of the initial synthesis, incomplete esterification can leave mono-methyl malonate or unreacted malonic acid. Furthermore, at excessively high temperatures, degradation of the reactants or product can occur.

Q5: Are there any specific safety precautions to consider during the synthesis?

A5: Yes, several safety measures are important. The cyanide esterification route involves the use of highly toxic sodium cyanide, which requires strict handling protocols.[2] Additionally, sulfuric acid is a strong corrosive, and appropriate personal protective equipment (PPE) must be worn. The reaction may also produce flammable vapors, so it should be conducted in a well-ventilated area, away from ignition sources.[6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield - Incomplete reaction. - Suboptimal temperature or reaction time. - Presence of water in reactants. - Loss of product during workup and purification.- Monitor the reaction progress (e.g., by TLC or GC) to ensure completion. - Optimize temperature and reaction time based on the provided data tables. - Ensure all reactants and glassware are thoroughly dried, as water can interfere with the esterification. - Carefully perform extraction and distillation steps to minimize product loss.
Presence of Impurities in Product - Incomplete esterification leading to mono-ester or unreacted acid. - Formation of dialkylated byproducts (in subsequent alkylation steps). - Contamination from starting materials.- Ensure the esterification goes to completion. - For subsequent alkylation, carefully control the stoichiometry of the base and alkylating agent to minimize dialkylation. - Use high-purity starting materials. - Purify the final product through distillation, potentially under reduced pressure.[8]
Reaction Stalls or Proceeds Slowly - Insufficient catalyst. - Low reaction temperature.- Ensure the correct amount of acid catalyst (e.g., sulfuric acid) is used. - Gradually increase the reaction temperature within the optimal range (60-90°C).[3]
Darkening of the Reaction Mixture - Decomposition of reactants or product at high temperatures.- Maintain the reaction temperature within the recommended range. - Avoid localized overheating by ensuring efficient stirring.

Data Presentation

Optimization of Esterification Temperature

The following table summarizes the impact of reaction temperature on the yield of this compound, based on typical experimental outcomes.

Temperature (°C)Typical Reaction Time (hours)Expected Yield (%)Notes
60-705-885-92A good balance between reaction rate and minimizing side reactions.[3][4]
70-803-688-95Increased reaction rate, potentially requiring shorter reaction times.[3]
80-902-485-90Faster reaction, but a higher risk of byproduct formation and decomposition.[3]
Optimization of Esterification Reaction Time

This table illustrates the general relationship between reaction time and yield at an optimized temperature range of 65-75°C.

Reaction Time (hours)Expected Yield (%)Notes
275-85Reaction may be incomplete.
485-92Often sufficient for high conversion.
690-95Approaching reaction completion for many standard protocols.
8>90Extended time to ensure maximum conversion, though gains may be marginal.[3]
10>90Generally, no significant increase in yield is observed beyond this point.[3]

Experimental Protocols

General Protocol for this compound Synthesis via Cyanide Esterification

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.

  • Neutralization: Chloroacetic acid is neutralized with sodium carbonate to form sodium chloroacetate.

  • Cyanation: The resulting sodium chloroacetate is reacted with sodium cyanide in an aqueous solution to produce sodium cyanoacetate.

  • Hydrolysis: The sodium cyanoacetate is then hydrolyzed to form sodium malonate.

  • Esterification:

    • The sodium malonate solution is acidified, and then methanol is added.

    • A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

    • The reaction mixture is heated to a temperature between 65-75°C and maintained for 4-6 hours with constant stirring.[4]

    • The progress of the reaction should be monitored (e.g., by TLC or GC) until the starting material is consumed.

  • Workup and Purification:

    • After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium carbonate solution).[9]

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., toluene).[3][4]

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

    • The crude this compound is then purified by vacuum distillation to obtain the final product.[8]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis Steps cluster_workup Workup & Purification start Start: Chloroacetic Acid + Sodium Carbonate neutralization Neutralization start->neutralization cyanation Cyanation with NaCN neutralization->cyanation hydrolysis Hydrolysis cyanation->hydrolysis esterification Esterification with Methanol + H₂SO₄ (60-90°C, 2-10h) hydrolysis->esterification neutralization_workup Neutralization esterification->neutralization_workup extraction Solvent Extraction neutralization_workup->extraction drying Drying extraction->drying distillation Vacuum Distillation drying->distillation product Final Product: This compound distillation->product

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction_completion Check Reaction Completion (TLC/GC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction Yes check_water Check for Water Contamination check_reaction_completion->check_water No optimize_conditions Optimize Temperature & Time incomplete_reaction->optimize_conditions yield_improved Yield Improved optimize_conditions->yield_improved water_present Water Present check_water->water_present Yes check_workup Review Workup & Purification check_water->check_workup No dry_reagents Dry Reactants & Glassware water_present->dry_reagents dry_reagents->yield_improved workup_loss Product Loss During Workup check_workup->workup_loss Yes refine_technique Refine Extraction/Distillation workup_loss->refine_technique refine_technique->yield_improved

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Scale-Up of Reactions with Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving dimethyl malonate.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing a significant drop in yield for our malonic ester synthesis when moving from bench-scale to a pilot-plant scale. What are the potential causes and how can we troubleshoot this?

A1: A decrease in yield upon scale-up is a common issue. Several factors could be responsible:

  • Inefficient Deprotonation: On a larger scale, mixing may be less efficient, leading to incomplete deprotonation of the this compound. Ensure your reactor's agitation is sufficient to handle the increased volume and maintain a homogeneous mixture. The choice of base is also critical; relatively mild bases like sodium alkoxide are often used.[1]

  • Side Reactions: The formation of byproducts, such as dialkylated products, can become more significant at scale.[2] To minimize this, consider using an excess of this compound.[1] Another potential side reaction is a Claisen-type condensation, which can be influenced by the base and reaction conditions.[3]

  • Workup and Product Isolation Issues: Products that crystallize can be difficult to handle in large quantities, and extended concentration times to remove large volumes of solvent can lead to product degradation, especially if the product is unstable in solution.[4] A simple filtration to isolate the product is often more suitable for large-scale synthesis than extensive extraction and concentration steps.[4]

  • Thermal Control: Malonic ester alkylations can be exothermic.[5] Poor heat dissipation in a large reactor can lead to temperature spikes, promoting side reactions or decomposition. Ensure your cooling system is adequate for the scale and monitor the internal temperature closely.

Q2: How can we control the formation of dialkylated byproducts in our reaction?

A2: The formation of a dialkylated product is a common side-reaction.[2] This can be suppressed by using an excess of this compound relative to the alkylating agent and the base.[1] A controlled, slow addition of the alkylating agent to the solution of the deprotonated this compound can also help to maintain a low concentration of the alkylating agent, favoring the mono-alkylation reaction.[3]

Q3: What are the primary safety concerns when working with this compound on a large scale?

A3: this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[6][7][8] When handling large quantities, it is crucial to:

  • Use appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles or a face shield, and suitable protective clothing.[6]

  • Ensure Adequate Ventilation: Work in a well-ventilated area to prevent the formation and inhalation of vapors.[6][9] Local exhaust ventilation is recommended for large-scale operations.

  • Have Emergency Procedures in Place: Eyewash stations and safety showers should be readily accessible.[9]

  • Avoid Ignition Sources: While this compound itself has a high flash point, related compounds like diethyl malonate are combustible liquids.[10] It is good practice to keep all such chemicals away from heat, sparks, and open flames.[7]

Q4: We are performing a Knoevenagel condensation with this compound and an aldehyde. What catalysts are typically used and what issues might we encounter during scale-up?

A4: The Knoevenagel condensation involves the reaction of an active methylene compound like this compound with an aldehyde or ketone.[11]

  • Catalysts: A variety of basic catalysts can be used, such as amines (e.g., piperidine, pyridine) or salts like zinc acetate.[12]

  • Scale-Up Issues:

    • Reaction Control: The reaction can be exothermic. Proper temperature control is vital to prevent side reactions.

    • Product Precipitation: The product may precipitate from the reaction mixture. Ensure the reactor is equipped with an appropriate stirrer to handle slurries.

    • Water Removal: The reaction produces water, which can sometimes inhibit the reaction or lead to undesired side reactions. In some large-scale processes, removal of water via azeotropic distillation is employed.

    • Purification: The crude product may contain unreacted starting materials or oligomeric byproducts.[12] Purification methods will need to be optimized for large-scale production, considering techniques like recrystallization or distillation.

Quantitative Data from Scale-Up Operations

The following tables summarize quantitative data from various reactions involving this compound at different scales.

Table 1: Esterification for this compound Synthesis [13]

ParameterValue
Reactants Cyanoacetic acid, Methanol, Sulfuric Acid
Molar Ratio (Methanol:Cyanoacetic Acid) 2.5-10 : 1
Molar Ratio (Sulfuric Acid:Cyanoacetic Acid) 1-2 : 1
Reaction Temperature 60-90 °C
Reaction Time 2-8 hours
Scale Industrial Production
Yield 88.6%
Purity 99.3%

Table 2: Pilot Plant Scale Chlorination of this compound [14]

ParameterValue
Reactants This compound, Sulfuryl Chloride
Scale (this compound) 20 kg (151.4 mol)
Reagent (Sulfuryl Chloride) 24.5 kg (181.7 mol)
Addition Time 1 hour
Reaction Temperature 40-45 °C
Reaction Time 4-5 hours
Yield (Crude) 98%
Purity (Crude) 90.3 area % (by GC)

Experimental Protocols

Protocol: Pilot-Scale Synthesis of Dimethyl 2-Chloromalonate[14]

This protocol is adapted from a demonstrated pilot plant procedure.

1. Reactor Setup:

  • A 50-L all-glass reactor is purged with nitrogen.

2. Charging Reactants:

  • Charge the reactor with this compound (20 kg, 151.4 mol) at an ambient temperature of 25 °C.

  • Begin stirring the contents.

  • Add sulfuryl chloride (24.5 kg, 181.7 mol) to the stirred this compound over a period of 1 hour. It is critical to maintain the batch temperature below 25 °C during the addition, using external cooling as necessary.

3. Reaction:

  • After the addition is complete, gradually heat the reaction mixture to a temperature range of 40-45 °C.

  • Maintain the reaction at this temperature for 4-5 hours.

  • Monitor the reaction progress by Gas Chromatography (GC). The reaction is considered complete when less than 6.0 area % of this compound remains.

4. Workup and Isolation:

  • Once the reaction is complete, cool the mixture to 25 °C.

  • Continue stirring for 30 minutes.

  • Unload the liquid dimethyl 2-chloromalonate from the reactor for analysis.

Expected Outcome:

  • Product: Dimethyl 2-chloromalonate as a yellow-colored liquid.

  • Yield: Approximately 24.71 kg (98%).

  • Purity (by GC): Approximately 90.3 area %. Further purification may be required depending on the desired specifications.

Visualized Workflows and Logic

Troubleshooting Low Yield in Malonic Ester Synthesis

The following diagram outlines a logical workflow for troubleshooting decreased yield during the scale-up of a malonic ester synthesis.

G cluster_0 Troubleshooting Workflow: Low Yield in Malonic Ester Synthesis Scale-Up start Low Yield Observed at Larger Scale check_mixing Evaluate Mixing Efficiency: Is agitation sufficient for the increased volume and viscosity? start->check_mixing check_temp Analyze Temperature Profile: Were there any exotherms? Was cooling adequate? check_mixing->check_temp Yes improve_mixing Action: Increase agitation speed, consider different impeller design. check_mixing->improve_mixing No check_byproducts Analyze Byproducts (GC/LC-MS): Is there an increase in dialkylated product or other impurities? check_temp->check_byproducts Yes improve_temp Action: Improve cooling capacity, slow down reagent addition rate. check_temp->improve_temp No check_workup Review Workup & Isolation: Is product degrading during extended solvent removal? Are there physical losses? check_byproducts->check_workup No adjust_stoichiometry Action: Increase excess of this compound. Control addition of alkylating agent. check_byproducts->adjust_stoichiometry Yes optimize_workup Action: Develop alternative workup (e.g., crystallization/filtration). Minimize time at high temp. check_workup->optimize_workup Yes end Yield Optimized check_workup->end No improve_mixing->check_temp improve_temp->check_byproducts adjust_stoichiometry->check_workup optimize_workup->end

Caption: Troubleshooting logic for addressing low yield in scaled-up malonic ester synthesis.

References

Validation & Comparative

A Comparative Guide to Monitoring Malonic Ester Synthesis: The Role of FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

The malonic ester synthesis is a versatile and fundamental reaction in organic chemistry, enabling the synthesis of a wide array of substituted carboxylic acids.[1][2] Effective monitoring of the reaction's progress is crucial for optimizing yield, minimizing byproducts, and ensuring reaction completion. This guide provides a comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a real-time monitoring tool against other common analytical techniques.

Monitoring the Reaction: FT-IR Spectroscopy

FT-IR spectroscopy is a powerful technique for real-time, in-situ monitoring of chemical reactions.[3][4] By tracking the changes in vibrational frequencies of functional groups, researchers can observe the consumption of reactants and the formation of products over time.[5] In a typical malonic ester synthesis, diethyl malonate is deprotonated, followed by alkylation.[6] The key transformations can be monitored by observing specific peaks in the infrared spectrum.

The primary spectroscopic changes to monitor during the alkylation step of a malonic ester synthesis are:

  • Disappearance of Reactants: While the ester carbonyl (C=O) peak of the diethyl malonate (around 1730-1750 cm⁻¹) will remain in the alkylated product, subtle shifts can be observed.[7] The most significant change in the subsequent hydrolysis and decarboxylation step would be the disappearance of the ester C=O and C-O peaks.

  • Appearance of Products: Following hydrolysis and decarboxylation to the final carboxylic acid, the most distinct changes are the appearance of a very broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹) and the emergence of the carboxylic acid C=O stretch around 1700-1725 cm⁻¹.[8]

Modern FT-IR instruments can be equipped with fiber-optic probes, such as Attenuated Total Reflectance (ATR) probes, that can be inserted directly into the reaction vessel.[9] This allows for continuous data acquisition without the need for sampling, providing a real-time reaction profile.

Alternative Monitoring Techniques

While FT-IR offers significant advantages for reaction monitoring, other techniques are also commonly employed.

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive qualitative technique used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, one can visualize the consumption of the reactant and the appearance of the product spot(s). It is excellent for quickly determining if the reaction is proceeding but provides no quantitative data.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is a quantitative technique that separates volatile components of a mixture. It is highly effective for monitoring malonic ester synthesis, provided the reactants and products are sufficiently volatile and thermally stable. It requires discrete sampling from the reaction mixture and sample preparation. GC-MS provides the added benefit of mass identification for each separated component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is highly quantitative. By taking aliquots of the reaction mixture at different time points, one can use ¹H or ¹³C NMR to accurately determine the relative concentrations of reactants, intermediates, and products. While powerful, NMR instruments are expensive, and the process is an "at-line" rather than a real-time "in-line" technique.

Performance Comparison

The choice of analytical method depends on the specific requirements of the experiment, such as the need for real-time data, quantitative accuracy, and available budget.

ParameterFT-IR Spectroscopy (in-situ)Thin-Layer Chromatography (TLC)Gas Chromatography (GC)NMR Spectroscopy
Analysis Type Real-time, in-lineAt-line, qualitativeAt-line, quantitativeAt-line, quantitative
Data Acquisition ContinuousDiscrete time pointsDiscrete time pointsDiscrete time points
Sample Preparation None required with probeMinimal (spotting)Required (dilution, extraction)Required (dilution, solvent)
Speed per Sample Very Fast (seconds per scan)Fast (minutes)Moderate (minutes)Slow (minutes to hours)
Cost (Instrument) Moderate to HighVery LowModerateVery High
Ease of Use ModerateEasyModerate to DifficultDifficult
Structural Info Functional groups onlyLimited (retention factor)Limited (retention time)Detailed molecular structure

Experimental Protocols

Protocol for In-Situ FT-IR Monitoring of Malonic Ester Synthesis

This protocol describes a general procedure for monitoring the alkylation of diethyl malonate using an in-situ FT-IR probe.

  • System Setup:

    • Assemble the reaction glassware (e.g., three-neck flask with a condenser and nitrogen inlet).

    • Insert the FT-IR ATR probe into the reaction flask through one of the necks, ensuring the ATR crystal is fully submerged in the reaction volume.

    • Calibrate the FT-IR instrument according to the manufacturer's guidelines to ensure wavelength and intensity accuracy.[10]

  • Background Spectrum Acquisition:

    • Add the solvent (e.g., absolute ethanol) and the base (e.g., sodium ethoxide) to the reaction vessel.

    • Begin stirring and bring the mixture to the desired reaction temperature.

    • Collect a background spectrum of the solvent and base mixture. This will be automatically subtracted from subsequent spectra.

  • Initiation and Monitoring:

    • Add the diethyl malonate to the reaction flask. Immediately begin collecting spectra at regular intervals (e.g., every 1-2 minutes).

    • After allowing the enolate to form, add the alkyl halide (e.g., benzyl bromide) to initiate the alkylation.

    • Continue to collect spectra throughout the course of the reaction.

  • Data Analysis:

    • Use the instrument's software to track the intensity of key peaks over time.

    • Focus on the characteristic C=O and C-O stretching frequencies of the ester. Create a trend plot of absorbance vs. time to visualize the reaction kinetics.

    • The reaction is considered complete when the spectral changes cease, indicating that the concentration of reactants and products is no longer changing.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for monitoring a malonic ester synthesis using in-situ FT-IR spectroscopy.

FT_IR_Workflow setup 1. Reaction Setup (Flask, Condenser, Stirrer) probe 2. Insert FT-IR ATR Probe setup->probe reagents 3. Add Solvent & Base (NaOEt) probe->reagents background 4. Acquire Background Spectrum reagents->background add_malonate 5. Add Diethyl Malonate background->add_malonate start_monitoring 6. Start Real-Time Spectral Acquisition add_malonate->start_monitoring add_halide 7. Add Alkyl Halide (R-X) start_monitoring->add_halide monitor 8. Monitor Reaction (Peak Changes) add_halide->monitor analysis 9. Generate Kinetic Profile (Abs vs. Time) monitor->analysis completion 10. Determine Reaction Endpoint analysis->completion

Caption: Workflow for real-time monitoring of malonic ester synthesis using FT-IR.

References

A Comparative Guide to the Reactivity of Dimethyl Malonate and Diethyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the formation of carbon-carbon bonds, malonic esters are indispensable reagents. Among the most frequently utilized are dimethyl malonate (DMM) and diethyl malonate (DEM). While often used interchangeably, subtle differences in their reactivity, stemming from the nature of their ester alkyl groups, can influence reaction outcomes, yields, and optimal conditions. This guide provides an objective comparison of the reactivity of dimethyl and diethyl malonate, supported by established chemical principles and experimental protocols, to aid researchers in the judicious selection of the appropriate reagent for their synthetic needs.

At a Glance: Key Differences and Physicochemical Properties

While direct, side-by-side comparative studies on the reactivity of dimethyl and diethyl malonate under identical conditions are scarce in the literature, a comparison can be drawn based on fundamental organic chemistry principles and available data. The primary distinctions arise from the steric bulk and electronic effects of the methyl versus the ethyl groups.

PropertyThis compound (DMM)Diethyl Malonate (DEM)Impact on Reactivity
Molecular Formula C₅H₈O₄C₇H₁₂O₄-
Molar Mass 132.11 g/mol 160.17 g/mol Affects stoichiometry calculations.
Boiling Point 181 °C199 °CRelevant for reaction temperature and purification.
Density 1.15 g/mL1.05 g/mL-
pKa of α-protons ~13~13[1]Both are readily deprotonated by common bases like alkoxides to form the corresponding enolate.
Steric Hindrance LowerHigherThe smaller methyl groups of DMM may allow for faster reaction rates in sterically demanding reactions.
Electronic Effect Ethyl groups are slightly more electron-donating than methyl groups.[2]The greater inductive effect of the ethyl groups in DEM could slightly increase the electron density on the enolate, potentially affecting its nucleophilicity.[2]

Reactivity in Key Synthetic Transformations

The utility of malonic esters is most prominently demonstrated in alkylation reactions (the Malonic Ester Synthesis) and condensation reactions (such as the Knoevenagel condensation).

Malonic Ester Synthesis (Alkylation)

The malonic ester synthesis is a versatile method for the preparation of substituted carboxylic acids. The reaction proceeds via the formation of a stabilized enolate, followed by nucleophilic attack on an alkyl halide.

General Reaction Scheme:

  • Enolate Formation: The α-proton of the malonic ester is abstracted by a base, typically the corresponding sodium alkoxide to prevent transesterification.

  • Alkylation: The resulting enolate acts as a nucleophile and attacks an alkyl halide in an SN2 reaction.

  • Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, and subsequent heating leads to decarboxylation, yielding a substituted acetic acid.

MalonicEsterSynthesis Malonate Dimethyl or Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate Base (e.g., NaOR) AlkylatedMalonate Alkylated Malonic Ester Enolate->AlkylatedMalonate Alkyl Halide (R-X) DicarboxylicAcid Dicarboxylic Acid AlkylatedMalonate->DicarboxylicAcid H₃O⁺, Δ CarboxylicAcid Substituted Acetic Acid DicarboxylicAcid->CarboxylicAcid Heat (-CO₂)

Comparison of Reactivity:

While both DMM and DEM are effective in the malonic ester synthesis, their rates of reaction can differ.

  • Steric Effects: The smaller size of the methyl groups in this compound may lead to a faster rate of alkylation, especially when using bulky alkyl halides. The ethyl groups in diethyl malonate present a greater steric hindrance around the nucleophilic carbon of the enolate.

  • Electronic Effects: The ethyl groups in diethyl malonate are slightly more electron-donating than the methyl groups in this compound.[2] This could subtly influence the nucleophilicity of the enolate, though this effect is generally considered to be less significant than steric factors in this context.

In a specific cyclocondensation reaction, it was noted that diethyl malonates can be rather unreactive, giving yields below 5% where more reactive malonate derivatives are preferred.[3] This suggests that in certain sterically constrained or electronically demanding reactions, the choice of the malonic ester can be critical.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. Malonic esters are excellent substrates for this reaction.

General Reaction Scheme:

  • Enolate Formation: A weak base catalyzes the formation of the malonate enolate.

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of an aldehyde or ketone.

  • Dehydration: The resulting aldol-type intermediate is dehydrated to yield the α,β-unsaturated product.

KnoevenagelCondensation cluster_reactants Reactants Malonate Dimethyl or Diethyl Malonate Intermediate Aldol-type Intermediate Malonate->Intermediate Base catalyst AldehydeKetone Aldehyde or Ketone AldehydeKetone->Intermediate Base catalyst Product α,β-unsaturated product Intermediate->Product - H₂O

Comparison of Reactivity:

Similar to the malonic ester synthesis, the reactivity of DMM and DEM in the Knoevenagel condensation is influenced by steric and electronic factors. The general consensus is that aldehydes react much faster than ketones in this reaction.[4] While many published procedures utilize diethyl malonate, this compound is also a viable substrate.[4][5] The less sterically hindered nature of this compound might be advantageous in reactions with sterically bulky aldehydes or ketones.

Experimental Protocols

Below are representative experimental protocols for the alkylation and Knoevenagel condensation reactions.

Alkylation of this compound

Synthesis of Dimethyl 2-(3-methylbut-2-enyl)malonate

  • Materials: this compound, sodium hydride (60% dispersion in mineral oil), tetrahydrofuran (THF), prenyl bromide, saturated ammonium chloride solution, ethyl acetate, sodium sulfate.

  • Procedure:

    • A solution of this compound (1.0 eq) in THF is cooled to 0 °C.

    • Sodium hydride (1.03 eq) is added portion-wise to the stirred solution, and the reaction is allowed to stir for 30 minutes at 0 °C.

    • Prenyl bromide (0.82 eq) is then added dropwise to the reaction mixture.

    • The resulting mixture is allowed to stir overnight while slowly warming to room temperature.

    • The reaction is subsequently quenched by the addition of saturated NH₄Cl.

    • The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography.

Knoevenagel Condensation of Diethyl Malonate with an Aldehyde

General Procedure for the Synthesis of Diethyl Alkylidene Malonates

  • Materials: Diethyl malonate, aldehyde, piperidine (or other base catalyst), and a suitable solvent (e.g., ethanol, toluene).

  • Procedure:

    • To a solution of the aldehyde (1.0 eq) and diethyl malonate (1.1 eq) in a suitable solvent, a catalytic amount of piperidine is added.

    • The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

    • The product can be further purified by distillation or crystallization.

Conclusion

The choice between this compound and diethyl malonate in a synthetic protocol is often dictated by factors such as cost, availability, and historical precedent in the literature. However, for reactions where steric hindrance is a significant factor, the less bulky this compound may offer a kinetic advantage. Conversely, the subtle electronic differences and the potential for transesterification should also be considered when selecting the appropriate reagent and reaction conditions. For most standard applications, both reagents are expected to perform similarly, with minor optimizations in reaction time or temperature potentially required to achieve optimal results. Researchers are encouraged to consider the specific steric and electronic demands of their target molecule and reaction partners when selecting between these two versatile building blocks.

References

Meldrum's Acid vs. Dimethyl Malonate: A Comparative Guide for Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a C-H acid is critical in the success of condensation reactions. This guide provides an in-depth comparison of Meldrum's acid and dimethyl malonate, two common reagents in Knoevenagel condensations and Michael additions. We will delve into their intrinsic properties, reaction performance supported by experimental data, and provide detailed protocols for key reactions.

Executive Summary

Meldrum's acid consistently demonstrates superior performance in condensation reactions compared to this compound. Its significantly higher acidity allows for milder reaction conditions, often leading to faster reaction times and higher yields. The rigid cyclic structure of Meldrum's acid also imparts unique reactivity, particularly in subsequent transformations. While this compound is a cost-effective and widely used reagent, it typically requires stronger bases and more forcing conditions to achieve comparable results.

Physicochemical Properties: The Acidity Advantage

The most significant advantage of Meldrum's acid over this compound lies in its remarkably higher acidity.

PropertyMeldrum's AcidThis compoundReference
Structure 2,2-dimethyl-1,3-dioxane-4,6-dioneDimethyl propanedioate
pKa 4.97~13[1]
Molecular Weight 144.12 g/mol 132.12 g/mol
Appearance Colorless crystalline solidColorless liquid[1]

The pKa of Meldrum's acid is approximately 8 orders of magnitude lower (more acidic) than that of this compound[1]. This enhanced acidity is attributed to the rigid, boat-like conformation of the six-membered ring, which minimizes steric strain in the corresponding enolate anion. This allows for deprotonation with much weaker bases, leading to more versatile and milder reaction conditions.

Knoevenagel Condensation: A Head-to-Head Comparison

The Knoevenagel condensation, a cornerstone of C-C bond formation, vividly illustrates the practical advantages of Meldrum's acid. In this reaction, an active methylene compound reacts with an aldehyde or ketone to form an α,β-unsaturated product.

A comparative study of the Knoevenagel condensation of benzaldehyde with both Meldrum's acid and this compound highlights the superior efficiency of Meldrum's acid.

ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Meldrum's Acid Piperidine (catalytic)EthanolRoom Temp0.594[2]
This compound Piperidine/Acetic AcidTolueneReflux685-90[3]

As the data indicates, the reaction with Meldrum's acid proceeds to a high yield at room temperature in a significantly shorter timeframe and with a simpler catalytic system. In contrast, the reaction with this compound requires heating under reflux and a mixed catalyst system to achieve a comparable yield.

Experimental Protocols: Knoevenagel Condensation with Benzaldehyde

A. Using Meldrum's Acid

  • Materials: Benzaldehyde (1.0 mmol), Meldrum's acid (1.0 mmol), piperidine (0.1 mmol), ethanol (10 mL).

  • Procedure: To a solution of benzaldehyde and Meldrum's acid in ethanol, add a catalytic amount of piperidine. Stir the reaction mixture at room temperature for 30 minutes. The product, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, will precipitate out of the solution and can be collected by filtration.

B. Using this compound

  • Materials: Benzaldehyde (1.0 mmol), this compound (1.0 mmol), piperidine (0.1 mmol), glacial acetic acid (0.1 mmol), toluene (20 mL).

  • Procedure: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve benzaldehyde, this compound, piperidine, and glacial acetic acid in toluene. Heat the mixture to reflux for 6 hours, collecting the water that is formed. After cooling, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product, diethyl 2-benzylidenemalonate, is then purified by distillation or chromatography.

Michael Addition: Enhanced Reactivity

In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. The higher acidity of Meldrum's acid translates to the easier formation of the requisite enolate nucleophile, again allowing for milder conditions and often higher yields compared to this compound.

Let's consider the Michael addition to chalcone:

ReagentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Meldrum's Acid TriethylamineAcetoneReflux2.534 (of adduct)[4]
This compound Nickel-Sparteine ComplexToluene25580-91[5]
This compound Sodium EthoxideEthanolRoom Temp--[6]

While direct comparative data under identical conditions is scarce, the available literature suggests that Meldrum's acid can participate in Michael additions under relatively mild basic conditions. This compound often requires stronger bases like sodium ethoxide or specialized catalyst systems to achieve high yields[5][6].

Experimental Protocols: Michael Addition to Chalcone

A. Using Meldrum's Acid

  • Materials: Chalcone (1.0 mmol), Meldrum's acid (1.1 mmol), triethylamine (1.5 mmol), acetone (15 mL).

  • Procedure: To a solution of chalcone and Meldrum's acid in acetone, add triethylamine. Reflux the mixture for 2.5 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the Michael adduct.[4]

B. Using this compound

  • Materials: Chalcone (1.89 mmol), this compound (2.26 mmol), NiCl₂ (10 mol%), (-)-Sparteine (10 mol%), dry toluene (7 mL).

  • Procedure: In a dry flask under a nitrogen atmosphere, stir NiCl₂ and (-)-Sparteine in dry toluene for 6 hours. Add the chalcone, stir for an additional 30 minutes, and then add the this compound. Stir the reaction mixture at 25°C for 5 hours. Quench the reaction with dilute HCl and extract with ethyl acetate. The organic layer is then dried and concentrated, and the product is purified by column chromatography.[5]

Unique Reactivity of Meldrum's Acid Derivatives

Beyond its advantages in condensation reactions, the products derived from Meldrum's acid offer unique synthetic utility. The cyclic ketal structure can be readily manipulated. For instance, thermal decomposition of alkylidene or acyl derivatives of Meldrum's acid generates highly reactive ketenes, which can be trapped in situ for the synthesis of a variety of heterocyclic compounds and other complex molecules. This pathway is not available for the acyclic products formed from this compound.

Visualizing the Chemical Pathways

To further illustrate the concepts discussed, the following diagrams outline the key reaction mechanisms and logical relationships.

Knoevenagel_Condensation Knoevenagel Condensation Mechanism cluster_MA With Meldrum's Acid cluster_DM With this compound MA Meldrum's Acid Enolate1 Enolate of Meldrum's Acid MA->Enolate1 Deprotonation Base1 Weak Base (e.g., Piperidine) Adduct1 Aldol Adduct Enolate1->Adduct1 Nucleophilic Attack Aldehyde1 Aldehyde/Ketone Product1 α,β-Unsaturated Product Adduct1->Product1 Dehydration DM This compound Enolate2 Enolate of This compound DM->Enolate2 Deprotonation Base2 Stronger Base (e.g., NaOEt) Adduct2 Aldol Adduct Enolate2->Adduct2 Nucleophilic Attack Aldehyde2 Aldehyde/Ketone Product2 α,β-Unsaturated Product Adduct2->Product2 Dehydration

Figure 1: Knoevenagel Condensation Pathways.

Michael_Addition Michael Addition Mechanism cluster_MA_Michael With Meldrum's Acid cluster_DM_Michael With this compound MA_M Meldrum's Acid Enolate_M1 Enolate Nucleophile MA_M->Enolate_M1 Deprotonation Base_M1 Base Product_M1 Michael Adduct Enolate_M1->Product_M1 1,4-Addition Acceptor_M1 α,β-Unsaturated Carbonyl DM_M This compound Enolate_M2 Enolate Nucleophile DM_M->Enolate_M2 Deprotonation Base_M2 Base Product_M2 Michael Adduct Enolate_M2->Product_M2 1,4-Addition Acceptor_M2 α,β-Unsaturated Carbonyl

Figure 2: Michael Addition Pathways.

Advantage_Summary Comparative Advantages cluster_advantages_MA Advantages of Meldrum's Acid cluster_advantages_DM Advantages of this compound MeldrumsAcid Meldrum's Acid HigherAcidity Higher Acidity (Lower pKa) MeldrumsAcid->HigherAcidity UniqueReactivity Unique Reactivity of Products MeldrumsAcid->UniqueReactivity DimethylMalonate This compound CostEffective Cost-Effective DimethylMalonate->CostEffective WidelyAvailable Widely Available DimethylMalonate->WidelyAvailable AcyclicProducts Forms Acyclic Products Directly DimethylMalonate->AcyclicProducts MilderConditions Milder Reaction Conditions HigherAcidity->MilderConditions FasterReactions Faster Reaction Times MilderConditions->FasterReactions HigherYields Often Higher Yields MilderConditions->HigherYields

Figure 3: Summary of Comparative Advantages.

Conclusion

For condensation reactions where high efficiency, mild conditions, and rapid execution are paramount, Meldrum's acid is the superior choice over this compound. Its inherent acidity allows for a broader substrate scope and tolerance of sensitive functional groups. While this compound remains a viable and economical option, it often necessitates more stringent reaction conditions to achieve similar outcomes. The unique downstream reactivity of Meldrum's acid derivatives further solidifies its position as a versatile and powerful tool in the synthetic chemist's arsenal, particularly in the context of complex molecule and drug development.

References

comparative study of different bases for the deprotonation of dimethyl malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The deprotonation of dimethyl malonate is a critical first step in the widely utilized malonic ester synthesis, a versatile method for the preparation of carboxylic acids and other functionalized molecules. The efficiency of this initial acid-base reaction is paramount for the overall success of the synthesis. This guide provides an objective comparison of common bases used for the deprotonation of this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate base for a given application.

Theoretical Considerations: pKa Values

The acidity of the α-hydrogens of this compound (pKa ≈ 13) dictates that a sufficiently strong base is required for efficient deprotonation.[1][2] The equilibrium of the acid-base reaction will favor the formation of the malonate enolate when the pKa of the conjugate acid of the base is significantly higher than that of this compound.

CompoundpKaReference
This compound~13[1][2]
Methanol (conjugate acid of sodium methoxide)~15.5[2]
Ethanol (conjugate acid of sodium ethoxide)~16[2]
Carbonic Acid (conjugate acid of potassium carbonate)10.3 (first pKa)[1]
Protonated DBU (DBUH+)~12-13 (solvent dependent)[3][4]
Hydrogen (H₂) (conjugate acid of sodium hydride)~35

Comparison of Common Bases for Deprotonation

The choice of base for the deprotonation of this compound impacts reaction efficiency, cost, and safety. Below is a comparative summary of commonly employed bases.

BaseTypical SolventKey AdvantagesKey Disadvantages
Sodium Ethoxide (NaOEt) EthanolEffective for complete deprotonation. The use of the corresponding alcohol as a solvent prevents transesterification.[5]Requires anhydrous conditions.[6]
Sodium Hydride (NaH) THF, DMFVery strong base, drives the reaction to completion.Highly flammable and reactive with water, requiring careful handling under an inert atmosphere.[7] Can have dual roles as a base and a reducing agent, leading to side reactions in certain solvents like DMF.[8]
Potassium Carbonate (K₂CO₃) Toluene, DMF, DioxaneMilder, less hazardous, and cost-effective base.[1] Effective when used with a phase-transfer catalyst (PTC).[1][6]Weaker base, may not lead to complete deprotonation without a PTC.[1][6]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Various organic solventsNon-nucleophilic organic base, soluble in many organic solvents.[3]Relatively weaker base for this purpose, may not be as effective as stronger inorganic bases for complete deprotonation.[3][4]

Experimental Data Summary

Quantitative data for the deprotonation step alone is often embedded within the overall yield of a subsequent alkylation reaction. The following table summarizes yields from reactions where the initial deprotonation of a malonic ester was a key step.

BaseSubstrateAlkylating AgentSolventYieldReference
Sodium EthoxideDiethyl MalonateIsobutyl bromideEthanolNot specified for deprotonation, but is the first step in a multi-step synthesis.[9][9]
Sodium HydrideThis compound(1S)-1-cyano-3-methylbutyl 4-toluenesulfonateTHF/Toluene~44% conversion[10]
Potassium Carbonate & PTCDiethyl Malonate1-BromopentaneAcetonitrile72%[11]

Experimental Protocols

Deprotonation using Sodium Ethoxide

This protocol is adapted from the first step of a malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium ethoxide in anhydrous ethanol.

  • Slowly add diethyl malonate to the stirred solution at room temperature. The formation of the sodium salt of the malonate may result in the formation of a white precipitate.[12]

  • The resulting solution/suspension of the deprotonated malonate is then ready for the subsequent alkylation step.[9][13]

Deprotonation using Sodium Hydride

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane. Caution: Sodium hydride is pyrophoric. Handle under an inert atmosphere.[7]

  • Add anhydrous THF to the flask.

  • Slowly add a solution of this compound in anhydrous THF to the stirred suspension of sodium hydride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the completion of the deprotonation.[14]

Deprotonation using Potassium Carbonate and a Phase-Transfer Catalyst

Materials:

  • Diethyl malonate

  • Anhydrous potassium carbonate

  • 18-Crown-6 (or other suitable phase-transfer catalyst)

  • Acetonitrile

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate, 1-bromopentane (as an example for a subsequent reaction), 18-crown-6, and acetonitrile.

  • Add finely ground anhydrous potassium carbonate to the mixture.

  • Heat the mixture with vigorous stirring. The reaction progress can be monitored by GLC.[11]

Logical Workflow for Base Comparison

The following diagram illustrates the logical workflow for selecting an appropriate base for the deprotonation of this compound.

G cluster_input Inputs cluster_bases Base Selection cluster_considerations Key Considerations cluster_outcome Expected Outcome DimethylMalonate This compound (pKa ~13) NaOEt Sodium Ethoxide DimethylMalonate->NaOEt Deprotonation NaH Sodium Hydride DimethylMalonate->NaH Deprotonation K2CO3 Potassium Carbonate DimethylMalonate->K2CO3 Deprotonation DBU DBU DimethylMalonate->DBU Deprotonation BaseStrength Base Strength (pKa of Conjugate Acid) NaOEt->BaseStrength Safety Safety & Handling NaOEt->Safety Cost Cost-Effectiveness NaOEt->Cost ReactionConditions Reaction Conditions (Solvent, Temp.) NaOEt->ReactionConditions Enolate This compound Enolate NaOEt->Enolate NaH->BaseStrength NaH->Safety NaH->Cost NaH->ReactionConditions NaH->Enolate K2CO3->BaseStrength K2CO3->Safety K2CO3->Cost K2CO3->ReactionConditions K2CO3->Enolate DBU->BaseStrength DBU->Safety DBU->Cost DBU->ReactionConditions DBU->Enolate

Caption: Workflow for selecting a base for this compound deprotonation.

Deprotonation Reaction Pathway

This diagram illustrates the general mechanism of the deprotonation of this compound.

G DimethylMalonate This compound (H₃COOC)₂CH₂ Enolate This compound Enolate [(H₃COOC)₂CH]⁻ DimethylMalonate->Enolate Deprotonation DimethylMalonate:e->Enolate:w Base Base (B⁻) Base:e->Enolate:w H⁺ ConjugateAcid Conjugate Acid (BH) Enolate:e->ConjugateAcid:w

Caption: General deprotonation of this compound by a base.

References

comparing catalytic efficiency for the synthesis of dimethyl malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dimethyl malonate (DMM), a crucial building block in the pharmaceutical and fine chemical industries, can be achieved through various catalytic pathways. The efficiency of these methods varies significantly in terms of yield, reaction conditions, catalyst requirements, and environmental impact. This guide provides a comprehensive comparison of the most common catalytic strategies for DMM synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

Comparison of Catalytic Efficiency

The following table summarizes the key performance indicators for different catalytic methods used in the synthesis of this compound and its analogs.

Catalytic MethodCatalystSubstratesTemp. (°C)PressureTime (h)Yield (%)Key AdvantagesKey Disadvantages
Catalytic Carbonylation[Bmim][Co(CO)₄]Methyl Chloroacetate, CO, Methanol852 MPa392.9[1]High yield and selectivity.Requires handling of toxic CO gas and high pressure; complex catalyst synthesis.
Catalytic CarbonylationCoCl₂·6H₂OMethyl Chloroacetate, CO, Methanol---95 (conv)Readily available catalyst.Reaction conditions not fully detailed in the source.
Catalytic Carbonylation (analog)Pd(Ph₃P)₄ / Bu₄NIEthyl Chloroacetate, CO, Ethanol701 atm-92.5Mild conditions (atmospheric pressure).Data for diethyl malonate; palladium catalysts can be expensive.
Oxidative DecarboxylationPhosphovanadomolybdatesMalic Acid, Methanol, O₂1001 MPa10>90 (conv)[2]"Green" process using a renewable feedstock.Requires high temperature and pressure; longer reaction time.
Direct EsterificationConc. HClMalonic Acid Monomethyl Ester, Methanol501 atm12>95[3]Simple procedure with high yield.Uses a corrosive acid catalyst.
Cyanide EsterificationH₂SO₄ (esterification step)Sodium Cyanoacetate, Methanol60-801 atm5-6>85[4]Mature and established industrial process.Involves highly toxic sodium cyanide and generates significant salt waste.[4]

Experimental Protocols

Catalytic Carbonylation of Methyl Chloroacetate using a Cobalt Catalyst

This protocol is based on the synthesis of this compound using a 1-butyl-3-methylimidazolium cobalt tetracarbonyl catalyst.[1]

Materials:

  • Methyl chloroacetate

  • 1-butyl-3-methylimidazolium cobalt tetracarbonyl ([Bmim][Co(CO)₄])

  • Methanol

  • Carbon Monoxide (CO)

  • High-pressure autoclave reactor

Procedure:

  • Charge the high-pressure autoclave reactor with methyl chloroacetate, methanol, and the [Bmim][Co(CO)₄] catalyst.

  • Seal the reactor and purge with nitrogen gas to remove any air.

  • Pressurize the reactor with carbon monoxide to 2 MPa.

  • Heat the reactor to 85°C while stirring.

  • Maintain the reaction conditions for 3 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

  • The reaction mixture can then be analyzed by gas chromatography to determine the conversion of methyl chloroacetate and the yield of this compound.

Oxidative Decarboxylation of Malic Acid

This protocol describes a green synthesis route to this compound from malic acid.[2]

Materials:

  • Malic acid

  • Methanol

  • Phosphovanadomolybdate catalyst

  • Dioxygen (O₂)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve malic acid in methanol.

  • Add the phosphovanadomolybdate catalyst to the solution.

  • Seal the reactor and pressurize with dioxygen to 1 MPa.

  • Heat the reactor to 100°C with continuous stirring.

  • Maintain the reaction for 10 hours.

  • After cooling and venting the reactor, the product mixture can be analyzed to determine the conversion of malic acid.

Direct Esterification of Malonic Acid Monomethyl Ester

This protocol outlines a straightforward synthesis of this compound via acid-catalyzed esterification.[3]

Materials:

  • Malonic acid monomethyl ester

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask equipped with a condenser, dissolve malonic acid monomethyl ester in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 ml for 0.5 g of starting material).

  • Heat the reaction mixture to 50°C under an inert atmosphere (argon or nitrogen).

  • Allow the reaction to proceed for 12 hours.

  • After completion, the solvent can be removed under reduced pressure, and the resulting product can be purified, for example, by distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the different synthetic routes to this compound.

G cluster_carbonylation Catalytic Carbonylation cluster_decarboxylation Oxidative Decarboxylation cluster_esterification Direct Esterification cluster_cyanide Cyanide Esterification Pathway MCA Methyl Chloroacetate DMM_CO This compound MCA->DMM_CO CO Carbon Monoxide CO->DMM_CO MeOH Methanol MeOH->DMM_CO Catalyst_CO Cobalt or Palladium Catalyst Catalyst_CO->DMM_CO MalicAcid Malic Acid DMM_Decarb This compound MalicAcid->DMM_Decarb O2 Dioxygen O2->DMM_Decarb MeOH_Decarb Methanol MeOH_Decarb->DMM_Decarb Catalyst_Decarb Phosphovanadomolybdate Catalyst Catalyst_Decarb->DMM_Decarb MalonicAcid Malonic Acid Derivative DMM_Ester This compound MalonicAcid->DMM_Ester MeOH_Ester Methanol MeOH_Ester->DMM_Ester Catalyst_Ester Acid Catalyst (e.g., HCl) Catalyst_Ester->DMM_Ester CAA Chloroacetic Acid SCA Sodium Chloroacetate CAA->SCA Neutralization NaCN Sodium Cyanide SCN Sodium Cyanoacetate NaCN->SCN SCA->SCN Cyanation DMM_Cyanide This compound SCN->DMM_Cyanide Hydrolysis & Esterification H2SO4 Sulfuric Acid H2SO4->DMM_Cyanide MeOH_Cyanide Methanol MeOH_Cyanide->DMM_Cyanide

Caption: Overview of synthetic routes to this compound.

experimental_workflow start Start: Select Synthesis Route reactants Prepare Reactants and Catalyst start->reactants reaction Perform Catalytic Reaction reactants->reaction analysis Product Analysis (e.g., GC) reaction->analysis purification Purification (e.g., Distillation) analysis->purification final_product Final Product: This compound purification->final_product

Caption: General experimental workflow for this compound synthesis.

References

A Comparative Guide to Theoretical vs. Experimental Yield in Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the malonic ester synthesis is a cornerstone of carbon-carbon bond formation, enabling the creation of a wide array of substituted carboxylic acids. While the reaction is lauded for its versatility, a critical evaluation of its efficiency, particularly the comparison between theoretical and experimental yields, is paramount for optimizing synthetic routes and ensuring project viability. This guide provides an objective comparison supported by experimental data, detailed protocols, and visual aids to elucidate the practical outcomes of this vital chemical transformation.

Understanding Yield: The Theoretical Maximum vs. The Practical Reality

In any chemical reaction, the theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of material. It is a calculated value based on the stoichiometry of the balanced chemical equation. In contrast, the experimental yield is the actual amount of product isolated and purified in a laboratory setting. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield , a key indicator of a reaction's efficiency.

Discrepancies between theoretical and experimental yields in malonic ester synthesis are common and arise from a variety of factors at each stage of the multi-step process. These factors include incomplete reactions, the formation of byproducts, and losses during product isolation and purification.

Comparing Theoretical and Experimental Yields: A Data-Driven Overview

The following table summarizes the theoretical and experimental yields for specific examples of malonic ester synthesis, providing a quantitative look at the reaction's efficiency under documented laboratory conditions.

ProductAlkyl HalideReported Experimental Yield (%)Key Factors Influencing Yield
Diethyl n-butylmalonaten-Butyl bromide80-90%[1]Purity of absolute alcohol and diethyl malonate is crucial; impure reagents can significantly lower the yield.[1]
Diethyl sec-butylmalonatesec-Butyl bromide83-84%[2]Reaction time and efficient removal of ethanol during workup are important for maximizing yield.[2]
Diethyl tert-butylmalonateMethyl iodide (via conjugate addition)87-94%[3]The use of conjugate addition instead of direct alkylation with a sterically hindered halide avoids the competing elimination reaction, leading to higher yields.[3]
2-(Perfluorophenyl)acetic acidHexafluorobenzene63% (overall)[4]The hydrolysis and decarboxylation step can be challenging, with potential for decomposition under harsh basic conditions.[4][5]

Delving into the Discrepancies: Sources of Yield Loss

Several factors contribute to the experimental yield being lower than the theoretical maximum in a malonic ester synthesis:

  • Incomplete Deprotonation: The initial step involves the deprotonation of diethyl malonate by a base like sodium ethoxide to form a resonance-stabilized enolate.[6][7] If the base is not strong enough or if the reaction conditions (e.g., presence of water) are not optimal, the deprotonation may be incomplete, leaving some of the starting material unreacted.

  • Side Reactions during Alkylation: The alkylation of the enolate with an alkyl halide is an S(N)2 reaction. A major competing side reaction is dialkylation , where the initially formed monoalkylated product is deprotonated and reacts with another molecule of the alkyl halide.[8] This is particularly problematic if the monoalkylated product is of comparable acidity to the starting malonic ester. Using an excess of the malonic ester can help to minimize this side reaction. Furthermore, with secondary or tertiary alkyl halides, elimination reactions can compete with substitution, reducing the yield of the desired alkylated product.[3]

  • Incomplete Hydrolysis: The saponification of the dialkyl malonate to the corresponding dicarboxylic acid requires harsh conditions (e.g., strong base and heat).[9] Incomplete hydrolysis will result in a mixture of the diester, monoester, and the desired dicarboxylic acid, complicating purification and reducing the final yield.

  • Incomplete Decarboxylation: The final step, decarboxylation of the substituted malonic acid, is typically achieved by heating.[9] If the temperature is too low or the heating time is insufficient, decarboxylation may be incomplete. Conversely, excessively high temperatures can lead to decomposition of the desired carboxylic acid.

  • Losses during Workup and Purification: At each stage of the synthesis, product is inevitably lost during transfers, extractions, washing, drying, and final purification steps like distillation or recrystallization.

Experimental Protocol: Synthesis of Heptanoic Acid

This section provides a detailed methodology for the synthesis of heptanoic acid via malonic ester synthesis, adapted from established procedures.

Step 1: Synthesis of Diethyl n-Butylmalonate [1]

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, add 115 g (5 gram atoms) of clean sodium to 2.5 L of absolute ethanol. The reaction is exothermic and may require cooling.

  • Formation of the Enolate: Once all the sodium has reacted, cool the sodium ethoxide solution to about 50°C and slowly add 825 g (5.15 moles) of redistilled diethyl malonate with stirring.

  • Alkylation: To the clear solution, gradually add 685 g (5.0 moles) of n-butyl bromide. The reaction is exothermic and may require cooling to maintain control.

  • Reaction Completion and Workup: Reflux the mixture until it is neutral to moist litmus paper (approximately 2 hours). Distill off the excess ethanol. Add approximately 2 L of water to the residue and separate the upper layer of diethyl n-butylmalonate.

  • Purification: Purify the crude product by vacuum distillation. The fraction boiling at 130-135°C at 20 mm Hg is collected. The expected yield is 860-970 g (80-90%).

Step 2: Hydrolysis and Decarboxylation to Heptanoic Acid

Note: A specific, high-yield protocol for the hydrolysis and decarboxylation of diethyl n-butylmalonate to heptanoic acid with a reported experimental yield was not found in the immediate search results. The following is a general procedure.

  • Saponification: Reflux the diethyl n-butylmalonate obtained in Step 1 with a concentrated solution of sodium hydroxide or potassium hydroxide in water or a water/ethanol mixture until the hydrolysis is complete (typically several hours).

  • Acidification: After cooling, carefully acidify the reaction mixture with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, until the solution is strongly acidic. This will precipitate the n-butylmalonic acid.

  • Decarboxylation: Heat the acidified mixture to induce decarboxylation. The n-butylmalonic acid will lose carbon dioxide to form heptanoic acid. This is often done by heating the mixture and distilling the product as it forms.

  • Isolation and Purification: Separate the heptanoic acid layer, dry it with a suitable drying agent (e.g., anhydrous sodium sulfate), and purify it by distillation.

Visualizing the Process

To better understand the workflow and chemical transformations, the following diagrams have been generated.

MalonicEsterSynthesisWorkflow Reactants Diethyl Malonate + Alkyl Halide + Base EnolateFormation Enolate Formation (Deprotonation) Reactants->EnolateFormation Alkylation Alkylation (SN2 Reaction) EnolateFormation->Alkylation Losses Losses during Workup EnolateFormation->Losses Hydrolysis Saponification (Ester Hydrolysis) Alkylation->Hydrolysis SideProducts Side Products (e.g., Dialkylated Ester) Alkylation->SideProducts Alkylation->Losses Decarboxylation Decarboxylation (Heating) Hydrolysis->Decarboxylation Hydrolysis->Losses Purification Purification (e.g., Distillation) Decarboxylation->Purification Decarboxylation->Losses FinalProduct Substituted Carboxylic Acid Purification->FinalProduct Purification->Losses

A flowchart of the malonic ester synthesis highlighting stages of potential yield loss.

MalonicEsterSynthesisPathway DiethylMalonate Diethyl Malonate Enolate Enolate Anion DiethylMalonate->Enolate + Base (-BH) AlkylatedEster Dialkyl Malonate Enolate->AlkylatedEster + R-X (-X⁻) DicarboxylicAcid Substituted Malonic Acid AlkylatedEster->DicarboxylicAcid + H₃O⁺, Δ CarboxylicAcid Substituted Carboxylic Acid DicarboxylicAcid->CarboxylicAcid - CO₂

References

A Comparative Guide to the Structural Confirmation of Cyclic Compounds from Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel cyclic compounds is paramount. Dimethyl malonate serves as a versatile and economical starting material for synthesizing a wide array of cyclic structures, from simple cyclopropanes to complex heterocycles. This guide provides an objective comparison of key analytical techniques used to elucidate the structure of these compounds, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The structural confirmation of cyclic compounds synthesized from this compound relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information. The primary methods discussed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The most powerful tool for determining the carbon-hydrogen framework and relative stereochemistry.

  • Mass Spectrometry (MS) : Essential for determining the molecular weight and elemental composition.

  • X-ray Crystallography : Provides the definitive 3D structure and absolute stereochemistry of crystalline compounds.

The general workflow for synthesis and analysis is illustrated below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis A This compound + Reagents B Cyclization Reaction (e.g., Alkylation, Condensation) A->B C Crude Cyclic Product B->C D Column Chromatography / Recrystallization C->D E Pure Cyclic Compound D->E F NMR Spectroscopy (1H, 13C, 2D) E->F G Mass Spectrometry (EI, ESI) E->G H X-ray Crystallography (If Crystalline) E->H I Confirmed Structure F->I G->I H->I

Figure 1. General workflow from synthesis to structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[1][2] For cyclic compounds derived from this compound, it provides critical information about proton and carbon environments, connectivity, and stereochemistry.

Comparative Data

The following table summarizes typical ¹H and ¹³C NMR data for representative cyclic structures synthesized from this compound.

Compound TypeStructure ExampleKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Data Reference
Cyclopropane Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate1.5-2.5 (m, cyclopropyl CH₂), 3.0-3.5 (m, cyclopropyl CH), 3.7-3.8 (s, 2 x OCH₃), 7.1-7.4 (m, Ar-H)20-30 (cyclopropyl CH₂), 30-40 (cyclopropyl CH), 52-53 (OCH₃), 126-140 (Aromatic C), 168-172 (C=O)Synthesized from styrene and an iodonium ylide of this compound[3]
Coumarin 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin3.8 (s, OCH₃), 6.8-7.9 (m, Ar-H), 11.5 (s, OH)55-56 (OCH₃), 100-165 (Aromatic & Olefinic C), 162 (C4-OH), 165 (C=O)Synthesized via cyclocondensation of a substituted this compound and a phenol[4]
Cyclohexene cis-1-acetoxy-4-(dicarbomethoxymethyl)-2-cyclohexene1.9-2.1 (s, OAc CH₃), 2.5-3.0 (m, ring CH), 3.4 (d, CH(CO₂Me)₂), 3.7 (s, 2 x OCH₃), 5.5-5.9 (m, vinyl CH)21 (OAc CH₃), 30-40 (ring CH₂, CH), 52 (OCH₃), 55 (CH(CO₂Me)₂), 125-130 (vinyl CH), 170 (C=O)Synthesized from 1,3-cyclohexadiene and sodium this compound[5]
Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation : Dissolve 5-10 mg of the purified cyclic compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup : Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure high resolution.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (COSY, HSQC, HMBC) : For complex structures, acquire two-dimensional spectra to establish connectivity.

    • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing adjacent protons.[1]

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates ¹H and ¹³C atoms separated by two or three bonds, which is crucial for piecing together the carbon skeleton.[2]

The logical flow of using different NMR experiments for structural elucidation is shown below.

G cluster_nmr NMR Elucidation Pathway A 1H NMR (Proton Environments, Multiplicity) C COSY (H-H Connectivity) A->C D HSQC / HMQC (Direct C-H Bonds) A->D F NOESY (Spatial Proximity, Stereochemistry) A->F B 13C NMR (Carbon Environments) B->D E HMBC (Long-Range C-H Bonds) C->E D->E G Final Structure (Connectivity & Stereochemistry) E->G F->G

Figure 2. Logical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.[6]

Comparison of Ionization Methods
Ionization MethodInformation ProvidedBest ForLimitations
Electron Impact (EI) Provides molecular ion (M⁺·) and extensive, reproducible fragmentation patterns.Volatile, thermally stable, non-polar to moderately polar compounds (e.g., simple cyclopropanes, esters).The molecular ion may be weak or absent for fragile molecules.
Electrospray Ionization (ESI) Provides protonated molecule [M+H]⁺ or other adducts [M+Na]⁺ with minimal fragmentation.Polar, non-volatile, and thermally labile compounds (e.g., hydroxylated heterocycles like coumarins).Provides little structural information from fragmentation without tandem MS (MS/MS).
High-Resolution MS (HRMS) Provides the exact mass of an ion, allowing for the determination of the elemental formula.All new compounds to confirm their elemental composition.Higher cost and requires more specialized instrumentation.
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation :

    • For EI (via GC-MS) : Dissolve the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. Inject into a Gas Chromatograph coupled to a Mass Spectrometer.

    • For ESI (via LC-MS or direct infusion) : Dissolve the sample (~0.1 mg/mL) in a solvent compatible with liquid chromatography, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[7]

  • Data Acquisition :

    • Acquire a full scan mass spectrum to identify the molecular ion or protonated molecule.

    • For HRMS, use a Time-of-Flight (TOF) or Orbitrap analyzer to obtain a high-resolution mass measurement.

    • If structural information is needed via ESI, perform tandem MS (MS/MS) by selecting the parent ion and inducing fragmentation to analyze the daughter ions.

X-ray Crystallography

When a cyclic compound can be grown as a single crystal, X-ray crystallography provides the most definitive structural evidence.[8] It yields a 3D model of the molecule, confirming connectivity, bond lengths, bond angles, and both relative and absolute stereochemistry.[9]

Comparison with Spectroscopic Methods
FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Sample State SolutionGas/SolutionSolid (Single Crystal)
Connectivity ExcellentInferred from fragmentsUnambiguous
Stereochemistry Relative (via NOE/J-coupling)Generally not determinedAbsolute and Relative
Key Output Connectivity map, chemical shiftsMass-to-charge ratio, formula3D atomic coordinates
Main Limitation Can be complex to interpretLimited structural detailRequires a suitable single crystal
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization : This is often the rate-limiting step.[8] Grow single crystals of the purified compound. Common methods include:

    • Slow evaporation of a solvent from a saturated solution.

    • Vapor diffusion by placing a concentrated solution of the compound in a small vial inside a larger jar containing a less-polar "anti-solvent".

    • Cooling a saturated solution slowly.

  • Crystal Mounting : Select a high-quality crystal (clear, with well-defined faces) under a microscope and mount it on a goniometer head.

  • Data Collection : Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[10]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. A structural model is built into the electron density and refined to fit the observed data, yielding the final 3D structure.

Below is a diagram illustrating a common reaction, Knoevenagel condensation, which can be a step in forming cyclic compounds from this compound.

G cluster_reaction Knoevenagel Condensation Pathway A This compound + Aldehyde/Ketone C Enolate Intermediate A->C Deprotonation D Aldol-type Addition A->D B Base Catalyst (e.g., Piperidine) B->C C->D Nucleophilic Attack E Dehydration D->E F α,β-Unsaturated Product (Intermediate for Cyclization) E->F

Figure 3. Pathway for Knoevenagel condensation.

Conclusion

The structural confirmation of cyclic compounds derived from this compound requires a multi-faceted analytical approach. While NMR spectroscopy provides the fundamental framework of the molecule in solution, mass spectrometry confirms its molecular formula. For crystalline materials, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By objectively comparing the data and capabilities of each technique, researchers can efficiently and accurately characterize novel chemical entities, a critical step in modern drug discovery and materials science.

References

A Comparative Guide to the Environmental Impact of Malonic Ester Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

The malonic ester synthesis is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted carboxylic acids.[1] As the chemical industry increasingly embraces the principles of green chemistry, it is imperative for researchers, scientists, and drug development professionals to evaluate and adopt more environmentally benign synthetic methodologies. This guide provides a comparative analysis of classical and modern malonic ester synthesis protocols, with a focus on their environmental impact, supported by experimental data and green chemistry metrics.

Experimental Protocols

To provide a quantitative comparison, we will consider the synthesis of diethyl ethylmalonate as a representative example.

Classical Malonic Ester Synthesis Protocol

This protocol is adapted from a standard procedure using conventional heating.[2]

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (a significant excess) to form sodium ethoxide.

  • Alkylation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring. Then, add ethyl bromide (1.05 eq) and heat the mixture to reflux for 2-4 hours.

  • Work-up: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield diethyl ethylmalonate.

Microwave-Assisted Malonic Ester Synthesis Protocol (Solvent-Free)

This protocol is a representative green alternative, leveraging microwave irradiation and solvent-free conditions.[3][4]

  • Reactant Mixture: In a microwave-safe vessel, mix diethyl malonate (1.0 eq), ethyl bromide (1.1 eq), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with a solid base such as anhydrous potassium carbonate (2.0 eq).

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes).

  • Work-up: After cooling, the solid is filtered off, and the liquid product is washed with a small amount of water to remove any remaining salts.

  • Purification: The product can often be of sufficient purity, or a simple distillation can be performed if necessary.

Quantitative Comparison of Environmental Impact

The environmental impact of these two protocols can be quantified using several green chemistry metrics.[5][6][7] For this comparison, we will analyze the synthesis of diethyl ethylmalonate.

Green Chemistry MetricClassical ProtocolMicrowave-Assisted (Solvent-Free) Protocol
Reaction Time 2-4 hours10-20 minutes
Solvent Usage High (Ethanol, Diethyl Ether)None or Minimal
Energy Consumption High (Prolonged heating)Low (Short irradiation time)
Atom Economy (%) ~66.4%~66.4%
E-factor High (>>1, significant solvent waste)Low (<1, minimal waste)
Process Mass Intensity (PMI) Very HighLow

Note on Calculations:

  • Atom Economy: Calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. For the alkylation step, this is inherently the same for both protocols as the core reaction is identical.

  • E-factor: Calculated as (Total Mass of Waste / Mass of Product). The classical protocol generates significant waste from the solvent used in the reaction and work-up. The solvent-free microwave protocol generates minimal waste.

  • Process Mass Intensity (PMI): Calculated as (Total Mass of Inputs / Mass of Product). The large volume of solvent in the classical method results in a very high PMI.

Visualizing the Workflows and Environmental Impact

To better illustrate the processes and their environmental implications, the following diagrams are provided.

Malonic_Ester_Synthesis_Workflow cluster_classical Classical Protocol cluster_microwave Microwave-Assisted Protocol Enolate Formation (NaOEt in EtOH) Enolate Formation (NaOEt in EtOH) Alkylation (Reflux) Alkylation (Reflux) Enolate Formation (NaOEt in EtOH)->Alkylation (Reflux) Aqueous Work-up & Extraction Aqueous Work-up & Extraction Alkylation (Reflux)->Aqueous Work-up & Extraction Purification (Distillation) Purification (Distillation) Aqueous Work-up & Extraction->Purification (Distillation) Reactant Mixing (Solvent-Free) Reactant Mixing (Solvent-Free) Microwave Irradiation Microwave Irradiation Reactant Mixing (Solvent-Free)->Microwave Irradiation Filtration & Washing Filtration & Washing Microwave Irradiation->Filtration & Washing Purification (Optional) Purification (Optional) Filtration & Washing->Purification (Optional)

Caption: A comparison of the experimental workflows for classical and microwave-assisted malonic ester synthesis.

Environmental_Impact_Comparison cluster_protocols Synthesis Protocols cluster_impacts Environmental Impact Malonic Ester Synthesis Malonic Ester Synthesis Classical Protocol Classical Protocol Malonic Ester Synthesis->Classical Protocol Microwave-Assisted Protocol Microwave-Assisted Protocol Malonic Ester Synthesis->Microwave-Assisted Protocol High Waste (Solvents) High Waste (Solvents) Classical Protocol->High Waste (Solvents) High Energy Consumption High Energy Consumption Classical Protocol->High Energy Consumption Low Waste Low Waste Microwave-Assisted Protocol->Low Waste Low Energy Consumption Low Energy Consumption Microwave-Assisted Protocol->Low Energy Consumption

Caption: A logical diagram illustrating the comparative environmental impact of classical vs. microwave-assisted protocols.

Conclusion

The data and analysis presented clearly demonstrate the significant environmental advantages of adopting modern, microwave-assisted protocols for malonic ester synthesis.[8] While the atom economy of the core reaction remains the same, the drastic reduction in solvent use, reaction time, and energy consumption leads to a substantially lower E-factor and Process Mass Intensity.[9] For researchers and drug development professionals committed to sustainable practices, the transition to greener synthetic methodologies like microwave-assisted synthesis offers a clear path toward minimizing the environmental footprint of chemical production.

References

Safety Operating Guide

Proper Disposal of Dimethyl Malonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of dimethyl malonate, designed for researchers, scientists, and drug development professionals. Following these protocols will help maintain a safe laboratory environment and ensure adherence to regulatory standards.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area and away from sources of ignition.[1][6][7]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves.[1][4] Always inspect gloves before use and dispose of contaminated gloves according to good laboratory practices.[1]

  • Skin and Body Protection: A lab coat or other impervious clothing should be worn to prevent skin contact.[1][4]

  • Respiratory Protection: If working in an area with insufficient ventilation or where vapors may be present, use an approved vapor respirator.[4][6]

**Step-by-Step Disposal Protocol

Disposal of this compound must always comply with federal, state, and local environmental regulations.[2][6] Never discharge this compound or its washings into drains or sewer systems.[2]

Step 1: Waste Identification and Segregation

  • Characterize the waste. Is it pure, unused this compound, a contaminated solution, or absorbed spill residue?

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. It is incompatible with strong oxidizing agents, reducing agents, acids, and alkalis.[6]

  • Store the waste in a suitable, clearly labeled, and tightly sealed container.[1][2]

Step 2: Small Spill Clean-up and Disposal For minor spills, follow these steps:

  • Ensure the area is well-ventilated and remove all sources of ignition.[6]

  • Wearing appropriate PPE, absorb the spill using an inert, non-combustible material such as vermiculite, sand, or earth.[2][8]

  • Carefully collect the absorbed material and place it into a designated, labeled container for chemical waste.[2][6]

  • Clean the spill area with water and a detergent.[6] Collect the cleaning water for proper disposal as hazardous waste; do not allow it to enter the sanitary sewer.[2]

Step 3: Large Quantity and Container Disposal

  • Surplus and Non-Recyclable Solutions: Unused or surplus this compound should be offered to a licensed professional waste disposal company.[1][9] The preferred disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Alternatively, disposal may occur via burial in a specifically licensed landfill.[2]

  • Empty Containers: Empty containers are still considered hazardous as they may retain product residue.[2]

    • If possible, decontaminate the container for reuse with the same product.

    • If the container cannot be sufficiently cleaned, it should be punctured to prevent reuse and disposed of through a licensed waste management authority.[2] Retain all product labels and warnings on the container.[2]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, essential for safety assessments and logistical planning.

PropertyValueCitations
CAS Number 108-59-8[6]
Physical State Liquid[4]
Boiling Point 180 - 181 °C (356 - 357.8 °F)[1]
Melting Point -62 °C (-79.6 °F)[1]
Flash Point 90 °C (194 °F)[8]
Specific Gravity 1.156 g/cm³[6]
Acute Toxicity (Oral) LD50: 5331 mg/kg (Rat)[6]
Acute Toxicity (Dermal) LD50: >5000 mg/kg (Rabbit)[6]
Bioaccumulation Low (LogKOW = -0.05)[2]
Mobility in Soil High (KOC = 1.738)[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Categorization cluster_2 Disposal Actions cluster_3 Final Disposal Stream A Identify Waste Type B Spill or Contaminated Material? A->B Contaminated C Unused Product or Empty Container? A->C Unused/Empty D Absorb with Inert Material (e.g., Sand, Vermiculite) B->D F Decontaminate Container for Reuse OR Puncture and Dispose C->F Empty Container G Package Surplus Chemical in Original or Approved Container C->G Surplus Product E Package in Labeled, Sealed Waste Container D->E H Transfer to Licensed Waste Disposal Facility E->H F->H G->H I Incineration or Licensed Landfill H->I

Caption: Decision workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.